Maraviroc
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,4-difluoro-N-[(1S)-3-[(1S,5R)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H41F2N5O/c1-19(2)27-34-33-20(3)36(27)25-17-23-9-10-24(18-25)35(23)16-13-26(21-7-5-4-6-8-21)32-28(37)22-11-14-29(30,31)15-12-22/h4-8,19,22-26H,9-18H2,1-3H3,(H,32,37)/t23-,24+,25?,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNHKUDZZFZSJB-HLMSNRGBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(N1C2C[C@H]3CC[C@@H](C2)N3CC[C@@H](C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41F2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048949 | |
| Record name | Maraviroc | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Maraviroc | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015584 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.06e-02 g/L | |
| Record name | Maraviroc | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015584 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
White solid from toluene/hexane (2:1), White- to pale-colored powder | |
CAS No. |
376348-65-1, 2414315-81-2 | |
| Record name | Maraviroc [INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0376348651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Maraviroc | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04835 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Maraviroc | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Maraviroc | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MD6P741W8A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Maraviroc, endo- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3C7SRV8DV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Maraviroc | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8021 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Maraviroc | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015584 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
197-198 °C | |
| Record name | Maraviroc | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8021 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Maraviroc's Mechanism of Action on CCR5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maraviroc, a first-in-class CCR5 antagonist, represents a significant advancement in the treatment of HIV-1 infection. This small molecule inhibitor functions not by directly competing with the viral envelope glycoprotein gp120, but through a unique allosteric mechanism. By binding to a transmembrane pocket within the CCR5 co-receptor, this compound induces a conformational change that prevents the interaction of gp120 with CCR5, a critical step for the entry of R5-tropic HIV-1 into host cells.[1][2][3][4][5][6][7][8] This technical guide provides an in-depth exploration of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Introduction to this compound and CCR5
The C-C chemokine receptor type 5 (CCR5) is a G-protein coupled receptor (GPCR) that plays a primary role as a co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host immune cells, such as T-cells and macrophages.[1][9] The process of viral entry is initiated by the binding of the viral surface glycoprotein gp120 to the CD4 receptor on the host cell, which triggers a conformational change in gp120, exposing a binding site for a co-receptor, either CCR5 or CXCR4.[9] For R5-tropic viruses, this subsequent interaction with CCR5 is essential for the fusion of the viral and cellular membranes, allowing the viral capsid to enter the cell.[9]
This compound (UK-427,857) was identified through high-throughput screening as a potent and selective antagonist of CCR5.[10] Its development marked a paradigm shift in antiretroviral therapy, as it was the first approved drug to target a host cellular factor rather than a viral enzyme.[11][12] This unique mechanism of action makes it a valuable component of combination antiretroviral therapy (cART), particularly for treatment-experienced patients with CCR5-tropic HIV-1.[13]
The Allosteric Mechanism of this compound
This compound's inhibitory effect is not due to direct, competitive binding at the same site as the natural chemokine ligands (like CCL3, CCL4, and CCL5) or the viral gp120. Instead, it functions as a non-competitive, allosteric inhibitor.[1][2][3][4]
This compound binds to a deep, hydrophobic pocket within the transmembrane (TM) helices of the CCR5 receptor.[1][2][4][5][14] This binding event induces a conformational change in the extracellular loops of CCR5, particularly extracellular loop 2 (ECL2).[1][2][8][15] This altered conformation of CCR5 is no longer recognized by the gp120 protein of R5-tropic HIV-1, thereby preventing the virus from using it as a co-receptor for entry.[1][2][8] The crystal structure of the CCR5-Maraviroc complex has provided high-resolution insights into this binding pocket and the allosteric mechanism.[5][14]
Interestingly, this allosteric modulation not only blocks viral entry but also affects the binding of natural chemokines. This compound has been shown to inhibit the binding of CCL3, CCL4, and CCL5 to CCR5.[16]
Binding Kinetics
The interaction between this compound and CCR5 is characterized by a multi-step kinetic mechanism.[17] Initial binding is followed by a conformational reorganization of the this compound-receptor complex, leading to a more stable interaction with a long residence time.[17] This slow dissociation rate is a key pharmacodynamic feature that contributes to its sustained antiviral activity.[10][18]
Quantitative Data on this compound-CCR5 Interaction
The following tables summarize key quantitative data from various in vitro and in vivo studies, providing a comparative overview of this compound's binding affinity, inhibitory potency, and clinical efficacy.
Table 1: In Vitro Binding Affinity and Inhibitory Potency of this compound
| Parameter | Value | Cell/Assay Type | Reference |
| IC50 (MIP-1β binding) | 2 nM | Radioligand binding assay | [11] |
| IC50 (CCL3 binding) | 3.3 nM | Radioligand binding assay | [16] |
| IC50 (CCL4 binding) | 7.2 nM | Radioligand binding assay | [16] |
| IC50 (CCL5 binding) | 5.2 nM | Radioligand binding assay | [16] |
| EC90 (HIV-1 BAL inhibition) | 1 nM | PM1 cells | [11] |
| Kd (this compound binding) | 0.18 ± 0.02 nM | Radioligand binding assay | [18] |
| In vivo KD | 0.089 ng/mL | Population PK/PD model | [19] |
Table 2: Clinical Efficacy of this compound (MOTIVATE 1 & 2 Studies, 96-Week Data)
| Parameter | This compound + OBT | Placebo + OBT | Reference |
| Proportion of patients with HIV-1 RNA <50 copies/mL | 41% (twice daily), 39% (once daily) | N/A | [20] |
| Median increase in CD4+ T-cell count (cells/mm³) | 113 (twice daily), 89 (once daily) | N/A | [20] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the interaction between this compound and CCR5.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity of this compound to CCR5 and its ability to displace natural chemokine ligands.
-
Objective: To quantify the binding affinity (Kd) of [³H]this compound to CCR5 and the inhibitory concentration (IC50) of this compound against radiolabeled chemokines.
-
Materials:
-
Membrane preparations from HEK 293T cells transiently transfected with human CCR5-expressing plasmids.[1][2]
-
Radioligands: [³H]this compound, [¹²⁵I]CCL3, [¹²⁵I]CCL5.[1][2]
-
Unlabeled this compound for competition assays.[1]
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA).[1]
-
96-well filter plates and scintillation counter.
-
-
Protocol for Saturation Binding ([³H]this compound):
-
Incubate membrane aliquots (containing a fixed amount of protein) with increasing concentrations of [³H]this compound (e.g., 0.5 to 32 nM) for 1 hour at room temperature in the assay buffer.[1]
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled this compound (e.g., 2 µM).[1]
-
Separate bound from free radioligand by rapid filtration through the filter plates.
-
Wash the filters with ice-cold assay buffer.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the Kd and Bmax (maximum number of binding sites) by non-linear regression analysis of the saturation curve.
-
-
Protocol for Competition Binding (Displacement of [¹²⁵I]CCL3):
-
Incubate membrane preparations with a fixed concentration of [¹²⁵I]CCL3 (e.g., 0.1 nM) and increasing concentrations of unlabeled this compound.[1][2]
-
Follow steps 2-6 from the saturation binding protocol.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled chemokine.
-
Site-Directed Mutagenesis
This technique is used to identify specific amino acid residues in CCR5 that are critical for this compound binding.
-
Objective: To determine the functional importance of specific CCR5 residues for this compound binding and activity.
-
Materials:
-
Plasmid DNA containing the human CCR5 coding sequence (e.g., pcDNA3.1).[1][2]
-
QuikChange Site-Directed Mutagenesis Kit (or similar).
-
Primers containing the desired point mutations.
-
HEK 293T cells for transfection.
-
Reagents for cell culture, transfection (e.g., calcium phosphate), and flow cytometry.
-
Phycoerythrin-conjugated anti-CCR5 monoclonal antibodies (e.g., 2D7) for measuring cell surface expression.[1][2]
-
-
Protocol:
-
Design and synthesize primers incorporating the desired nucleotide changes to create point mutations in the CCR5 gene.
-
Perform PCR using the CCR5 plasmid as a template and the mutagenic primers to generate mutated plasmids.
-
Digest the parental, non-mutated DNA template using a methylation-dependent endonuclease (e.g., DpnI).
-
Transform the mutated plasmid into competent E. coli for amplification.
-
Isolate the mutated plasmid DNA and confirm the mutation by DNA sequencing.[1][2]
-
Transfect HEK 293T cells with either the wild-type or mutant CCR5-expressing plasmids.[1][2]
-
After 48 hours, assess the cell-surface expression of the CCR5 mutants using flow cytometry with fluorescently labeled anti-CCR5 antibodies.[1][2]
-
Perform functional assays, such as radioligand binding assays or HIV-1 entry assays, to evaluate the impact of the mutation on this compound's activity.
-
Signaling Pathways and Visualizations
This compound's interaction with CCR5 not only blocks viral entry but also modulates intracellular signaling pathways. As a functional antagonist, this compound inhibits the signaling cascades typically initiated by the binding of natural chemokines to CCR5.[16] This includes the inhibition of calcium mobilization.[21] Furthermore, there is evidence that this compound can influence signaling pathways such as MAPK/NF-κB in other cellular contexts.[22]
Below are Graphviz diagrams illustrating the mechanism of action of this compound and the experimental workflow for its characterization.
References
- 1. Allosteric Model of this compound Binding to CC Chemokine Receptor 5 (CCR5) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Allosteric model of this compound binding to CC chemokine receptor 5 (CCR5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multifaceted Mechanisms of HIV Inhibition and Resistance to CCR5 Inhibitors PSC-RANTES and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of the CCR5 chemokine receptor-HIV entry inhibitor this compound complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. [Pharmacokinetics, interactions and mechanism of action of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Clinical HIV-1 Strains with Resistance to this compound Reveals Strain-Specific Resistance Mutations, Variable Degrees of Resistance, and Minimal Cross-Resistance to Other CCR5 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Therapy and CCR5 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. This compound – A CCR5 Antagonist for the Treatment of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound in the treatment of HIV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a CCR5 coreceptor antagonist that blocks entry of human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structure of the CCR5 chemokine receptor – HIV entry inhibitor this compound complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. This compound: a review of its use in HIV infection and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A study of the molecular mechanism of binding kinetics and long residence times of human CCR5 receptor small molecule allosteric ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analysis of CCR5 Binding Kinetics and Coupling States Reveals Distinctive Binding Properties of Small Molecule CCR5 Antagonists [natap.org]
- 19. Population pharmacokinetic/ pharmacodynamic analysis of CCR5 receptor occupancy by this compound in healthy subjects and HIV-positive patients - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Two-Year Safety and Virologic Efficacy of this compound in Treatment-Experienced Patients With CCR5-Tropic HIV-1 Infection: 96-Week Combined Analysis of MOTIVATE 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. This compound, an inhibitor of chemokine receptor type 5, alleviates neuroinflammatory response after cerebral Ischemia/reperfusion injury via regulating MAPK/NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Binding Affinity of Maraviroc to the CCR5 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of Maraviroc to the C-C chemokine receptor type 5 (CCR5). This compound is a notable entry inhibitor class of antiretroviral drugs, which functions by blocking the binding of the HIV-1 viral envelope glycoprotein, gp120, to the CCR5 co-receptor, thereby preventing viral entry into host cells.[1][2][3][4][5] This document details the quantitative binding affinity, the experimental methodologies used to determine these values, and the associated signaling pathways.
Quantitative Binding Affinity of this compound to CCR5
The binding affinity of this compound for the CCR5 receptor has been extensively characterized through various in vitro and in vivo studies. The data presented below summarizes key quantitative metrics that define this interaction.
| Parameter | Value | Ligand/Condition | Assay Type | Reference |
| IC₅₀ | 3.3 nM | MIP-1α | Radioligand Binding Competition Assay | [6][7] |
| 7.2 nM | MIP-1β | Radioligand Binding Competition Assay | [6][7] | |
| 5.2 nM | RANTES | Radioligand Binding Competition Assay | [6][7] | |
| 6.4 nM | HIV-1 gp120 | Cell-Cell Fusion Assay | ||
| 7-30 nM | MIP-1β, MIP-1α, RANTES | Intracellular Calcium Redistribution Assay | [6][7] | |
| Kᵢ | Not explicitly stated in the provided search results | |||
| Kₑ | 0.089 ng/mL (~0.17 nM) | In vivo | Population Pharmacokinetic/Pharmacodynamic Model | [8] |
| Dissociation Constant (Kₑ) | 0.18 ± 0.02 nM | Nonequilibrium binding analysis with tritiated small molecules | [9] | |
| Dissociation Half-life (t₁/₂) | 7.5 ± 0.7 hours | Nonequilibrium binding analysis with tritiated small molecules | [9] | |
| Dissociation Rate (k₋₂) | 1.2 x 10⁻³ min⁻¹ | From a more stable complex (R'A) | Kinetic Characterization with [³H]this compound | [10] |
Experimental Protocols
The determination of this compound's binding affinity to CCR5 relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited.
Radioligand Binding Competition Assay
This assay is a fundamental method used to determine the affinity of a ligand (this compound) for a receptor (CCR5) by measuring the displacement of a radiolabeled ligand.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for the binding of radiolabeled chemokines (e.g., ¹²⁵I-labeled MIP-1α, MIP-1β, or RANTES) to the CCR5 receptor.
Materials:
-
HEK-293 cells stably expressing the human CCR5 receptor, or membrane preparations from these cells.[6][7]
-
Radiolabeled ligand (e.g., ¹²⁵I-MIP-1α, ¹²⁵I-MIP-1β, or ¹²⁵I-RANTES).[6][7]
-
Unlabeled this compound at various concentrations.
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).[7]
-
Filtration apparatus (e.g., Unifilter plates).[7]
-
Scintillation counter.
Procedure:
-
Cell/Membrane Preparation: HEK-293 cells expressing CCR5 are harvested and resuspended in binding buffer. Alternatively, cell membranes are prepared by lysing the cells and isolating the membrane fraction via ultracentrifugation.[7]
-
Competition Reaction: A fixed concentration of the radiolabeled chemokine is incubated with the CCR5-expressing cells or membranes in the presence of varying concentrations of unlabeled this compound.[7]
-
Incubation: The reaction mixtures are incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a filter plate, which traps the cell membranes (and the bound radioligand) while allowing the unbound radioligand to pass through.[7]
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of this compound. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.
Kinetic Binding Assays
These assays provide information on the rates of association (kₒₙ) and dissociation (kₒբբ) of a ligand, which are crucial for understanding the duration of its effect.
Objective: To determine the kinetic parameters of this compound binding to the CCR5 receptor.
Methodology: A study by Clarke et al. (2015) utilized [³H]this compound as the radioligand to investigate the binding kinetics.[10] The experiments involved measuring the association and dissociation of [³H]this compound from wild-type and mutant CCR5 receptors over time. The results indicated a two-step binding mechanism, where an initial complex transitions to a more stable, higher-affinity state.[10]
Signaling Pathways
This compound is an allosteric inhibitor of the CCR5 receptor.[10][11] This means it binds to a site on the receptor that is distinct from the binding site of the natural chemokine ligands or the HIV-1 gp120 protein.[11][12] This binding induces a conformational change in the receptor that prevents the binding of these other molecules and subsequent downstream signaling.
The CCR5 receptor is a G protein-coupled receptor (GPCR).[4] Upon binding of its natural chemokine ligands (e.g., RANTES, MIP-1α, MIP-1β), CCR5 activates intracellular signaling pathways, primarily through the Gαi subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium.
This compound binding to CCR5 locks the receptor in a conformation that is unable to couple to G proteins, thus inhibiting these downstream signaling events.[6][7] This antagonism of chemokine-induced signaling is a key aspect of its mechanism of action, in addition to the steric hindrance it provides against HIV-1 entry.
References
- 1. Chemokine Receptor CCR5 Antagonist this compound: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound – A CCR5 Antagonist for the Treatment of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a new CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Therapy and CCR5 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. 购买this compound | 马拉维若 | CCR antagonist | 价格 | IC50 | 只能用于研究 [selleck.cn]
- 8. Population pharmacokinetic/ pharmacodynamic analysis of CCR5 receptor occupancy by this compound in healthy subjects and HIV-positive patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of CCR5 Binding Kinetics and Coupling States Reveals Distinctive Binding Properties of Small Molecule CCR5 Antagonists [natap.org]
- 10. A study of the molecular mechanism of binding kinetics and long residence times of human CCR5 receptor small molecule allosteric ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Allosteric Model of this compound Binding to CC Chemokine Receptor 5 (CCR5) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Maraviroc as a negative allosteric modulator of CCR5
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Maraviroc is a potent and selective small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for the entry of R5-tropic Human Immunodeficiency Virus-1 (HIV-1) into host cells. Operating as a negative allosteric modulator, this compound binds to a transmembrane pocket within the CCR5 receptor, distinct from the binding site of its natural chemokine ligands and the HIV-1 envelope glycoprotein gp120. This binding event induces a conformational change in CCR5, rendering it unable to interact with gp120 and thereby preventing the fusion of the viral and cellular membranes. This guide provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.
Mechanism of Action: Negative Allosteric Modulation
This compound's inhibitory action is not achieved by direct competition with the natural ligands (chemokines such as RANTES/CCL5, MIP-1α/CCL3, and MIP-1β/CCL4) or the viral gp120 protein for the same binding site. Instead, it binds to a hydrophobic pocket located within the transmembrane helices of the CCR5 receptor.[1][2] This allosteric binding stabilizes a conformation of the receptor that is not recognized by the V3 loop of the HIV-1 gp120 envelope protein.[3][4] This effectively locks the receptor in an inactive state, preventing the conformational changes necessary for viral entry.[5]
Binding Site and Conformational Changes
Crystallographic studies have revealed that this compound buries itself deep within the transmembrane domain of CCR5.[2] This binding induces a significant conformational change in the extracellular loops of the receptor, which are the primary interaction sites for gp120. This altered conformation prevents the proper engagement of gp120, even when the primary chemokine binding site on the N-terminus of CCR5 may still be accessible.
Impact on G-Protein Coupling and Downstream Signaling
As a G-protein coupled receptor (GPCR), CCR5 activation by its cognate chemokines typically leads to the dissociation of the heterotrimeric G-protein into its Gα and Gβγ subunits, initiating a cascade of intracellular signaling events. This compound, by stabilizing an inactive conformation, prevents this G-protein activation.[6] This blockade inhibits downstream signaling pathways, including the activation of phospholipase C (PLC), phosphoinositide 3-kinase (PI3K), and mitogen-activated protein kinases (MAPKs), which are crucial for cellular responses like calcium mobilization and chemotaxis.[7]
Quantitative Data
The following tables summarize the key quantitative data related to this compound's binding affinity and inhibitory potency.
Table 1: this compound Binding Affinity for CCR5
| Parameter | Value | Cell Line/System | Reference |
| IC50 (MIP-1α binding) | 3.3 nM | HEK-293 cell membranes | [8] |
| IC50 (MIP-1β binding) | 7.2 nM | HEK-293 cell membranes | [8] |
| IC50 (RANTES/CCL5 binding) | 5.2 nM | HEK-293 cell membranes | [8] |
| KD | 0.089 ng/mL (~0.17 nM) | In vivo (Human) | [9] |
Table 2: this compound Potency Against R5-Tropic HIV-1
| Parameter | Value | Virus Isolates | Reference |
| Mean IC90 | 2.0 nM | 43 primary isolates (various clades) | [8][10] |
| Mean EC50 | 0.1 - 1.25 nM | Group M (clades A-J) and Group O isolates | [3] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the CCR5 receptor.
Protocol:
-
Membrane Preparation: Homogenize CCR5-expressing cells (e.g., HEK-293) in a cold lysis buffer (50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors). Centrifuge the homogenate at low speed to remove debris, followed by a high-speed centrifugation (20,000 x g) to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.[11]
-
Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled CCR5 ligand (e.g., [125I]-MIP-1β) and varying concentrations of this compound.[2]
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[11]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[11]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.[11]
Receptor Internalization Assay
This assay assesses whether this compound induces the internalization of the CCR5 receptor.
Protocol:
-
Cell Preparation: Use cells expressing CCR5 (e.g., CD4+ T cells).
-
Treatment: Treat the cells with this compound at various concentrations for a defined period. Include a known CCR5 agonist (e.g., RANTES) as a positive control for internalization.
-
Staining: Stain the cells with a fluorescently labeled anti-CCR5 antibody (e.g., FITC-conjugated).
-
Flow Cytometry: Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity (MFI) of the cell surface CCR5.
-
Data Analysis: A decrease in MFI compared to untreated cells indicates receptor internalization. This compound, being a functional antagonist, is not expected to induce significant internalization.[12]
HIV-1 Entry Assay
This assay measures the ability of this compound to inhibit the entry of R5-tropic HIV-1 into target cells.
Protocol:
-
Cell and Virus Preparation: Use target cells that express CD4 and CCR5 (e.g., TZM-bl cells, which contain a luciferase reporter gene under the control of the HIV-1 LTR). Prepare a stock of R5-tropic HIV-1.[13]
-
Infection: Pre-incubate the target cells with varying concentrations of this compound for a short period. Then, add the HIV-1 virus to the cells and incubate for a period sufficient for viral entry and integration (e.g., 48 hours).[13]
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer. The luciferase activity is proportional to the amount of viral entry and subsequent gene expression.[13]
-
Data Analysis: Plot the percentage of inhibition of viral entry (relative to untreated control) against the logarithm of the this compound concentration to determine the IC50 value.
Calcium Mobilization Assay
This assay determines the effect of this compound on chemokine-induced intracellular calcium release.
Protocol:
-
Cell Loading: Load CCR5-expressing cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[14][15]
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader or a flow cytometer.
-
Treatment: Add varying concentrations of this compound to the cells and incubate.
-
Stimulation: Add a CCR5 agonist (e.g., RANTES) to the cells to induce calcium mobilization.[14]
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium concentration.
-
Data Analysis: Compare the calcium flux in this compound-treated cells to that in untreated cells stimulated with the agonist. This compound should inhibit the agonist-induced calcium flux in a dose-dependent manner.
Chemotaxis Assay
This assay evaluates the ability of this compound to block the migration of cells towards a chemokine gradient.
Protocol:
-
Assay Setup: Use a transwell migration assay system with a porous membrane separating the upper and lower chambers.[16]
-
Chemoattractant: Add a CCR5 chemokine (e.g., RANTES) to the lower chamber to create a chemoattractant gradient.[16]
-
Cell Preparation: Resuspend CCR5-expressing cells (e.g., monocytes or T cells) in a serum-free medium and pre-incubate them with different concentrations of this compound.
-
Cell Seeding: Add the cell suspension to the upper chamber of the transwell insert.[16]
-
Incubation: Incubate the plate for a sufficient time to allow cell migration (e.g., 2-4 hours).[17]
-
Quantification: Count the number of cells that have migrated to the lower chamber using a cell counter or by staining the migrated cells and measuring the absorbance.[16]
-
Data Analysis: Compare the number of migrated cells in the presence and absence of this compound to determine its inhibitory effect on chemotaxis.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: CCR5 Signaling Pathway and this compound's Point of Intervention.
Caption: Experimental Workflow for Radioligand Binding Assay.
Caption: Experimental Workflow for HIV-1 Entry Assay.
Caption: Experimental Workflow for Calcium Mobilization Assay.
Caption: Experimental Workflow for Chemotaxis Assay.
References
- 1. agilent.com [agilent.com]
- 2. Allosteric Model of this compound Binding to CC Chemokine Receptor 5 (CCR5) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hivclinic.ca [hivclinic.ca]
- 4. Chemokine Receptor CCR5 Antagonist this compound: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blocking the CCL5–CCR5 Axis Using this compound Promotes M1 Polarization of Macrophages Cocultured with Irradiated Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pathways for internalization and recycling of the chemokine receptor CCR5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Clinical HIV-1 Strains with Resistance to this compound Reveals Strain-Specific Resistance Mutations, Variable Degrees of Resistance, and Minimal Cross-Resistance to Other CCR5 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Population pharmacokinetic/ pharmacodynamic analysis of CCR5 receptor occupancy by this compound in healthy subjects and HIV-positive patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: a CCR5-receptor antagonist for the treatment of HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Frontiers | this compound – A CCR5 Antagonist for the Treatment of HIV-1 Infection [frontiersin.org]
- 13. Luciferase Time-based, High-throughput Screening Assay for the Discovery of HIV-1 Inhibitors - MedCrave online [medcraveonline.com]
- 14. hellobio.com [hellobio.com]
- 15. abcam.com [abcam.com]
- 16. researchhub.com [researchhub.com]
- 17. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
Maraviroc's Role in Blocking HIV-1 gp120 Interaction with CCR5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maraviroc is an antiretroviral drug that represents a significant milestone in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. As the first approved CCR5 co-receptor antagonist, its unique mechanism of action offers a critical therapeutic option for patients infected with CCR5-tropic HIV-1. This technical guide provides a comprehensive overview of this compound's molecular mechanism, detailing its allosteric inhibition of the CCR5 co-receptor and subsequent blockade of the viral envelope glycoprotein gp120 interaction. This guide includes a compilation of quantitative data on this compound's potency and binding affinity, detailed experimental protocols for key assays used in its characterization, and visualizations of the critical pathways and experimental workflows.
Introduction to HIV-1 Entry and the Role of CCR5
HIV-1 entry into a host cell is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of target immune cells, such as T-helper cells and macrophages.[1][2] This initial binding event triggers a conformational change in gp120, exposing a binding site for a co-receptor.[2] The two major co-receptors used by HIV-1 are CCR5 and CXCR4, both of which are chemokine receptors.[2] The choice of co-receptor, a characteristic known as viral tropism, is a critical determinant of HIV-1's cellular target and pathogenesis.[3] Viruses that utilize the CCR5 co-receptor are termed R5-tropic, those that use CXCR4 are X4-tropic, and those that can use either are referred to as dual/mixed-tropic.[2] this compound is specifically active against R5-tropic HIV-1.[3]
This compound's Mechanism of Action: Allosteric Antagonism
This compound is a non-competitive, allosteric antagonist of the CCR5 receptor.[1][4] Unlike competitive antagonists that would directly compete with gp120 for the same binding site, this compound binds to a deep, hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[5][6] This binding event induces a conformational change in the extracellular loops of CCR5.[7] This altered conformation of the receptor is no longer recognized by the V3 loop of the HIV-1 gp120 protein, thereby preventing the crucial interaction required for the fusion of the viral and cellular membranes and subsequent viral entry.[8][9]
The allosteric nature of this compound's inhibition is a key feature of its mechanism. It effectively "locks" the CCR5 receptor in an inactive conformation, preventing its engagement by gp120.[9] This mode of action is distinct from that of many other antiretroviral drugs that target viral enzymes.
Quantitative Data on this compound's Potency and Binding
The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize key quantitative data regarding its antiviral activity and binding affinity.
Table 1: In Vitro Antiviral Activity of this compound
| Parameter | Value | Cell Type/Virus Strain | Reference |
| IC50 | 0.56 nM | Peripheral Blood Mononuclear Cells (PBMCs) / HIV-1 Ba-L | [5] |
| IC50 | 1.23 nM (median) | U87.CD4.CCR5 cells / 40 HIV-1 Group O isolates | [10] |
| IC90 | 2.0 nM (geometric mean) | Various cell types / 43 primary HIV-1 isolates (various clades) | [5] |
| EC50 | 0.74 nM | PBMCs / HIV-1 BaL | [7] |
| EC50 | 0.34 nM | PBMCs / HIV-1 CC1/85 | [7] |
Table 2: this compound Binding Affinity for CCR5
| Parameter | Value | Assay Method | Reference |
| KD | 0.089 ng/mL | In vivo receptor occupancy analysis | [11] |
| Binding Free Energy (ΔGbind) | -72.21 kcal/mol | Molecular dynamics simulation | [12] |
Detailed Experimental Protocols
The characterization of this compound's activity relies on a suite of specialized laboratory assays. Below are detailed methodologies for key experiments.
HIV-1 Entry Assay (Single-Round Infection)
This assay quantifies the ability of HIV-1 to enter target cells in the presence or absence of an inhibitor.
Methodology: [8]
-
Cell Preparation: Seed target cells (e.g., JC53, NP2-CD4/CCR5, or U87-CD4/CCR5) in 96-well plates at a density of 2 x 104 cells per well and culture overnight.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in culture medium.
-
Pre-incubation: Remove the culture medium from the cells and add the this compound dilutions. Incubate for 30 minutes at 37°C.
-
Infection: Add Env-pseudotyped luciferase reporter virus (e.g., 200 TCID50) to each well.
-
Incubation: Incubate the plates for 12 hours at 37°C.
-
Wash: Wash the cells twice with culture medium to remove the virus inoculum.
-
Further Incubation: Add fresh culture medium and incubate for an additional 60 hours at 37°C.
-
Lysis and Luminescence Measurement: Lyse the cells and measure luciferase activity using a luminometer. The reduction in luminescence in the presence of this compound compared to the no-drug control indicates the level of entry inhibition.
CCR5 Radioligand Binding Assay
This assay measures the ability of this compound to displace a radiolabeled ligand from the CCR5 receptor, allowing for the determination of its binding affinity.
Methodology: [1]
-
Membrane Preparation: Prepare cell membranes from HEK 293T cells transfected to express the human CCR5 receptor.
-
Assay Setup: In a 96-well plate, combine the CCR5-expressing cell membranes with a constant concentration of a radiolabeled CCR5 ligand (e.g., 0.1 nM [125I]CCL3).
-
Compound Addition: Add increasing concentrations of this compound to the wells.
-
Incubation: Incubate the plate to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand, typically by filtration through a glass fiber filter.
-
Quantification: Quantify the amount of bound radioactivity on the filters using a scintillation counter.
-
Data Analysis: The reduction in bound radioactivity with increasing concentrations of this compound is used to calculate the IC50 value, which can be converted to a binding affinity constant (Ki).
Cell-Cell Fusion Assay
This assay models the fusion of the viral and host cell membranes by measuring the fusion between two different cell populations: one expressing the HIV-1 Env protein and another expressing CD4 and CCR5.
-
Cell Populations:
-
Effector cells: HeLa cells expressing the HIV-1 envelope protein (e.g., from the ADA strain) and the HIV-1 Tat protein.
-
Target cells: TZM-bl cells, which express CD4, CCR5, and CXCR4, and contain a Tat-inducible luciferase reporter gene.
-
-
Assay Procedure:
-
Plate TZM-bl target cells in a 96-well plate and culture for 24 hours.
-
Overlay the TZM-bl cells with the HeLa-ADA effector cells in the presence or absence of this compound.
-
Allow cell-cell fusion to occur for 60 minutes at 37°C.
-
Stop the fusion reaction (e.g., by adding a fusion inhibitor like C52L).
-
When fusion occurs, the Tat protein from the effector cells enters the target cells and activates the expression of luciferase.
-
-
Measurement: After a suitable incubation period, lyse the cells and measure luciferase activity. A decrease in luciferase signal in the presence of this compound indicates inhibition of Env-mediated cell-cell fusion.
Mechanisms of Resistance to this compound
Resistance to this compound can emerge through two primary mechanisms:
-
Co-receptor Switching: The virus may switch its tropism from CCR5 to CXCR4.[10] Since this compound is specific for CCR5, it is ineffective against X4-tropic or dual/mixed-tropic viruses. This is often the result of the selection of pre-existing CXCR4-using viral variants in the patient's viral population.[10]
-
Mutations in gp120: The virus can acquire mutations in the V3 loop of the gp120 envelope protein.[14][15] These mutations can allow the virus to recognize and utilize the this compound-bound conformation of the CCR5 receptor for entry.[14] This form of resistance is characterized by a reduction in the maximal percentage of inhibition (MPI) in phenotypic assays, rather than a significant shift in the IC50 value.[15]
Conclusion
This compound's development marked a significant advancement in antiretroviral therapy by targeting a host cell factor rather than a viral enzyme. Its allosteric antagonism of the CCR5 co-receptor provides a potent mechanism for inhibiting the entry of R5-tropic HIV-1. Understanding the molecular details of its interaction with CCR5, the quantitative measures of its efficacy, and the mechanisms by which resistance can arise is crucial for its optimal clinical use and for the development of future generations of entry inhibitors. The experimental protocols detailed herein provide a foundation for the continued study of this compound and other compounds targeting the HIV-1 entry process.
References
- 1. Allosteric Model of this compound Binding to CC Chemokine Receptor 5 (CCR5) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. pmda.go.jp [pmda.go.jp]
- 5. This compound (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A study of the molecular mechanism of binding kinetics and long residence times of human CCR5 receptor small molecule allosteric ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic Inhibition of R5 HIV-1 by this compound and CCR5 Antibody HGS004 in Primary Cells: Implications for Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HIV-1 Escape from the CCR5 Antagonist this compound Associated with an Altered and Less-Efficient Mechanism of gp120-CCR5 Engagement That Attenuates Macrophage Tropism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Therapy and CCR5 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. In vitro phenotypic susceptibility of HIV-1 non-group M to CCR5 inhibitor (this compound): TROPI-CO study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Population pharmacokinetic/ pharmacodynamic analysis of CCR5 receptor occupancy by this compound in healthy subjects and HIV-positive patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-Based Pharmacophore Modeling to Discover Novel CCR5 Inhibitors for HIV-1/Cancers Therapy [scirp.org]
- 13. A Cell-Cell Fusion Assay to Monitor HIV-1 Env Interactions with Chemokine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Two-Year Safety and Virologic Efficacy of this compound in Treatment-Experienced Patients With CCR5-Tropic HIV-1 Infection: 96-Week Combined Analysis of MOTIVATE 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of this compound Resistance in Patients Failing Treatment with CCR5-Tropic HIV-1 in MOTIVATE 1 and MOTIVATE 2 [natap.org]
Preclinical Antiviral Profile of Maraviroc: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maraviroc (brand names Selzentry® or Celsentri®) is an antiretroviral drug that represents a significant advancement in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][2] As the first approved member of the C-C chemokine receptor type 5 (CCR5) co-receptor antagonist class, its unique mechanism of action targets a host cellular protein rather than a viral enzyme, offering a valuable therapeutic option for patients with CCR5-tropic HIV-1.[2][3][4] This technical guide provides an in-depth overview of the preclinical studies that have elucidated the antiviral activity of this compound, focusing on its mechanism of action, in vitro efficacy, and the development of viral resistance.
Mechanism of Action: Blocking Viral Entry
This compound is a selective, slowly reversible antagonist of the CCR5 co-receptor. HIV-1 entry into host cells, primarily CD4+ T-cells and macrophages, is a multi-step process.[5] The viral envelope glycoprotein, gp120, first binds to the primary cellular receptor, CD4.[5] This initial binding induces conformational changes in gp120, exposing a binding site for a co-receptor, which is typically either CCR5 or CXCR4.[5][6] this compound functions by binding to a hydrophobic pocket within the transmembrane domains of the CCR5 receptor.[7] This binding allosterically modifies the conformation of the CCR5 extracellular loops, preventing their interaction with the viral gp120 protein.[5][7] By blocking this crucial interaction, this compound effectively inhibits the fusion of the viral and cellular membranes, thus preventing the entry of CCR5-tropic HIV-1 into the host cell.[1][5] It is important to note that this compound is not effective against HIV-1 strains that use the CXCR4 co-receptor (X4-tropic) or both CCR5 and CXCR4 (dual/mixed-tropic).[5] Therefore, a tropism test is required to determine the patient's HIV-1 co-receptor usage before initiating therapy with this compound.[5][8]
Caption: HIV-1 entry and this compound's inhibitory action.
In Vitro Antiviral Activity
Preclinical in vitro studies have consistently demonstrated this compound's potent and broad-spectrum activity against CCR5-tropic HIV-1 isolates.
Potency Against Laboratory and Clinical Isolates
This compound has shown potent antiviral activity against a wide range of laboratory-adapted strains and primary clinical isolates of HIV-1. This includes activity against isolates from various clades and geographic origins.[9] The 50% inhibitory concentration (IC50) and 90% inhibitory concentration (IC90) values are key metrics for assessing antiviral potency.
| HIV-1 Isolate Type | Assay Cell Type | IC50 (nM) | IC90 (nM) | Reference |
| Laboratory Strain (Ba-L) | Peripheral Blood Mononuclear Cells (PBMCs) | 0.56 | Not Reported | [9] |
| 43 Primary Isolates (Various Clades) | Not Specified | Not Reported | 2.0 (Geometric Mean) | [9] |
| Subtype A, B, C, D Primary Isolates | U87.CD4.CCR5 cells | Varies by isolate | Not Reported | [10] |
| 200 Clinically Derived Pseudoviruses | Not Specified | Active | Not Reported | [9] |
| HIV-1 Primary Isolate (Subtype A) | U87.CD4.CCR5 cells | 5 | Not Reported | [7] |
Table 1: In Vitro Potency of this compound Against CCR5-Tropic HIV-1
Activity Against Drug-Resistant Strains
A significant advantage of this compound's unique mechanism of action is its lack of cross-resistance with other classes of antiretroviral drugs.[2] Preclinical studies have confirmed that this compound retains its antiviral activity against HIV-1 strains that are resistant to nucleoside reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), protease inhibitors (PIs), and the fusion inhibitor enfuvirtide.[2][9]
Selectivity
This compound exhibits high selectivity for the CCR5 receptor. In vitro studies have shown no significant activity against a wide range of other receptors and enzymes, including the hERG ion channel, indicating a low potential for off-target effects.[9] Furthermore, this compound does not affect CCR5 cell surface levels or its associated intracellular signaling pathways, confirming its role as a functional antagonist.[9]
Experimental Protocols
Viral Entry Assay
A common method to assess the antiviral activity of entry inhibitors like this compound is the single-cycle infectivity assay using pseudotyped viruses.
Objective: To determine the concentration of this compound required to inhibit 50% (IC50) of viral entry into target cells.
Materials:
-
HEK293T cells (for producing pseudoviruses)
-
Expression vector for HIV-1 envelope glycoprotein (gp160) from a CCR5-tropic strain
-
HIV-1 backbone vector lacking the env gene and containing a reporter gene (e.g., luciferase or green fluorescent protein)
-
Target cells expressing CD4 and CCR5 (e.g., U87.CD4.CCR5 cells or TZM-bl cells)
-
This compound stock solution
-
Cell culture reagents
-
Luciferase assay reagent (if applicable)
Procedure:
-
Pseudovirus Production: Co-transfect HEK293T cells with the gp160 expression vector and the HIV-1 backbone vector.
-
Virus Harvest: After 48-72 hours, harvest the supernatant containing the pseudoviruses.
-
Target Cell Preparation: Seed the target cells in a 96-well plate.
-
Drug Treatment: Prepare serial dilutions of this compound and add them to the target cells. Incubate for a short period.
-
Infection: Add the pseudovirus supernatant to the wells containing the target cells and this compound.
-
Incubation: Incubate the plates for 48-72 hours to allow for viral entry and reporter gene expression.
-
Quantification: Measure the reporter gene expression (e.g., luciferase activity or fluorescence).
-
Data Analysis: Plot the percentage of inhibition against the this compound concentration and calculate the IC50 value using a dose-response curve.
Caption: A typical workflow for a viral entry assay.
Tropism Determination Assays
As this compound is only effective against CCR5-tropic HIV-1, determining the viral tropism is crucial. The most widely used assay for this purpose is the Trofile® assay.[2]
Objective: To determine whether a patient's HIV-1 strain uses the CCR5, CXCR4, or both co-receptors for entry.
Principle: The Trofile® assay is a phenotypic assay that involves creating pseudoviruses containing the patient's viral envelope glycoproteins. These pseudoviruses are then used to infect two different cell lines: one expressing CD4 and CCR5, and the other expressing CD4 and CXCR4. The ability of the pseudoviruses to infect each cell line indicates the co-receptor tropism.[11] Genotypic assays that analyze the V3 loop of the gp120 gene are also used to predict co-receptor usage.[11]
Resistance to this compound
Resistance to this compound can emerge through two primary mechanisms:
-
Shift in Co-receptor Usage: The virus may switch from using CCR5 to using CXCR4 for entry.[2] This can occur through the selection of pre-existing CXCR4-using viral variants that were present at low levels before treatment.[12]
-
Continued Use of CCR5: The virus can develop mutations in the gp120 envelope glycoprotein, particularly in the V3 loop, that allow it to recognize and use the this compound-bound conformation of the CCR5 receptor for entry.[2][12] This results in a decrease in the maximum percentage of inhibition (MPI) in susceptibility assays.[12] In some cases, resistance mutations have been identified outside the V3 loop, such as in the C4 region of gp120, which may impact CD4 binding and confer resistance through a different mechanism.[7][13]
Caption: Pathways of viral resistance to this compound.
Animal Models
Preclinical evaluation of this compound has also involved the use of animal models. Humanized mouse models, which are immunodeficient mice reconstituted with human hematopoietic stem cells, have been instrumental in studying HIV-1 infection and the efficacy of antiretroviral drugs in an in vivo setting. Studies in these models have demonstrated that a topical microbicide gel formulation of this compound can protect against vaginal HIV-1 challenge.[14] While macaque models are a standard for microbicide testing, the humanized mouse model offers a valuable system for the preliminary evaluation of potential microbicides against HIV-1.[14] Additionally, preclinical studies in rats have been conducted to assess the distribution of this compound to potential HIV sanctuary sites, such as the central nervous system and gut-associated lymphoid tissue.[15]
Conclusion
The preclinical evaluation of this compound has provided a comprehensive understanding of its potent and selective antiviral activity against CCR5-tropic HIV-1. Its unique mechanism of action as a CCR5 co-receptor antagonist offers a critical therapeutic option, particularly for patients with multi-drug resistant virus. The in vitro and in vivo studies have not only established its efficacy but have also shed light on the mechanisms of viral resistance, which is crucial for its effective clinical use. The development of this compound stands as a prime example of a successful drug discovery program that translated a deep understanding of the viral life cycle into a novel therapeutic agent.[3][4]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound – A CCR5 Antagonist for the Treatment of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIV-1 Resistance to this compound Conferred by a CD4 Binding Site Mutation in the Envelope Glycoprotein gp120 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. This compound (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ldh.la.gov [ldh.la.gov]
- 12. [Mechanisms of resistance and failure of treatment with this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HIV-1 resistance to this compound conferred by a CD4 binding site mutation in the envelope glycoprotein gp120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Topical Microbicide Gel Formulation of CCR5 Antagonist this compound Prevents HIV-1 Vaginal Transmission in Humanized RAG-hu Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preclinical assessment of the distribution of this compound to potential human immunodeficiency virus (HIV) sanctuary sites in the central nervous system (CNS) and gut-associated lymphoid tissue (GALT) - PubMed [pubmed.ncbi.nlm.nih.gov]
Maraviroc's Impact on Neuroplasticity and Brain Injury: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The C-C chemokine receptor type 5 (CCR5) has emerged as a critical negative modulator of neuroplasticity, learning, and memory.[1][2] Following brain injuries such as stroke and Traumatic Brain Injury (TBI), CCR5 expression is significantly upregulated in neurons, contributing to an environment that suppresses recovery.[3][4] Maraviroc, an FDA-approved CCR5 antagonist used in HIV treatment, has demonstrated significant potential in preclinical models to block this inhibitory signaling, thereby promoting neural repair and functional recovery.[5][6] This technical guide provides an in-depth review of the mechanisms, experimental evidence, and therapeutic potential of this compound in the context of brain injury. It summarizes key quantitative data, details experimental protocols, and visualizes the core signaling pathways and workflows to support further research and development in this promising area.
Introduction: CCR5 as a Therapeutic Target in Neurological Recovery
Recovery from brain injuries like ischemic stroke and TBI is often limited, leading to long-term disability.[3] A key factor impeding recovery is the brain's natural response to injury, which can involve processes that suppress the very plasticity needed for repair.[7] The chemokine receptor CCR5, traditionally known for its role as an HIV co-receptor, is now understood to be a pivotal player in the central nervous system (CNS).[5][8]
Following an injury, CCR5 expression increases in various brain cells, including neurons, microglia, and astrocytes.[3][9][10][11] This upregulation is not benign; CCR5 signaling actively suppresses molecular and cellular mechanisms essential for learning, memory, and experience-dependent plasticity, such as long-term potentiation (LTP).[3][12] By inhibiting CREB and DLK signaling pathways, CCR5 hinders axonal sprouting, dendritic spine morphogenesis, and the re-mapping of cortical connections that are vital for functional recovery.[3][13]
The discovery that a naturally occurring loss-of-function mutation in the CCR5 gene (CCR5-Δ32) is associated with enhanced recovery in human stroke patients provided strong validation for CCR5 as a therapeutic target.[3] This finding spurred research into pharmacological blockade of the receptor. This compound, a selective, reversible CCR5 antagonist, has become the primary tool for this investigation.[3][8][14] Preclinical studies have shown that administering this compound after stroke or TBI can significantly improve motor and cognitive outcomes, mirroring the effects of genetic CCR5 deletion.[3][6] This guide will explore the molecular basis for these effects and the experimental data supporting this compound's potential as a neurorestorative agent.
Mechanism of Action: this compound and CCR5 Signaling in the CNS
This compound functions as a non-competitive antagonist of the CCR5 receptor.[8] In the CNS, CCR5 is a G-protein coupled receptor that, upon binding its ligands (like the chemokine CCL5/RANTES), initiates downstream signaling cascades that are largely inhibitory to neural plasticity.[11][13]
The primary pathways affected are:
-
Gαi Pathway: Activation of the Gαi subunit inhibits adenylyl cyclase, leading to reduced levels of cyclic AMP (cAMP). This, in turn, decreases the phosphorylation of the cAMP response element-binding protein (CREB), a critical transcription factor for promoting long-term potentiation, synaptic plasticity, and memory formation.[13][15]
-
Gαq Pathway: This pathway is involved in mediating cell migration and cytokine expression, contributing to the neuroinflammatory response after injury.[13]
-
MAPK/ERK Pathway: CCR5 signaling acts as a suppressor of the MAPK/CREB signaling pathway, which is crucial for neuronal plasticity.[12][13]
By binding to CCR5, this compound prevents these downstream effects. It effectively "releases the brakes" on plasticity, allowing for the upregulation of pro-recovery mechanisms like CREB and DLK signaling.[3] This leads to the preservation of dendritic spines, enhanced axonal sprouting, and a dampened neuroinflammatory response, creating a more permissive environment for brain repair.[2][3][16]
Visualizing the CCR5 Signaling Pathway
The following diagram illustrates the inhibitory effect of CCR5 on neuronal plasticity and how this compound intervenes.
Caption: this compound blocks the CCR5 receptor, preventing the Gαi-mediated inhibition of CREB phosphorylation.
Quantitative Data from Preclinical Studies
This compound has been evaluated in various preclinical models of brain injury, consistently demonstrating beneficial effects on functional recovery. The data below summarizes key quantitative findings.
Table 1: Effects of this compound on Motor and Cognitive Recovery
| Study Model | Treatment Protocol | Behavioral Test | Vehicle Control Group (Mean ± SEM) | This compound Group (Mean ± SEM) | p-value | Reference |
| Stroke (Mouse) | This compound from 24h to 3 weeks post-stroke | Gridwalk Test (% foot faults at 3 weeks) | 15.7 ± 1.3% | 7.5 ± 1.3% | < 0.001 | [3] |
| Stroke (Mouse) | This compound from 24h to 3 weeks post-stroke | Cylinder Task (time to contact, s) | 0.75 ± 0.11 s | 0.19 ± 0.095 s | = 0.029 | [3] |
| Stroke (Mouse) | This compound washout at 3 weeks | Gridwalk Test (foot faults at 9 weeks) | 37.3 ± 3.54 | 27.4 ± 1.62 | = 0.05 | [3] |
| TBI (Mouse) | 20 mg/kg IP for 3 days post-TBI | Modified Neurological Severity Score (mNSS) at day 3 | ~8.5 | ~6.5 | < 0.05 | [14] |
| TBI (Mouse) | 20 mg/kg IP for 3 days post-TBI | Rotarod Test (latency to fall, s) at day 7 | ~60 s | ~110 s | < 0.05 | [14] |
Table 2: Effects of this compound on Cellular and Structural Plasticity
| Study Model | Treatment | Outcome Measured | Vehicle/Control Group (Mean ± SEM) | This compound/shCCR5 Group (Mean ± SEM) | p-value | Reference |
| Stroke (Mouse) | This compound post-stroke | Dendritic Spine Preservation (% of total spines) | 53.3 ± 4.1% | 79 ± 5% | < 0.0001 | [3] |
| Stroke (Mouse) | shCCR5AAV post-stroke | Dendritic Spine Preservation (% of total spines) | 50.6 ± 3.6% | 80.3 ± 9.7% | = 0.0004 | [3] |
| TBI (Mouse) | 20 mg/kg IP for 3 days | Lesion Volume (mm³) at day 3 | ~25 mm³ | ~15 mm³ | < 0.05 | [14] |
Key Experimental Protocols
Reproducibility is paramount in research. This section details the methodologies used in key studies investigating this compound's effects.
Traumatic Brain Injury (TBI) Mouse Model
-
Study Objective: To evaluate the effect of this compound on neuroinflammation and neurological function after TBI.[14][16]
-
Animal Model: Adult male C57BL/6 mice.
-
Injury Induction: A moderate TBI is induced using a controlled cortical impact (CCI) device on the right parietal cortex.
-
Drug Preparation and Administration:
-
This compound (Selleck Chemicals LLC) is dissolved in a vehicle solution of 5% dimethyl sulfoxide, 40% polyethylene glycol 300, and 5% Tween 80 in saline.[14]
-
A dose of 20 mg/kg is injected intraperitoneally (i.p.) 1 hour after the CCI-induced TBI.[14]
-
Injections are repeated once daily for 3 consecutive days.[14]
-
The vehicle control group receives identical injections of the vehicle solution.[14]
-
-
Outcome Measures:
-
Behavioral Tests: Modified Neurological Severity Score (mNSS) and rotarod tests are conducted at days 1, 3, 5, 7, and 14 post-TBI to assess motor deficits and recovery. The Morris water maze (MWM) is used to evaluate spatial learning and memory.[14]
-
Histological and Molecular Analysis: At 3 days post-TBI, brain tissue is collected. Western blot, immunohistochemistry, and TUNEL staining are performed to evaluate neuroinflammation (e.g., NLRP3 inflammasome activation, microglial polarization), infiltration of immune cells, and neuronal cell death.[14]
-
Ischemic Stroke Mouse Model
-
Study Objective: To determine if pharmacological blockade of CCR5 with this compound promotes motor recovery after stroke.[3]
-
Animal Model: Adult male C57BL/6J mice.
-
Injury Induction: Photothrombotic stroke is induced in the primary and secondary motor cortex.
-
Drug Administration:
-
Outcome Measures:
-
Behavioral Tests: Gridwalk and cylinder tasks are used to assess motor control impairments and recovery at various time points (e.g., 3 and 9 weeks post-stroke).[3]
-
Structural Plasticity Analysis: In vivo two-photon microscopy is used to image dendritic spines in the pre-motor cortex at 4 and 12 days post-stroke to quantify spine loss, stability, and gain.[3] Axonal sprouting and re-mapping of cortical connections are also assessed.[3]
-
Visualizing a TBI Experimental Workflow
Caption: A typical experimental workflow for evaluating this compound in a mouse model of TBI.
Logical Framework: How this compound Promotes Recovery
The therapeutic rationale for using this compound post-injury is based on a clear logical progression from molecular mechanism to functional outcome. The drug intervenes in a pathological cascade that actively hinders the brain's innate capacity for repair.
-
The Injury Event: A stroke or TBI causes primary cell death and initiates a secondary injury cascade.
-
Pathological Response: A key part of this cascade is the significant and sustained upregulation of CCR5 expression on neurons in and around the injured area.[3]
-
Inhibition of Plasticity: This heightened CCR5 signaling suppresses essential pro-recovery pathways (e.g., CREB), leading to dendritic spine loss, reduced axonal sprouting, and a pro-inflammatory microenvironment.[3][14] This creates a molecular "brake" on neuroplasticity.
-
Functional Deficit: The suppression of these repair mechanisms results in poor and incomplete recovery of motor and cognitive functions.
-
This compound Intervention: Administration of this compound physically blocks the CCR5 receptor, preventing its activation by endogenous ligands.[8]
-
Restoration of Plasticity: The "brake" is released. CREB and other pro-plasticity signaling pathways are disinhibited, leading to the preservation and formation of dendritic spines, enhanced axonal sprouting, and modulation of neuroinflammation towards a pro-repair M2 microglial phenotype.[3][14]
-
Improved Functional Recovery: The restored cellular plasticity mechanisms translate into measurable improvements in motor and cognitive function.[3][6][14]
Visualizing the Logical Relationship
Caption: Logical flow from brain injury to recovery, with and without this compound intervention.
Clinical Translation and Future Directions
The compelling preclinical data has motivated the translation of this compound into clinical trials for stroke and TBI recovery.[4][5] An ongoing randomized, placebo-controlled trial is currently evaluating this compound's efficacy in augmenting rehabilitation outcomes after stroke.[4][17][18]
Key considerations for future research and development include:
-
Therapeutic Window: Determining the optimal time to initiate this compound treatment after injury is critical. Preclinical studies have shown efficacy when started within 24 hours, but the window may extend longer.[3][14]
-
Dosage and BBB Penetration: While this compound is FDA-approved, its ability to cross the blood-brain barrier (BBB) is limited.[5] Optimizing dosage for CNS targets or developing next-generation CCR5 antagonists with better CNS penetration may be necessary.
-
Combination Therapies: this compound's mechanism of enhancing the brain's innate plasticity suggests it may work synergistically with rehabilitation therapies.[4][19] Future trials should be designed to pair the pharmacological intervention with structured physical and cognitive training to maximize functional gains.[20][21]
-
Biomarkers: Identifying biomarkers to track CCR5 expression or downstream pathway activation in patients could help personalize treatment and predict response.
Conclusion
This compound represents a promising, mechanistically distinct approach to promoting recovery after brain injury. By targeting CCR5, a key suppressor of neuroplasticity, this compound shifts the post-injury brain environment from one that is inhibitory to one that is permissive for repair. The robust and consistent preclinical data provide a strong rationale for its continued investigation in clinical settings. If proven effective, this compound could become the first in a new class of drugs that enhance the brain's own ability to heal, offering new hope for the millions of individuals living with the consequences of stroke and TBI.
References
- 1. Chemokine Receptors CC Chemokine Receptor 5 and C-X-C Motif Chemokine Receptor 4 Are New Therapeutic Targets for Brain Recovery after Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CCR5 Is a Therapeutic Target for Recovery after Stroke and Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. futurism.com [futurism.com]
- 6. A missing gene makes a big difference in patients’ recovery from mild stroke [stemcell.ucla.edu]
- 7. A drug that could help heal the brain after TBI (9/11/25 Newsletter) — Concussion Alliance [concussionalliance.org]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. Brain-derived CCR5 Contributes to Neuroprotection and Brain Repair after Experimental Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Excitotoxic Brain Injury Stimulates Expression of the Chemokine Receptor CCR5 in Neonatal Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. CCR5 and MAPK Signaling Pathways - Genspark [genspark.ai]
- 13. Targeting C–C Chemokine Receptor 5: Key to Opening the Neurorehabilitation Window After Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound promotes recovery from traumatic brain injury in mice by suppression of neuroinflammation and activation of neurotoxic reactive astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CCR5 Activation Promotes NLRP1-Dependent Neuronal Pyroptosis via CCR5/PKA/CREB Pathway After Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound promotes recovery from traumatic brain injury in mice by suppression of neuroinflammation and activation of neurotoxic reactive astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. trial.medpath.com [trial.medpath.com]
- 18. CCR5 antagonists as cerebroprotective and stroke recovery enhancing agents: a preclinical systematic review and meta-analysis [elifesciences.org]
- 19. ahajournals.org [ahajournals.org]
- 20. psychiatrictimes.com [psychiatrictimes.com]
- 21. Adaptive Neuroplasticity in Brain Injury Recovery: Strategies and Insights - PMC [pmc.ncbi.nlm.nih.gov]
Maraviroc's In Vitro Impact on T-Cell Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro effects of Maraviroc, a CCR5 antagonist, on human T-cell function. The information presented herein is curated from peer-reviewed scientific literature to assist researchers and drug development professionals in understanding the immunological consequences of CCR5 blockade beyond its established antiviral activity. This document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological processes and workflows.
Introduction to this compound and its Mechanism of Action
This compound is a C-C chemokine receptor type 5 (CCR5) antagonist.[1] Unlike other antiretroviral drugs that target viral enzymes, this compound acts on a human protein, CCR5, which is a co-receptor used by R5-tropic Human Immunodeficiency Virus (HIV) variants to enter host cells.[1] Beyond its role in HIV entry, CCR5 is a key chemokine receptor expressed on various immune cells, including T-cells, monocytes, macrophages, and dendritic cells, and plays a significant role in inflammatory responses and immune cell trafficking.[1][2] This guide focuses on the direct effects of this compound on T-cell functions as observed in in vitro studies.
Quantitative Analysis of this compound's Effects on T-Cells
In vitro studies have demonstrated that this compound can modulate several aspects of T-cell function, including the expression of surface markers, migration, and proliferation. The following tables summarize the key quantitative findings from these studies.
Table 1: Effect of this compound on T-Cell Activation Markers
| Marker | T-Cell Type | This compound Concentration | Observed Effect | Source |
| CCR5 | CD4+ & CD8+ | 0.1 µM | Increased surface expression on activated T-cells. | [1][3][4][5] |
| CD25 | CD4+ & CD8+ | High concentrations | Tendency to decrease in frequency and Mean Fluorescence Intensity (MFI). | [1][3][4][5] |
| CD38 | CD4+ & CD8+ | High concentrations | Tendency to decrease in frequency and MFI in cells from HIV-negative individuals. | [1][3][4][5] |
| HLA-DR | CD4+ & CD8+ | High concentrations | Tendency to decrease in expression. | [1][3][4][5] |
| CD69 | CD4+ & CD8+ | High concentrations | Tendency to increase in expression. | [1][3][4][5] |
Table 2: Effect of this compound on T-Cell Chemotaxis and Proliferation
| T-Cell Function | This compound Concentration | Observed Effect | Source |
| Chemokine-induced Migration | ≥ 1 µM | Significant, dose-dependent inhibition of T-cell migration towards CCL3, CCL4, and CCL5. | [3] |
| Proliferation | 100 µM | Tendency to inhibit polyclonal-induced T-cell proliferation. | [1][3][4][5] |
Experimental Protocols
This section provides detailed methodologies for the key in vitro experiments used to assess this compound's effect on T-cell function, based on the protocols described in the cited literature.[1][3][4][5]
Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood samples obtained from both HIV-negative and HIV-positive individuals. The standard method for isolation is density gradient centrifugation using a medium such as Ficoll-Paque.
T-Cell Culture and this compound Exposure
Isolated PBMCs are cultured in a suitable medium, typically RPMI 1640 supplemented with 10% fetal bovine serum, penicillin, and streptomycin (R10 medium). For experimental assays, cells are exposed to a range of this compound concentrations (e.g., 0.1, 1, 10, and 100 µM) for a specified duration, often 48 to 72 hours, depending on the assay.
T-Cell Activation and Proliferation Assays
To assess the impact on T-cell activation, PBMCs are stimulated with a polyclonal activator such as Phytohaemagglutinin (PHA) or anti-CD3/CD28 antibodies in the presence or absence of this compound.
-
Proliferation Measurement : T-cell proliferation is quantified using methods like Carboxyfluorescein succinimidyl ester (CFSE) staining followed by flow cytometry. A decrease in CFSE fluorescence intensity indicates cell division.
Flow Cytometry for Surface Marker Analysis
The expression of T-cell surface markers (e.g., CCR5, CD25, CD38, HLA-DR, CD69) is analyzed using multi-color flow cytometry. Cells are stained with fluorescently labeled monoclonal antibodies specific for each marker. Data is acquired on a flow cytometer and analyzed to determine the percentage of positive cells and the mean fluorescence intensity (MFI).
Chemotaxis Assay
T-cell migration is evaluated using a transwell migration assay.
-
PBMCs are placed in the upper chamber of a transwell insert.
-
The lower chamber contains medium alone (for spontaneous migration) or a cocktail of chemokines (e.g., CCL3, CCL4, CCL5) to act as chemoattractants.
-
Cells are incubated with different concentrations of this compound.
-
After an incubation period, the number of cells that have migrated to the lower chamber is quantified, typically by flow cytometry.
Visualizing Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound's effect on T-cells.
CCR5 Signaling Pathway in T-Cells
Caption: Simplified CCR5 signaling pathway in T-cells and the inhibitory action of this compound.
Experimental Workflow for In Vitro T-Cell Function Assays
Caption: General workflow for in vitro analysis of this compound's effect on T-cell function.
Logical Relationship of this compound's Action
Caption: Logical flow from this compound's mechanism to its effects on T-cell functions.
Discussion and Implications
The in vitro data collectively suggest that this compound, through its blockade of the CCR5 receptor, exerts immunomodulatory effects on T-cells.[1][4][5] The observed dose-dependent inhibition of T-cell migration towards CCR5 ligands is a direct consequence of receptor antagonism.[1][3][4] The modulation of activation markers, with a tendency to decrease the expression of CD25, CD38, and HLA-DR at high concentrations, points towards a potential role in dampening T-cell activation.[1][3][4][5] This is further supported by the observed trend of inhibited T-cell proliferation at high concentrations.[1][3][4][5]
These findings have several implications for the therapeutic use of this compound. Beyond its direct antiviral effect, this compound may contribute to the control of chronic inflammation and immune activation associated with HIV infection by directly affecting T-cell activation and trafficking.[1][3][4] The ability of this compound to inhibit the migration of T-cells to sites of inflammation could be beneficial in other inflammatory and autoimmune conditions where CCR5-mediated cell recruitment plays a pathogenic role.[1]
It is important to note that some of the effects on T-cell activation markers were observed at high concentrations of this compound.[1][3][4][5] Further research is needed to fully elucidate the clinical relevance of these in vitro findings and to understand the long-term immunological consequences of CCR5 blockade.
Conclusion
This technical guide has provided a comprehensive overview of the in vitro effects of this compound on T-cell function. The presented data, protocols, and visualizations offer a valuable resource for researchers and professionals in the field of immunology and drug development. The evidence strongly indicates that this compound's interaction with CCR5 on T-cells leads to significant immunomodulatory effects, highlighting the potential for this drug in therapeutic areas beyond HIV treatment.
References
- 1. academic.oup.com [academic.oup.com]
- 2. In vitro effect of anti-human immunodeficiency virus CCR5 antagonist this compound on chemotactic activity of monocytes, macrophages and dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. In vitro effects of the CCR5 inhibitor this compound on human T cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Maraviroc: A Deep Dive into its Molecular Landscape and Physicochemical Characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maraviroc, sold under the brand names Selzentry and Celsentri, is an antiretroviral drug used in the treatment of HIV-1 infection. It belongs to a class of drugs known as CCR5 receptor antagonists, which represent a unique mechanism of action that targets a host cell protein rather than a viral enzyme. This technical guide provides an in-depth exploration of the molecular structure and chemical properties of this compound, offering valuable insights for researchers and professionals involved in drug discovery and development.
Molecular Structure
This compound is a complex small molecule with the systematic IUPAC name 4,4-difluoro-N-{(1S)-3-[3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl}cyclohexanecarboxamide. Its structural details are fundamental to its interaction with the CCR5 receptor.
A summary of this compound's structural and identification information is provided in the table below.
| Identifier | Value |
| IUPAC Name | 4,4-difluoro-N-{(1S)-3-[3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl}cyclohexanecarboxamide[1] |
| Chemical Formula | C29H41F2N5O[2][3][4] |
| SMILES | CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)C(C)C[2][5] |
| InChI Key | GSNHKUDZZFZSJB-QYOOZWMWSA-N[1][6] |
| CAS Number | 376348-65-1[2][3] |
Chemical Properties
The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development.
| Property | Value |
| Molecular Weight | 513.67 g/mol [2][3][4] |
| Melting Point | 197-198 °C (decomposes)[7][8] |
| pKa (Strongest Basic) | 9.65[9] |
| pKa (Strongest Acidic) | 13.98[9] |
| logP (Octanol-Water Partition Coefficient) | 6.82 (XLogP)[10] |
| Solubility | Soluble in DMSO (≥25.7 mg/mL) and ethanol (100 mg/mL).[5][11][12] Sparingly soluble in aqueous buffers, with a solubility of approximately 0.5 mg/mL in a 1:1 solution of ethanol:PBS (pH 7.2).[13] |
Mechanism of Action: CCR5 Signaling Pathway
This compound exerts its antiviral effect by acting as a negative allosteric modulator of the C-C chemokine receptor type 5 (CCR5).[1] CCR5 is a G protein-coupled receptor (GPCR) found on the surface of various immune cells, including T cells and macrophages.[14] Certain strains of HIV-1, known as CCR5-tropic (or R5-tropic) viruses, utilize CCR5 as a co-receptor to gain entry into host cells.
The binding of this compound to a hydrophobic pocket within the transmembrane helices of CCR5 induces a conformational change in the receptor.[15] This altered conformation prevents the viral surface glycoprotein gp120 from interacting with CCR5, thereby blocking the fusion of the viral and cellular membranes and inhibiting viral entry.
Experimental Protocols
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a drug at different physiological pH values. Potentiometric titration is a standard method for its determination.
Methodology:
-
Preparation of Solutions: A standard solution of this compound is prepared in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or acetonitrile to ensure solubility. Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH) are also prepared.
-
Titration Setup: A calibrated pH meter with a combination glass electrode is used to monitor the pH of the this compound solution. The solution is stirred continuously.
-
Titration Procedure: The this compound solution is titrated with the standardized strong base, adding small, precise volumes and recording the pH after each addition. The titration is continued past the equivalence point.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For more accurate results, the first or second derivative of the titration curve can be used to precisely locate the equivalence point.
Determination of logP by Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and overall pharmacokinetic behavior. The shake-flask method is the traditional and most reliable method for logP determination.
Methodology:
-
Phase Preparation: High-purity n-octanol and a buffered aqueous solution (typically phosphate-buffered saline at pH 7.4 to mimic physiological conditions) are mutually saturated by shaking them together for an extended period and then allowing the phases to separate.
-
Sample Preparation: A known amount of this compound is dissolved in one of the pre-saturated phases (usually the one in which it is more soluble).
-
Partitioning: A precise volume of the this compound solution is mixed with a precise volume of the other pre-saturated phase in a sealed container. The mixture is then agitated (e.g., on a mechanical shaker) at a constant temperature until equilibrium is reached.
-
Phase Separation and Analysis: The mixture is centrifuged to ensure complete separation of the octanol and aqueous phases. The concentration of this compound in each phase is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Experimental Workflows
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the preparation of key intermediates followed by their coupling. A common synthetic strategy involves the synthesis of a chiral β-amino ester, a difluorocyclohexanecarboxylic acid, and a tropane-triazole moiety, which are then assembled to form the final molecule.
Analytical Workflow for this compound Quantification
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are commonly used for the quantitative analysis of this compound in bulk drug substance and pharmaceutical formulations.
A typical validated UPLC method involves:
-
Column: A reversed-phase column, such as a C18 or C8, is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is used for elution. The elution can be isocratic or gradient.
-
Detection: UV detection at a specific wavelength (e.g., 210 nm) is commonly employed.
-
Sample Preparation: The sample is accurately weighed and dissolved in a suitable diluent, which is often the mobile phase itself.
-
Analysis: The prepared sample solution is injected into the UPLC system, and the peak area of this compound is measured. Quantification is performed by comparing the peak area to that of a reference standard of known concentration.
Conclusion
This compound's intricate molecular structure and well-defined chemical properties are intrinsically linked to its novel mechanism of action as a CCR5 antagonist. This guide has provided a comprehensive overview of these core aspects, from its fundamental identifiers to detailed experimental protocols and workflows. A thorough understanding of this compound's molecular and physicochemical landscape is essential for the continued development of new antiretroviral agents and for optimizing the therapeutic use of this important drug.
References
- 1. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 2. Allosteric Model of this compound Binding to CC Chemokine Receptor 5 (CCR5) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of the CCR5 chemokine receptor – HIV entry inhibitor this compound complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A validated HPLC-MS method for quantification of the CCR5 inhibitor this compound in HIV+ human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An expedient synthesis of this compound (UK-427,857) via C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. A validated high-performance liquid chromatography-ultraviolet method for quantification of the CCR5 inhibitor this compound in plasma of HIV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. ijirss.com [ijirss.com]
- 11. Allosteric model of this compound binding to CC chemokine receptor 5 (CCR5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of this compound? [synapse.patsnap.com]
- 14. LogP / LogD shake-flask method [protocols.io]
- 15. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Initial In Vitro Assessment of Maraviroc Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Abstract: Maraviroc is a first-in-class antiretroviral therapeutic that functions as a C-C chemokine receptor type 5 (CCR5) antagonist, uniquely targeting a host protein to prevent HIV-1 entry into cells. As with any host-targeted molecule, a thorough assessment of its potential for off-target cytotoxicity is a critical component of its preclinical safety evaluation. This guide provides a comprehensive overview of the in vitro cytotoxicity profile of this compound, detailing common experimental protocols and summarizing the key findings from the scientific literature. It is intended to serve as a technical resource for researchers designing and interpreting cytotoxicity studies for this compound and similar host-protein-targeting agents.
Summary of Quantitative Cytotoxicity Data
Initial in vitro assessments consistently demonstrate that this compound has a very low potential for cytotoxicity across a range of cell types at, and significantly above, therapeutically relevant concentrations. Multiple studies report high cell viability (≥95%) after exposure to the compound, indicating a favorable safety profile.[1][2] Rather than inducing direct cell death, effects observed at very high concentrations are typically anti-proliferative, particularly in cell lines where CCR5 signaling plays a role in proliferation.[3][4][5]
One report explicitly states that this compound has "no detectable in vitro cytotoxicity" and notes a 50% inhibitory concentration (IC50) against the hERG ion channel of >10 μM, indicating high selectivity and a low risk of off-target effects.[2] The following table summarizes key observations from in vitro viability and proliferation studies.
| Cell Type | This compound Concentration | Exposure Time | Assay Type | Observed Effect | Reference |
| Monocytes, Macrophages, Dendritic Cells | 0.1 µM, 1 µM, 10 µM | Up to 18 hours | Trypan Blue Exclusion | ≥ 95% viability; no alteration in viability observed. | [1] |
| Peripheral Blood Mononuclear Cells (PBMCs) | 0.1 µM - 100 µM | 48 hours | Not specified | Tended to inhibit T-cell proliferation only at the highest concentration (100 µM). | [4][5][6] |
| Gastric Cancer Cells (MKN45, MKN74, KATOIII) | 5 µM | 72 hours | Trypan Blue Exclusion | Significant inhibition of cell proliferation. | [3] |
Experimental Protocols for Cytotoxicity Assessment
Standard colorimetric assays, such as the MTT assay, are widely used to assess the effect of a compound on cell viability and metabolic activity. The following is a detailed, representative protocol for conducting an initial cytotoxicity screen of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This assay quantitatively measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The concentration of these crystals, which is proportional to the number of viable cells, is measured spectrophotometrically after solubilization.[7][8]
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Target cells in culture (e.g., PBMCs, HepG2, or a relevant cell line)
-
Complete cell culture medium
-
96-well flat-bottom sterile microtiter plates
-
MTT solution (5 mg/mL in sterile PBS)[7]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)
-
Multi-channel pipette
-
Microplate reader (capable of reading absorbance at ~570 nm)
Procedure:
-
Cell Seeding: Harvest and count cells. Resuspend cells in complete culture medium to a predetermined optimal density (e.g., 5,000-15,000 cells/well). Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified, 5% CO₂ atmosphere to allow cells to adhere and resume normal metabolism.
-
Compound Preparation and Addition: Prepare a series of this compound dilutions in culture medium from the stock solution. Concentrations should span a wide range based on known effective doses (e.g., 0.1 µM to 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the respective this compound concentrations. Include "vehicle control" wells (containing the same concentration of DMSO as the highest this compound dose) and "untreated control" wells (medium only).
-
Exposure: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Following incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[8]
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix by pipetting or shaking on an orbital shaker for 15 minutes, ensuring all crystals are dissolved.[7]
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[7][8]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance. Plot the percentage of viability against the logarithm of this compound concentration to determine the 50% cytotoxic concentration (CC50), if achievable.
Visualized Workflows and Mechanisms
Experimental Workflow for In Vitro Cytotoxicity Assessment
The following diagram outlines the standard workflow for assessing the cytotoxicity of a compound like this compound using an in vitro cell-based assay.
Caption: A typical workflow for an MTT-based in vitro cytotoxicity assay.
Mechanism of Action vs. Cytotoxicity Assessment
This compound's therapeutic effect is not cytotoxic. It is a functional antagonist that physically blocks the CCR5 co-receptor on host cells (like T-cells), preventing the HIV-1 virus from using it to gain entry.[9][10][11] Cytotoxicity assays are therefore performed not to confirm its mechanism, but to ensure the drug does not cause unintended cell death (off-target effects), a critical safety checkpoint.
Caption: this compound's mechanism (blocking CCR5) vs. cytotoxicity testing.
Conclusion
The initial in vitro assessment of this compound consistently reveals a compound with minimal to no direct cytotoxicity at concentrations well exceeding those required for its antiviral effect. The primary mechanism of action is the specific, allosteric antagonism of the CCR5 co-receptor, which is distinct from cytotoxic mechanisms.[12][13] Observed effects in vitro at high concentrations are typically anti-proliferative rather than acutely cytotoxic, and may be linked to the modulation of CCR5-mediated signaling pathways in certain cell types.[3][4] This favorable in vitro safety profile is a crucial characteristic for a therapeutic agent that targets a host protein, supporting its clinical development and use. Researchers conducting further studies should focus on a wide concentration range to confirm the high CC50 and distinguish between anti-proliferative and direct cytotoxic effects.
References
- 1. In vitro effect of anti-human immunodeficiency virus CCR5 antagonist this compound on chemotactic activity of monocytes, macrophages and dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCR5 Antagonism by this compound Reduces the Potential for Gastric Cancer Cell Dissemination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro effects of the CCR5 inhibitor this compound on human T cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. [Pharmacokinetics, interactions and mechanism of action of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound in the treatment of HIV infection - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Determining the In Vitro Antiviral Activity of Maraviroc
Audience: Researchers, scientists, and drug development professionals.
Introduction
Maraviroc is an antiretroviral drug that belongs to a class of medications known as chemokine receptor antagonists.[1] It specifically targets the human CCR5 co-receptor, which is a key protein exploited by the most common strains of Human Immunodeficiency Virus Type 1 (HIV-1) to gain entry into host cells.[1][2] By binding to CCR5, this compound allosterically modulates the receptor's conformation, thereby preventing the interaction between the viral surface glycoprotein gp120 and the co-receptor.[1][3] This action effectively blocks the fusion of the viral and cellular membranes, halting the viral life cycle at the entry stage.[2][3] this compound is indicated for the treatment of CCR5-tropic HIV-1 infection and is not effective against CXCR4-tropic or dual/mixed-tropic viral strains.[4] Therefore, in vitro assays to determine the antiviral activity and viral tropism are crucial for its clinical application.
These application notes provide detailed protocols for commonly used in vitro assays to assess the antiviral efficacy of this compound against CCR5-tropic HIV-1.
Mechanism of Action: HIV-1 Entry and Inhibition by this compound
HIV-1 entry into a target T-cell is a multi-step process. The viral envelope glycoprotein, gp120, first binds to the primary receptor, CD4, on the surface of the host cell.[5] This initial binding triggers a conformational change in gp120, exposing a binding site for a co-receptor, which is typically either CCR5 or CXCR4.[3][5] For R5-tropic viruses, this co-receptor is CCR5. The engagement of gp120 with CCR5 induces further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and the subsequent entry of the viral capsid into the cytoplasm.[5] this compound acts as a non-competitive antagonist of CCR5, binding to a transmembrane pocket of the receptor.[3][6] This binding alters the conformation of the extracellular loops of CCR5, which prevents their recognition by gp120, thereby inhibiting viral entry.[6]
Quantitative Data Summary
The following tables summarize the in vitro antiviral activity of this compound against various HIV-1 strains in different cell-based assays. The 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values are presented in nanomolar (nM).
| Assay Type | Cell Line | HIV-1 Strain/Isolate | IC50 (nM) | EC50 (nM) | Reference |
| Luciferase Reporter Gene | TZM-bl | HIV-1 BaL (R5) | 0.2 | [5] | |
| Cell-Cell Fusion | HeLa-P4 | HIV-1 gp160 expressing CHO cells | 0.2 | [5] | |
| Chemokine Binding | HEK-293 (membranes) | MIP-1α | 3.3 | [5][7] | |
| Chemokine Binding | HEK-293 (membranes) | MIP-1β | 7.2 | [5][7] | |
| Chemokine Binding | HEK-293 (membranes) | RANTES | 5.2 | [5][7] | |
| Viral Replication | U87.CD4.CCR5 | Subtype A, B, C, D primary isolates | Variable | [8] | |
| Viral Replication | PBMCs | HIV-1 BaL | 0.56 | [9] | |
| Viral Replication | PM-1 cells | HIV-1 BaL | [6] | ||
| Viral Replication | Non-M group HIV-1 | HIV-1/O | 1.33 (mean) | [1] | |
| Viral Replication | Non-M group HIV-1 | HIV-1/M R5 strain | 1.89 | [1] |
Experimental Protocols
TZM-bl Luciferase Reporter Gene Assay
This assay is a widely used method for determining the neutralizing activity of antibodies and the inhibitory activity of antiviral compounds.[10] It utilizes a genetically engineered HeLa cell line, TZM-bl, which expresses CD4, CCR5, and CXCR4 and contains integrated copies of the luciferase and β-galactosidase genes under the control of the HIV-1 long terminal repeat (LTR) promoter.[11] Upon successful HIV-1 entry and Tat protein expression, the LTR is transactivated, leading to the production of luciferase, which can be quantified by luminescence.
Materials:
-
TZM-bl cells
-
Complete Growth Medium (DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
HIV-1 stock (CCR5-tropic, e.g., BaL)
-
This compound stock solution
-
96-well flat-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding:
-
Culture TZM-bl cells in Complete Growth Medium.
-
On the day of the assay, trypsinize and resuspend the cells to a concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in Complete Growth Medium.
-
Remove the medium from the wells containing the TZM-bl cells.
-
Add 50 µL of the diluted this compound to the appropriate wells. Include wells with medium only as a no-drug control.
-
-
Virus Infection:
-
Dilute the HIV-1 stock in Complete Growth Medium to a predetermined titer that yields a high signal-to-noise ratio.
-
Add 50 µL of the diluted virus to each well. Include wells with cells and medium only (no virus) as a background control.
-
The final volume in each well should be 100 µL.
-
-
Incubation:
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
After incubation, remove the supernatant from each well.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the chosen luciferase assay reagent.
-
Read the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (cells only) from all other values.
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-drug control (virus only).
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Peripheral Blood Mononuclear Cell (PBMC) Assay
This assay measures the antiviral activity of this compound in primary human cells, which is more physiologically relevant than using cell lines.[12][13]
Materials:
-
Fresh human PBMCs isolated from healthy donors
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 U/mL IL-2
-
Phytohemagglutinin (PHA)
-
HIV-1 stock (CCR5-tropic)
-
This compound stock solution
-
96-well round-bottom cell culture plates
-
p24 antigen ELISA kit
Protocol:
-
PBMC Activation:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Activate the PBMCs by culturing them in RPMI-1640 medium containing PHA (5 µg/mL) for 2-3 days.
-
After activation, wash the cells and resuspend them in RPMI-1640 medium with IL-2.
-
-
Assay Setup:
-
Seed the activated PBMCs at a density of 2 x 10^5 cells per well in a 96-well round-bottom plate.
-
Prepare serial dilutions of this compound in RPMI-1640 medium with IL-2.
-
Add the diluted this compound to the appropriate wells.
-
-
Virus Infection:
-
Add a pre-titered amount of CCR5-tropic HIV-1 to the wells.
-
Incubate the plates for 24 hours at 37°C.
-
-
Cell Culture and Supernatant Collection:
-
After 24 hours, wash the cells to remove the initial virus inoculum and resuspend them in fresh medium containing the respective concentrations of this compound.
-
Culture the cells for 7 days, collecting the supernatant every 2-3 days for p24 antigen analysis. Replace the collected volume with fresh medium containing the appropriate drug concentration.
-
-
p24 Antigen ELISA:
-
Measure the amount of p24 antigen in the collected supernatants using a commercial ELISA kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of p24 production at each this compound concentration compared to the no-drug control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion
The in vitro assays described provide robust and reliable methods for characterizing the antiviral activity of this compound. The TZM-bl assay is a high-throughput method suitable for initial screening and potency determination, while the PBMC assay offers a more physiologically relevant model for confirming antiviral efficacy in primary cells. The choice of assay will depend on the specific research question and available resources. Accurate determination of this compound's in vitro potency is essential for its preclinical and clinical development and for monitoring potential drug resistance.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Targeting CCR5 as a Component of an HIV-1 Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound in the treatment of HIV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Chemokine Coreceptor Signaling in HIV-1 Infection and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hiv.lanl.gov [hiv.lanl.gov]
- 11. researchgate.net [researchgate.net]
- 12. hiv.lanl.gov [hiv.lanl.gov]
- 13. hiv.lanl.gov [hiv.lanl.gov]
Application Notes and Protocols for Using Maraviroc in Cell Culture Experiments with PBMCs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Maraviroc, a CCR5 antagonist, in in vitro experiments utilizing human Peripheral Blood Mononuclear Cells (PBMCs). Detailed protocols for key applications, data on effective concentrations, and visualizations of the underlying mechanisms are presented to facilitate experimental design and execution.
Introduction to this compound
This compound is a small molecule drug that functions as a selective and reversible antagonist of the C-C chemokine receptor 5 (CCR5).[1][2] By binding to CCR5 on the surface of target cells, such as CD4+ T-lymphocytes and monocytes/macrophages, this compound allosterically inhibits the interaction between the receptor and the HIV-1 envelope glycoprotein gp120.[3][4] This action prevents the conformational changes required for the fusion of the viral and cellular membranes, thereby blocking the entry of CCR5-tropic (R5) HIV-1 strains into host cells.[2][3] this compound is the first licensed CCR5 inhibitor for the treatment of HIV infection.[5] Beyond its antiviral effects, this compound is also a valuable tool for investigating the role of the CCR5 pathway in various immunological processes.
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound in PBMC-based assays.
Table 1: this compound IC50 and EC50 Values against HIV-1 in PBMCs
| HIV-1 Strain | Assay Type | IC50/EC50 (nM) | Reference |
| HIV-1 BaL | p24 ELISA | 0.74 | [6] |
| HIV-1 CC1/85 | p24 ELISA | 0.34 | [6] |
| 43 Primary Isolates (various clades) | Reverse Transcriptase Activity | Geometric Mean IC90: 2.0 | [7] |
| 200 Env-recombinant pseudoviruses | Not Specified | Geometric Mean IC90: 13.7 | [8] |
| HIV-1 Group O Strains (n=40) | Not Specified | Median IC50: 1.23, Mean IC50: 1.33 | [9] |
Table 2: Effective Concentrations of this compound in PBMC Functional Assays
| Assay | This compound Concentration | Observed Effect | Reference |
| T-cell Chemotaxis | 0.1 - 100 µM | Dose-dependent inhibition of migration towards chemokines. | [10] |
| Monocyte/Macrophage/Dendritic Cell Chemotaxis | 0.1, 1, and 10 µM | Significant reduction of chemotaxis towards RANTES, MIP-1β, fMLP, and MCP-1. | [11] |
| T-cell Proliferation | 100 µM | Tendency to inhibit T-cell proliferation. | [10][12] |
| T-cell Activation | 0.1 µM | Increased CCR5 surface expression on activated T-cells. | [10] |
| T-cell Activation (High Concentrations) | Not specified | Tendency to decrease CD25, CD38, and HLA-DR expression. | [10] |
Table 3: this compound Effect on PBMC Viability
| This compound Concentration | Cell Viability | Reference |
| Up to 10 µM | ≥ 95% viability (as assessed by Trypan blue exclusion). | [11] |
| 100 µM | Raised mortality tendency (up to 15%). | [12] |
Experimental Protocols
PBMC Isolation and Culture
Objective: To isolate viable PBMCs from whole blood for subsequent cell culture experiments.
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque™ PLUS
-
RPMI-1640 medium
-
Fetal Calf Serum (FCS)
-
Gentamicin
-
Phosphate Buffered Saline (PBS)
-
Centrifuge
-
Laminar flow hood
Protocol:
-
Dilute whole blood 1:1 with sterile PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque™ PLUS in a centrifuge tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer of plasma and platelets.
-
Collect the buffy coat layer containing the PBMCs at the plasma-Ficoll interface.
-
Wash the collected PBMCs by resuspending in sterile PBS and centrifuging at 250 x g for 10 minutes. Repeat the wash step twice.
-
Resuspend the final PBMC pellet in RPMI-1640 medium supplemented with 10% FCS and 0.1% gentamicin (R10 medium).[12]
-
Count viable cells using a hemocytometer and Trypan blue exclusion.
-
Adjust the cell density to the desired concentration for the specific experiment.
HIV-1 Infection Assay with this compound
Objective: To determine the inhibitory activity of this compound against R5-tropic HIV-1 infection of PBMCs.
Materials:
-
Isolated and PHA-stimulated PBMCs
-
R5-tropic HIV-1 virus stock
-
This compound stock solution (in DMSO)
-
Complete R10 culture medium
-
96-well or 24-well tissue culture plates
-
p24 ELISA kit or Reverse Transcriptase Assay kit
Protocol:
-
Prepare a serial dilution of this compound in complete R10 medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.1%).[8]
-
Seed PHA-stimulated PBMCs (e.g., 3.6 x 10^5 cells/well in a 24-well plate) in the culture plates.[13]
-
Add the diluted this compound to the respective wells. Include a no-drug control.
-
Infect the cells with an R5-tropic HIV-1 strain at a predetermined multiplicity of infection (MOI).[6]
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 5-7 days.[8][13]
-
After the incubation period, collect the culture supernatant.
-
Quantify the level of HIV-1 replication by measuring the p24 antigen concentration using an ELISA kit or by assessing reverse transcriptase activity.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of this compound concentration.
Chemotaxis Assay
Objective: To evaluate the effect of this compound on the migration of PBMCs or specific PBMC subsets towards a chemoattractant.
Materials:
-
Isolated PBMCs
-
This compound
-
Chemoattractant (e.g., RANTES/CCL5, MIP-1β/CCL4)
-
Transwell inserts (with appropriate pore size, e.g., 8 µm for monocytes)[11]
-
Assay buffer (e.g., RPMI with 0.5% BSA)
-
Flow cytometer or plate reader
Protocol:
-
Pre-treat PBMCs with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for a specified duration (e.g., 18 hours).[11]
-
Add the chemoattractant to the lower chamber of the Transwell plate.
-
Add the this compound-pre-treated PBMCs to the upper chamber of the Transwell insert.
-
Incubate the plate at 37°C and 5% CO2 for a period sufficient to allow cell migration (e.g., 90 minutes).
-
After incubation, collect the cells that have migrated to the lower chamber.
-
Quantify the migrated cells using a flow cytometer (by counting events for a fixed time) or by using a fluorescent dye and a plate reader.
-
Express the results as the percentage of migration relative to the untreated control.
Cell Proliferation and Viability Assays
Objective: To assess the impact of this compound on PBMC proliferation and viability.
Materials:
-
Isolated PBMCs
-
This compound
-
Polyclonal stimuli (e.g., Phytohemagglutinin (PHA), anti-CD3/CD28 beads)
-
[³H]-Thymidine or Carboxyfluorescein succinimidyl ester (CFSE)
-
LIVE/DEAD Fixable Dead Cell Stain Kit
-
Flow cytometer, scintillation counter, or plate reader
Protocol for Proliferation ([³H]-Thymidine Uptake):
-
Culture PBMCs in a 96-well plate in the presence of various concentrations of this compound and a polyclonal stimulus.[12]
-
Incubate for 48-72 hours.
-
Pulse the cells with [³H]-Thymidine (1 µCi/well) for the final 18 hours of culture.
-
Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.
-
Express results as counts per minute (CPM) or as a stimulation index.
Protocol for Proliferation (CFSE Staining):
-
Label PBMCs with CFSE according to the manufacturer's protocol.[12]
-
Culture the labeled cells with polyclonal stimuli and different concentrations of this compound for 3-5 days.[12]
-
Analyze the cells by flow cytometry. Proliferation is indicated by the sequential halving of CFSE fluorescence in daughter cells.
Protocol for Cell Viability:
-
Culture PBMCs with a range of this compound concentrations for a desired period.
-
Stain the cells with a viability dye, such as a LIVE/DEAD Fixable Dead Cell Stain, following the manufacturer's instructions.[12]
-
Analyze the cells by flow cytometry to determine the percentage of live and dead cells.
Visualizations
This compound Mechanism of Action
Caption: this compound allosterically binds to CCR5, preventing HIV-1 gp120 interaction and subsequent viral entry.
Experimental Workflow: HIV-1 Inhibition Assay
Caption: Workflow for assessing this compound's HIV-1 inhibitory activity in PBMCs.
CCR5 Signaling and Inhibition Logic
Caption: this compound blocks both chemokine and HIV-1 gp120 binding to CCR5, inhibiting downstream cellular responses.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. researchgate.net [researchgate.net]
- 4. Allosteric Model of this compound Binding to CC Chemokine Receptor 5 (CCR5) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profile of this compound: a CCR5 antagonist in the management of treatment-experienced HIV patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic Inhibition of R5 HIV-1 by this compound and CCR5 Antibody HGS004 in Primary Cells: Implications for Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. In vitro phenotypic susceptibility of HIV-1 non-group M to CCR5 inhibitor (this compound): TROPI-CO study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro effects of the CCR5 inhibitor this compound on human T cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro effect of anti-human immunodeficiency virus CCR5 antagonist this compound on chemotactic activity of monocytes, macrophages and dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Maraviroc Administration in Humanized Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of Maraviroc, a CCR5 co-receptor antagonist, in humanized mouse models for pre-clinical evaluation of its efficacy against HIV-1 infection. The protocols are intended for use by researchers, scientists, and drug development professionals.
This compound is an antiretroviral drug that blocks the HIV-1 gp120 protein from binding to the CCR5 co-receptor on host cells, thereby preventing viral entry.[1][2][3] Humanized mouse models, which are immunodeficient mice engrafted with human cells or tissues, are valuable tools for studying HIV-1 pathogenesis and evaluating novel therapeutic and prophylactic strategies in an in vivo setting that mimics key aspects of human HIV infection.[4]
I. Experimental Models and Drug Formulation
Humanized Mouse Models
The most commonly used humanized mouse models for HIV research are generated by engrafting immunodeficient mice with human hematopoietic stem cells (HSCs) or with fetal thymus and liver tissues (BLT mice).[4] Models such as the RAG-hu and BALB/c-Rag2-/-γc-/- (RAG-hu) mice, engrafted with human CD34+ hematopoietic progenitor cells, have been successfully used in studies involving this compound.[5][6] These mice develop a functional human immune system, including CD4+ T cells, which are the primary target of HIV-1.[4]
This compound Formulation
This compound can be administered through various routes, with oral gavage and topical application being the most common in humanized mouse studies.
-
Oral Formulation : Clinical formulations of this compound tablets (e.g., Selzentry®) can be dissolved in sterile phosphate-buffered saline (PBS) or distilled water to a desired concentration for oral administration.[5][6]
-
Topical Formulation : For vaginal or rectal application, this compound can be formulated as a microbicide gel. A typical formulation involves a 5 mM concentration of this compound in a 2.2% hydroxyethyl cellulose gel.[7][8]
II. Experimental Protocols
Protocol for Oral Administration of this compound
This protocol describes the daily oral administration of this compound for pre-exposure prophylaxis (PrEP) studies in humanized mice.
Materials:
-
Humanized mice (e.g., RAG-hu)
-
This compound tablets
-
Sterile PBS or distilled water
-
Oral gavage needles
-
Syringes
-
Animal balance
Procedure:
-
Drug Preparation:
-
Calculate the required dose of this compound. A mouse-equivalent dose of 62 mg/kg has been shown to be effective.[5][6] This is calculated using an interspecies allometric scaling factor.[5]
-
For a 20-gram mouse, the dose would be 1.24 mg.
-
Freshly dissolve the calculated amount of this compound in a known volume of sterile PBS or distilled water each day before administration.[5][6]
-
-
Administration:
-
Viral Challenge:
-
Monitoring:
-
Monitor the mice for signs of infection by collecting peripheral blood samples at regular intervals (e.g., bi-weekly).[8]
-
Analyze plasma for viral load using RT-PCR and peripheral blood mononuclear cells (PBMCs) for proviral DNA using PCR.[6]
-
Assess CD4+ T cell counts using flow cytometry to monitor for HIV-associated pathology.[8]
-
Protocol for Topical Administration of this compound Gel
This protocol details the application of a this compound-containing gel as a topical microbicide to prevent vaginal HIV-1 transmission.
Materials:
-
Humanized mice (female)
-
This compound powder
-
Hydroxyethyl cellulose
-
Sterile water
-
Vaginal applicator or pipette
-
Anesthesia (optional, for ease of application)
Procedure:
-
Gel Preparation:
-
Administration:
-
Viral Challenge:
-
Monitoring:
-
Monitor for infection and CD4+ T cell depletion as described in the oral administration protocol.
-
III. Data Presentation
The following tables summarize quantitative data from studies administering this compound in humanized mouse models.
Table 1: Oral this compound Administration and Efficacy
| Mouse Model | This compound Dose | Administration Route | Frequency | Viral Challenge | Outcome | Reference |
| RAG-hu | 62 mg/kg | Oral Gavage | Daily | Vaginal HIV-1 | 100% protection (0/6 infected) | [6] |
| RAG-hu | 62 mg/kg | Oral Gavage | Daily for 5 days | N/A (Pharmacokinetics) | Drug detected in plasma and mucosal tissues | [5] |
Table 2: Topical this compound Administration and Efficacy
| Mouse Model | This compound Formulation | Administration Route | Application Time | Viral Challenge | Outcome | Reference |
| RAG-hu | 5 mM in 2.2% HEC gel | Intravaginal | 1 hour pre-challenge | Vaginal HIV-1 | 100% protection | [7][8] |
Table 3: Pharmacokinetic Parameters of Oral this compound (62 mg/kg) in Humanized Mice
| Tissue | Cmax (ng/g or ng/mL) | AUC24h (ngh/g or ngh/mL) | t1/2 (hours) | Reference |
| Plasma | 113 ng/mL | 3,280 ngh/mL (AUC48h) | 20.1 | [5] |
| Vaginal Tissue | 1,764 ng/g | 11,239 ngh/g | 3.7 | [5] |
| Rectal Tissue | Higher than vaginal | Higher than vaginal | Not specified | [5] |
| Intestinal Tissue | Higher than rectal | Higher than rectal | Not specified | [5] |
Note: Pharmacokinetic data was generated in both humanized and non-humanized mice, with similar trends observed. The values presented are from non-humanized mice as detailed in the source.[5]
IV. Visualizations
Mechanism of this compound Action
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Advances in Humanized Mouse Models to Improve Understanding of HIV-1 Pathogenesis and Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV Pre-Exposure Prophylaxis: Mucosal Tissue Drug Distribution of RT Inhibitor Tenofovir and Entry Inhibitor this compound in a Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral Pre-Exposure Prophylaxis by Anti-Retrovirals Raltegravir and this compound Protects against HIV-1 Vaginal Transmission in a Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A topical microbicide gel formulation of CCR5 antagonist this compound prevents HIV-1 vaginal transmission in humanized RAG-hu mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Topical Microbicide Gel Formulation of CCR5 Antagonist this compound Prevents HIV-1 Vaginal Transmission in Humanized RAG-hu Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Maraviroc Drug Susceptibility Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maraviroc is an antiretroviral drug that belongs to a class of medications known as chemokine receptor antagonists.[1][2][3] It functions by blocking the C-C chemokine receptor type 5 (CCR5), a co-receptor on the surface of host cells that human immunodeficiency virus type 1 (HIV-1) uses to gain entry.[3][4] this compound is only effective against strains of HIV-1 that are "CCR5-tropic" (R5-tropic), meaning they exclusively use the CCR5 co-receptor for entry.[4][5] It is not effective against CXCR4-tropic (X4-tropic) or dual/mixed-tropic viruses that can use the CXCR4 co-receptor.[4][5] Therefore, determining the tropism of a patient's HIV-1 strain is a critical step before initiating this compound therapy.[1][4] This document provides detailed application notes and protocols for assays used to determine this compound drug susceptibility.
Principle of this compound Action and Drug Susceptibility
This compound is a selective and reversible antagonist of the CCR5 receptor.[3] By binding to CCR5, it induces a conformational change in the receptor, which prevents the viral envelope glycoprotein gp120 from interacting with it.[4] This blockage of the gp120-CCR5 interaction inhibits the fusion of the viral and cellular membranes, thereby preventing viral entry into the host cell.[2][4]
Drug susceptibility to this compound is determined by the tropism of the HIV-1 strain and the concentration of the drug required to inhibit viral replication. Resistance to this compound can emerge through two primary mechanisms: a shift in co-receptor usage from CCR5 to CXCR4, or the development of mutations in the viral envelope that allow the virus to utilize the this compound-bound CCR5 receptor for entry.[2][6]
Types of this compound Drug Susceptibility Assays
There are two main categories of assays used to determine HIV-1 co-receptor tropism and thereby predict this compound susceptibility: phenotypic and genotypic assays.[7][8]
-
Phenotypic Assays: These assays directly measure the ability of a patient's virus to infect target cells expressing either the CCR5 or CXCR4 co-receptor.[7][9] They are considered the "gold standard" for determining viral tropism.[7][10]
-
Genotypic Assays: These assays predict co-receptor usage by sequencing the V3 loop of the viral envelope gene (env), which is a key determinant of tropism.[7][10] Algorithms are then used to predict whether the virus is R5-tropic, X4-tropic, or dual/mixed-tropic.[10] While generally faster and less expensive than phenotypic assays, they may have lower sensitivity for detecting minor CXCR4-using variants.[10][11]
Experimental Protocols
Phenotypic Assay: Recombinant Virus Assay (e.g., Trofile™ Assay)
This type of assay involves creating replication-defective pseudoviruses that carry the envelope proteins from the patient's HIV-1 strain. These pseudoviruses are then used to infect cell lines that express CD4 and either CCR5 or CXCR4.[9]
Methodology:
-
Viral RNA Extraction: Extract viral RNA from a patient's plasma sample. A viral load of >1,000 copies/mL is typically required.[9]
-
RT-PCR and Amplification: Reverse transcribe the viral RNA to cDNA and amplify the env gene, which encodes the gp120 and gp41 envelope proteins.
-
Cloning: Insert the amplified env gene into a plasmid vector that lacks its own envelope gene but contains other necessary viral genes.
-
Production of Pseudoviruses: Co-transfect a packaging cell line (e.g., HEK293T) with the env-containing plasmid and a plasmid containing a reporter gene (e.g., luciferase or green fluorescent protein). The packaging cells will produce replication-defective viral particles pseudotyped with the patient's envelope proteins.
-
Infection of Target Cells: Infect two types of target cell lines: one expressing CD4 and CCR5, and another expressing CD4 and CXCR4.
-
Reporter Gene Measurement: After a set incubation period (e.g., 48 hours), measure the expression of the reporter gene in each cell line.
-
Tropism Determination:
-
If the reporter gene is expressed only in the CCR5-expressing cells, the virus is classified as R5-tropic.
-
If the reporter gene is expressed only in the CXCR4-expressing cells, the virus is classified as X4-tropic.
-
If the reporter gene is expressed in both cell lines, the virus is classified as dual/mixed-tropic.
-
Phenotypic Assay: Reporter Gene Assay with Indicator Cell Lines
This assay utilizes engineered cell lines that express CD4, CCR5, and/or CXCR4, along with a reporter gene (e.g., β-galactosidase or GFP) under the control of the HIV-1 long terminal repeat (LTR) promoter.[12][13]
Methodology:
-
Cell Culture: Culture an appropriate indicator cell line, such as the MAGI-CCR5 cell line, which expresses CD4, CCR5, and CXCR4, and contains an LTR-driven β-galactosidase gene.[13]
-
Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in culture medium.
-
Infection:
-
Plate the indicator cells in a multi-well plate.
-
Pre-incubate the cells with the different concentrations of this compound for a specified time (e.g., 1 hour).[14]
-
Infect the cells with the patient-derived HIV-1 isolate.
-
-
Incubation: Incubate the infected cells for a period of 2 to 4 days to allow for viral replication and reporter gene expression.[12]
-
Quantification of Infection:
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50), which is the concentration of this compound that reduces viral replication by 50%. This value indicates the susceptibility of the virus to the drug.
Data Presentation
The following tables summarize typical quantitative data obtained from this compound susceptibility assays.
Table 1: Representative IC50 Values for this compound Against Different HIV-1 Strains
| HIV-1 Strain | Tropism | Mean IC50 (nM) | Reference |
| R5-tropic Clinical Isolates | R5 | 0.80 | [14] |
| Dual-tropic HIV-2 Isolate 1 | Dual/Mixed | 9.40 | [14] |
| Dual-tropic HIV-2 Isolate 2 | Dual/Mixed | >1,000 | [14] |
| X4-tropic HIV-2 Isolates | X4 | >1,000 | [14] |
| R5-tropic HIV-1/O Strains | R5 | 1.33 | [16][17][18] |
| Dual/Mixed-tropic HIV-1/O Strains | Dual/Mixed | 482 - 496 | [16][17][18] |
Table 2: Performance Characteristics of Tropism Assays
| Assay Type | Sensitivity for Detecting X4 Variants | Specificity for Detecting X4 Variants | Reference |
| Original Trofile™ (Phenotypic) | 85% at 5% X4 population | High | [10][11] |
| Enhanced Trofile™ (Phenotypic) | 100% at 0.3% X4 population | High | [10] |
| Genotypic Assays (V3 Sequencing) | 50% - 70% | ~90% | [10] |
Visualizations
Caption: HIV-1 Entry and Mechanism of this compound Action.
Caption: Workflow for a Phenotypic Recombinant Virus Assay.
Conclusion
The selection of an appropriate this compound drug susceptibility assay is crucial for guiding clinical decisions. Phenotypic assays remain the gold standard for their direct measurement of viral tropism, while genotypic assays offer a faster and more accessible alternative. The detailed protocols and data presented in these application notes provide a comprehensive resource for researchers and clinicians involved in the development and implementation of these critical diagnostic tools. Accurate determination of HIV-1 co-receptor usage is paramount to ensure the effective use of this compound and to optimize antiretroviral therapy for individuals living with HIV-1.
References
- 1. Profile of this compound: a CCR5 antagonist in the management of treatment-experienced HIV patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. youtube.com [youtube.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. ldh.la.gov [ldh.la.gov]
- 6. Reduced Maximal Inhibition in Phenotypic Susceptibility Assays Indicates that Viral Strains Resistant to the CCR5 Antagonist this compound Utilize Inhibitor-Bound Receptor for Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Therapy and CCR5 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Laboratory Testing: Co-Receptor Tropism Assays | NIH [clinicalinfo.hiv.gov]
- 9. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 10. Genotypic Tests for Determining Coreceptor Usage of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tropism Testing in the Clinical Management of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A new reporter cell line to monitor HIV infection and drug susceptibility in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid phenotypic drug susceptibility assay for HIV-1 with a CCR5 expressing indicator cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro Phenotypic Susceptibility of HIV-2 Clinical Isolates to CCR5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. journals.asm.org [journals.asm.org]
- 17. journals.asm.org [journals.asm.org]
- 18. In vitro phenotypic susceptibility of HIV-1 non-group M to CCR5 inhibitor (this compound): TROPI-CO study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Maraviroc Formulation in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maraviroc is a small molecule antagonist of the C-C chemokine receptor type 5 (CCR5), a co-receptor utilized by the most common strains of HIV-1 to enter host cells.[1][2] Its mechanism of action involves binding to CCR5, which induces a conformational change in the receptor, thereby blocking the interaction between the HIV-1 gp120 protein and CCR5 and preventing viral entry.[2][3][4] Beyond its application in HIV research, this compound is also being investigated for its therapeutic potential in other conditions where CCR5 signaling plays a role, such as neuroinflammatory diseases and cancer. This document provides detailed application notes and protocols for the formulation and administration of this compound in in vivo animal studies to aid researchers in their preclinical investigations.
Data Presentation
Table 1: this compound Formulations for In Vivo Animal Studies
| Administration Route | Animal Model | Vehicle/Formulation | Dosage | Study Focus |
| Oral Gavage | Mice | Phosphate-Buffered Saline (PBS) | 62 mg/kg | HIV Pre-Exposure Prophylaxis[5] |
| Mice | 5% DMSO / Castor Oil (suspension) | 62 mg/ml | General in vivo experiments | |
| Mice | Drinking Water | 300 mg/L | Liver Cancer Prevention[6] | |
| Rats | <5% DMSO in water | 10 mg/kg | Pharmacokinetics[7] | |
| Topical | Mice | 5 mM this compound in 2.2% Hydroxyethyl Cellulose (HEC) gel | 25 µl of gel | HIV Vaginal Transmission[8] |
| Intraperitoneal Injection | Mice | Vehicle not specified | - | Traumatic Brain Injury[9] |
| Oral Administration | Rhesus Macaques | - | 200 mg, twice daily | Simian Immunodeficiency Virus Infection[6] |
Table 2: Pharmacokinetic Parameters of this compound in Animal Models
| Animal Model | Administration Route | Dose | Cmax | Tmax | AUC | Bioavailability | Half-life (t½) | Reference |
| Rat | Oral | 2 mg/kg | 256 ng/ml | 1.5 hours | - | 40% | 0.9 hours | |
| Dog | Oral | 2 mg/kg | - | - | - | >70% | 2.3 hours | [10] |
| Non-humanized Mice | Oral Gavage | 62 mg/kg (daily for 5 days) | 113 ng/ml (plasma) | 4 hours (post-last dose) | 3,280 ng*h/ml (plasma, AUC48h) | - | 20.1 hours (plasma) | [5] |
| Humanized Mice | Oral Gavage | 62 mg/kg (daily for 5 days) | - | - | - | - | - | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage in Mice
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Castor oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Weigh the required amount of this compound powder based on the desired final concentration (e.g., 62 mg/ml).
-
In a sterile microcentrifuge tube, dissolve the this compound powder in a small volume of DMSO to create a stock solution. Ensure complete dissolution by vortexing.
-
In a separate tube, measure the required volume of castor oil.
-
Slowly add the this compound-DMSO stock solution to the castor oil while continuously vortexing to form a homogenous suspension. The final concentration of DMSO in the vehicle should be 5% or less.
-
Visually inspect the suspension for any clumps or undissolved particles. If necessary, continue vortexing until a uniform suspension is achieved.
-
Prepare the suspension fresh on the day of the experiment.
Protocol 2: Administration of this compound by Oral Gavage in Mice
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needle (e.g., 20-22 gauge, 1.5 inches long with a ball tip)
-
Syringe (1 ml)
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct volume of the this compound suspension to administer based on the desired dosage (e.g., 10 ml/kg).[11]
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the depth of insertion for the gavage needle.[12]
-
Attach the gavage needle to the syringe filled with the this compound suspension.
-
Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and into the esophagus. Do not force the needle.[13]
-
Once the needle is in the correct position, slowly administer the suspension.
-
Gently remove the gavage needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress or adverse reactions.
Protocol 3: Preparation of this compound Topical Gel for Mice
Materials:
-
This compound tablets (e.g., Selzentry® 150 mg)
-
Phosphate-Buffered Saline (PBS), sterile
-
Hydroxyethyl cellulose (HEC)
-
Mortar and pestle
-
Sterile filter (0.22 µm)
-
Sterile tubes
-
Magnetic stirrer and stir bar
Procedure:
-
Grind a this compound tablet to a fine powder using a mortar and pestle.[8]
-
Dissolve the powder in sterile PBS to achieve a final concentration of 4 mg/mL (7.8 mM).[8]
-
Sterile-filter the solution using a 0.22 µm filter.[8]
-
Prepare a 3.4% HEC gel solution in a separate sterile tube.
-
Slowly add the HEC gel to the dissolved this compound solution while stirring to achieve a final this compound concentration of 5 mM in a 2.2% HEC gel.[8]
-
Continue stirring until the gel is homogenous.
Protocol 4: Intraperitoneal (IP) Injection of this compound in Mice
Materials:
-
This compound solution (prepared in a suitable sterile vehicle)
-
Sterile syringe (1 ml)
-
Sterile needle (e.g., 25-27 gauge)
-
70% ethanol or other suitable disinfectant
Procedure:
-
Properly restrain the mouse to expose the abdomen.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.[14][15]
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.[14]
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.[15]
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse effects.
Visualizations
Caption: this compound blocks HIV-1 entry by binding to the CCR5 co-receptor.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Pharmacotherapy of HIV-1 Infection: Focus on CCR5 Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HIV Pre-Exposure Prophylaxis: Mucosal Tissue Drug Distribution of RT Inhibitor Tenofovir and Entry Inhibitor this compound in a Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Prevents HCC Development by Suppressing Macrophages and the Liver Progenitor Cell Response in a Murine Chronic Liver Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.plos.org [journals.plos.org]
- 9. [Pharmacokinetics, interactions and mechanism of action of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. ouv.vt.edu [ouv.vt.edu]
- 14. uac.arizona.edu [uac.arizona.edu]
- 15. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
Application Notes and Protocols: Cell-Cell Fusion Assay Using Maraviroc to Block CCR5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell-cell fusion is a fundamental biological process implicated in various physiological and pathological events, including fertilization, development, and viral infections. In the context of the Human Immunodeficiency Virus (HIV), the fusion between an infected cell expressing the viral envelope glycoprotein (Env) and an uninfected target cell expressing CD4 and a coreceptor (like CCR5) is a key mechanism of viral spread and pathogenesis. The C-C chemokine receptor type 5 (CCR5) is a critical coreceptor for the entry of R5-tropic HIV-1 strains into host cells.[1][2][3]
This compound is an FDA-approved antiretroviral drug that functions as a CCR5 antagonist.[1][2] It selectively binds to CCR5, inducing a conformational change in the receptor that prevents the interaction between the viral gp120 protein and CCR5, thereby inhibiting viral entry and subsequent cell-cell fusion.[4][5][6] This mechanism makes this compound a valuable tool for studying CCR5-mediated cell fusion and for the development of novel anti-HIV therapies.
These application notes provide a detailed protocol for a cell-cell fusion assay to quantify the inhibitory effect of this compound on CCR5-mediated cell fusion. The assay utilizes a reporter gene system, where the fusion of two distinct cell populations leads to the activation of a reporter gene, providing a quantifiable readout.
Data Presentation
The inhibitory activity of this compound on CCR5-mediated cell-cell fusion is typically quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes representative quantitative data for this compound in cell-cell fusion assays.
| Compound | Effector Cell Line | Target Cell Line | Reporter System | IC50 (nM) | Reference |
| This compound | CHO-Tat10 (expressing gp160 and Tat) | HeLa-P4 (expressing CD4, CCR5, and a β-galactosidase reporter) | β-galactosidase | 0.2 | [4][7] |
| This compound | HeLa-ADA (expressing HIV-1 ADA Env and Tat) | TZM-bl (expressing CD4, CCR5, and a luciferase reporter) | Luciferase | 0.74 (for HIV-1 BaL) | N/A |
| This compound | Cells expressing HIV-1 gp160 | Cells expressing CD4 and CCR5 | Not Specified | 2.0 (geometric mean IC90 for 43 primary isolates) | [5] |
Signaling Pathway and Inhibition Mechanism
The following diagram illustrates the CCR5-mediated HIV-1 entry pathway and the mechanism of inhibition by this compound.
Caption: CCR5-mediated HIV-1 entry and this compound's mechanism of action.
Experimental Workflow
The diagram below outlines the general workflow for the cell-cell fusion assay to evaluate this compound's inhibitory activity.
Caption: Workflow for the CCR5-mediated cell-cell fusion inhibition assay.
Experimental Protocols
This protocol is adapted from established methods for quantifying CCR5-mediated cell-cell fusion using a reporter gene assay.[8][9][10]
Materials
-
Effector Cells: CHO-Tat10 cell line stably expressing HIV-1 gp160 (from a CCR5-tropic strain like BaL or ADA) and the HIV-1 Tat protein.
-
Target Cells: HeLa-P4 cell line stably expressing human CD4, CCR5, and a Tat-responsive reporter construct (e.g., β-galactosidase or luciferase).[8][9]
-
This compound: Stock solution in DMSO.
-
Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Assay Plate: 96-well clear-bottom white plates (for luminescence) or clear plates (for absorbance).
-
Reporter Gene Assay System:
-
For Luciferase: Bright-Glo™ Luciferase Assay System (Promega) or equivalent.
-
For β-galactosidase: Galacto-Star™ System (Applied Biosystems) or equivalent substrate like CPRG or ONPG.
-
-
Luminometer or Plate Reader: Capable of measuring luminescence or absorbance.
Protocol
-
Cell Culture:
-
Maintain both effector (CHO-Tat10) and target (HeLa-P4) cell lines in standard cell culture medium at 37°C in a humidified atmosphere with 5% CO2.
-
Ensure cells are in the logarithmic growth phase and have a viability of >95% before starting the assay.
-
-
Assay Setup:
-
Target Cell Plating: On the day of the assay, harvest the target cells (HeLa-P4) using a non-enzymatic cell dissociation solution. Resuspend the cells in fresh culture medium and adjust the cell density. Seed 0.5 x 10^5 cells per well in a 96-well plate and incubate for 4-6 hours to allow for cell attachment.[10]
-
This compound Dilution: Prepare a serial dilution of this compound in culture medium. The final concentrations should typically range from picomolar to micromolar to generate a full dose-response curve. Include a vehicle control (DMSO) and a no-drug control.
-
Compound Addition: Carefully remove the medium from the plated target cells and add the diluted this compound solutions to the respective wells.
-
-
Co-culture and Fusion:
-
Effector Cell Preparation: Harvest the effector cells (CHO-Tat10) and resuspend them in fresh culture medium at a density of 0.5 x 10^5 cells per well.[10]
-
Initiation of Co-culture: Add the effector cell suspension to each well of the 96-well plate containing the target cells and this compound. The final volume in each well should be 200 µL.
-
Incubation: Incubate the co-culture plate at 37°C in a 5% CO2 incubator for 20-24 hours to allow for cell-cell fusion and reporter gene expression.[4]
-
-
Signal Detection:
-
Cell Lysis: After the incubation period, lyse the cells according to the manufacturer's protocol for the chosen reporter gene assay system.
-
Substrate Addition: Add the appropriate substrate for either luciferase or β-galactosidase to each well.
-
Signal Measurement: Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Calculate Percent Inhibition: The percentage of fusion inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_no_drug - Signal_background)) where Signal_background is the signal from wells with target cells only.
-
IC50 Determination: Plot the percent inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the IC50 value, which is the concentration of this compound that inhibits cell fusion by 50%.
-
Conclusion
The described cell-cell fusion assay provides a robust and quantitative method for evaluating the inhibitory activity of this compound and other CCR5 antagonists. This protocol can be adapted for high-throughput screening of new chemical entities targeting CCR5-mediated viral entry and for studying the mechanisms of HIV-1 cell-to-cell transmission. The detailed methodology and data presentation guidelines are intended to support researchers in obtaining reliable and reproducible results in the field of HIV research and drug development.
References
- 1. This compound Therapy and CCR5 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 3. ldh.la.gov [ldh.la.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric Model of this compound Binding to CC Chemokine Receptor 5 (CCR5) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemokine Receptor CCR5 Antagonist this compound: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and automation of a 384-well cell fusion assay to identify inhibitors of CCR5/CD4-mediated HIV virus entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Evaluating Maraviroc Efficacy Using a Luciferase Reporter Gene Assay
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. [Pharmacokinetics, interactions and mechanism of action of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. HIV-1 Escape from the CCR5 Antagonist this compound Associated with an Altered and Less-Efficient Mechanism of gp120-CCR5 Engagement That Attenuates Macrophage Tropism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. ldh.la.gov [ldh.la.gov]
- 7. This compound Therapy and CCR5 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Measuring HIV neutralization in a luciferase reporter gene assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hiv.lanl.gov [hiv.lanl.gov]
- 11. youtube.com [youtube.com]
- 12. Development and optimization of a sensitive pseudovirus-based assay for HIV-1 neutralizing antibodies detection using A3R5 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reduced Maximal Inhibition in Phenotypic Susceptibility Assays Indicates that Viral Strains Resistant to the CCR5 Antagonist this compound Utilize Inhibitor-Bound Receptor for Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
Maraviroc's Therapeutic Potential in Diet-Induced Liver Cancer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of Maraviroc (MVC), a CCR5 antagonist, in a diet-induced mouse model of hepatocellular carcinoma (HCC). The information is compiled from preclinical studies and is intended to guide further research and drug development efforts in the field of liver cancer therapeutics.
Introduction
Hepatocellular carcinoma (HCC) is a primary malignancy of the liver and a leading cause of cancer-related deaths worldwide.[1] Chronic liver disease, often progressing through fibrosis and cirrhosis, is a major risk factor for HCC.[2][3] The chemokine receptor CCR5 and its ligands, such as CCL5, play a crucial role in liver inflammation and fibrosis.[1][4] this compound, a clinically approved CCR5 antagonist for HIV treatment, has shown promise in preventing HCC development in preclinical models by targeting the underlying inflammatory and fibrotic processes.[1][2][3][5]
Mechanism of Action in the Context of HCC
This compound is a functional antagonist of the CCR5 receptor.[6] In the context of diet-induced HCC, the proposed mechanism involves the disruption of a detrimental feedback loop in the liver microenvironment. A hepatocarcinogenic diet, such as the choline-deficient, ethionine-supplemented (CDE) diet, causes damage to liver cells.[3][4] This damage triggers the release of chemokines, including CCL5, which in turn activate hepatic stellate cells (HSCs) and recruit immune cells like macrophages.[1][4]
Activated HSCs are key drivers of liver fibrosis.[2][3][4] Furthermore, a shift in macrophage phenotype towards M2 tumor-associated macrophages (TAMs) creates a pro-carcinogenic environment.[1][7] this compound is believed to exert its anti-tumorigenic effects by:
-
Blocking HSC Activation: By inhibiting the CCR5 receptor on HSCs, this compound prevents their activation, thereby reducing fibrosis and the secretion of pro-inflammatory and pro-fibrogenic factors.[2][3][4]
-
Modulating the Immune Microenvironment: this compound can temper liver inflammation by reducing the recruitment of immune cells.[1] It has been shown to inhibit the transition of liver macrophages from an M1 to an M2 phenotype, thus reducing the pro-carcinogenic state of these cells.[1][7]
-
Attenuating the Liver Progenitor Cell (LPC) Response: While this compound does not appear to act directly on LPCs as they do not express CCR5, its anti-inflammatory effects indirectly reduce the LPC response, which is implicated in hepatocarcinogenesis.[1][7]
Data Presentation: Summary of Preclinical Findings
The following tables summarize the quantitative data from studies using a CDE diet-induced HCC mouse model.
Table 1: Effects of this compound on Survival and Organ Weight
| Parameter | CDE Diet Group | CDE Diet + this compound Group | Key Finding |
| Survival Rate | Lower | Significantly Higher | This compound treatment improved overall survival in mice on the hepatocarcinogenic diet.[2][3][4] |
| Liver Weight | Increased (Hepatomegaly) | Significantly Lower than CDE Group | This compound prevented CDE diet-induced hepatomegaly.[3][4] |
| Spleen Weight | Increased (Splenomegaly) | Significantly Lower than CDE Group | This compound prevented CDE diet-induced splenomegaly.[3][4] |
Table 2: Effects of this compound on Liver Injury and Tumorigenesis
| Parameter | CDE Diet Group | CDE Diet + this compound Group | Key Finding |
| Serum Transaminases | Elevated | Significantly Lower | This compound reduced levels of liver injury markers.[3][4] |
| Alkaline Phosphatase | Elevated | Lower | This compound mitigated the increase in this liver damage marker.[3][4] |
| Bilirubin | Elevated | Lower | This compound treatment resulted in lower bilirubin levels.[3][4] |
| Tumor Burden | High | Significantly Lower | This compound significantly reduced the development of hepatic tumors.[1][2][3][4] |
| Apoptosis | Increased | Lower | This compound treatment led to reduced apoptosis in the liver.[2][3][4] |
| Proliferation Index | Increased | Lower | This compound reduced the rate of cell proliferation in the liver.[2][3][4] |
| Liver Fibrosis | Severe | Significantly Less | This compound treatment resulted in a significant reduction in liver fibrosis.[1][2][3][4] |
| LPC Numbers | Increased | Reduced by 54% | This compound treatment significantly decreased the number of liver progenitor cells.[7] |
Table 3: Effects of this compound on Molecular Markers
| Parameter | CDE Diet Group | CDE Diet + this compound Group | Key Finding |
| Phosphorylation of AKT and STAT3 | Activated | Inhibited | This compound blocked the CDE diet-induced activation of these signaling pathways.[1][7] |
| Phosphorylation of p38 and ERK | Increased in HSCs | Inhibited | This compound inhibited the activation of these markers in hepatic stellate cells.[2][3][4] |
| Expression of Cytokines & Chemokines (e.g., CCL2, CCL5, TGF-β1, IL-6) | Elevated | Downregulated | This compound reduced the expression of several pro-inflammatory and pro-fibrogenic molecules.[4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of this compound in diet-induced HCC.
Diet-Induced HCC Mouse Model (CDE Diet)
This model is used to recapitulate the progression of human HCC from liver damage to fibrosis and finally to carcinoma.[3][4]
-
Animals: Male mice of a suitable strain (e.g., C57BL/6).
-
Control Diet Group: Fed a standard, choline-sufficient diet and regular tap water.[1]
-
This compound Control Group: Fed a control diet with this compound supplemented in the drinking water.[1]
-
CDE Diet Group: Fed a choline-deficient diet.[1] Ethionine is supplemented in the drinking water (e.g., 0.165%).[1]
-
CDE + this compound Group: Fed a choline-deficient diet with ethionine in the drinking water, and also administered this compound.
-
Duration: The diet is typically administered for a period of up to 16 weeks to induce HCC.[8]
This compound Administration
-
Drug: this compound (MVC).
-
Dosage: A common dose used in mouse models is 300 mg/L in the drinking water.[1] This dose is calculated using an interspecies allometric scaling factor to be equivalent to a human dose of 300 mg/day.[1]
-
Route of Administration: Oral, via supplementation in the drinking water.
Assessment of Liver Injury
-
Sample Collection: Blood samples are collected at various time points throughout the study.
-
Analysis: Serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (AP), and bilirubin are measured using standard biochemical assays.[3][4]
Histological Analysis and Tumor Assessment
-
Tissue Preparation: At the end of the study, mice are euthanized, and their livers are harvested, weighed, and fixed in formalin for paraffin embedding.
-
Staining: Liver sections are stained with Hematoxylin and Eosin (H&E) for general morphology and to identify tumor nodules. Masson's trichrome or Sirius red staining is used to assess the degree of fibrosis.
-
Immunohistochemistry: Staining for markers of proliferation (e.g., Ki-67), apoptosis (e.g., TUNEL assay), LPCs, and macrophages is performed to quantify these cell populations.
-
Tumor Quantification: The number and size of visible tumors on the liver surface are counted and measured. The tumor burden can be expressed as a percentage of the total liver area.
Molecular Analysis
-
RNA Extraction and qPCR: Total RNA is extracted from liver tissue to quantify the gene expression of relevant cytokines, chemokines, and fibrosis markers using quantitative real-time PCR.
-
Protein Extraction and Western Blotting: Protein lysates from liver tissue are used to determine the levels of key signaling proteins, including the phosphorylation status of AKT, STAT3, p38, and ERK, by Western blot analysis.
Mandatory Visualizations
Signaling Pathways and Cellular Interactions
Caption: this compound's mechanism in preventing diet-induced HCC.
Experimental Workflow
Caption: Experimental workflow for testing this compound in a diet-induced HCC model.
Logical Relationship: this compound's Dual Anti-HCC Effect
Caption: The dual mechanism of this compound's anti-HCC effect.
References
- 1. This compound Prevents HCC Development by Suppressing Macrophages and the Liver Progenitor Cell Response in a Murine Chronic Liver Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a CCR5 antagonist, prevents development of hepatocellular carcinoma in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a CCR5 Antagonist, Prevents Development of Hepatocellular Carcinoma in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a CCR5 Antagonist, Prevents Development of Hepatocellular Carcinoma in a Mouse Model | PLOS One [journals.plos.org]
- 5. researchportal.lih.lu [researchportal.lih.lu]
- 6. This compound (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Topical Microbicide Gel Formulation of Maraviroc
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of a topical microbicide gel formulation containing Maraviroc, a CCR5 antagonist for the prevention of HIV-1 transmission. The notes include detailed experimental protocols, quantitative data from preclinical studies, and visualizations of the relevant biological pathway and experimental workflow.
Introduction
This compound is a member of a class of antiretroviral drugs known as C-C chemokine receptor type 5 (CCR5) antagonists.[1][2] It functions by blocking the CCR5 co-receptor on the surface of host cells, which is essential for the entry of R5-tropic strains of HIV-1.[1][2] The development of a topical microbicide gel containing this compound represents a promising strategy for pre-exposure prophylaxis (PrEP) against sexually transmitted HIV-1 infection.[3][4][5] This approach aims to deliver the drug directly to the site of potential viral entry, maximizing local concentrations while minimizing systemic absorption and associated side effects.[6]
Mechanism of Action: HIV-1 Entry Inhibition
This compound allosterically binds to the CCR5 co-receptor, inducing a conformational change that prevents the viral envelope glycoprotein gp120 from interacting with it.[7] This blockage of the gp120-CCR5 interaction is a critical step in preventing the fusion of the viral and host cell membranes, thereby inhibiting viral entry.[2] R5-tropic viruses are the predominant strains found in early stages of HIV infection, making CCR5 an important target for prevention.[1]
References
- 1. This compound: a review of its use in HIV infection and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in the treatment of HIV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Topical Microbicide Gel Formulation of CCR5 Antagonist this compound Prevents HIV-1 Vaginal Transmission in Humanized RAG-hu Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Topical Microbicide Gel Formulation of CCR5 Antagonist this compound Prevents HIV-1 Vaginal Transmission in Humanized RAG-hu Mice | PLOS One [journals.plos.org]
- 5. A topical microbicide gel formulation of CCR5 antagonist this compound prevents HIV-1 vaginal transmission in humanized RAG-hu mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formulation, pharmacokinetics and pharmacodynamics of topical microbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure of the CCR5 chemokine receptor-HIV entry inhibitor this compound complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Maraviroc Treatment in a Dyslipidemic Murine Model of Atherosclerosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Maraviroc, a CCR5 antagonist, in a dyslipidemic murine model of atherosclerosis. The data and protocols are compiled from studies investigating the efficacy of this compound in reducing atherosclerotic plaque development and inflammation.
Introduction
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in the arteries. The chemokine receptor CCR5 plays a crucial role in the recruitment of monocytes and other inflammatory cells to these plaques, contributing to their growth and instability.[1] this compound, an approved CCR5 antagonist for HIV-1 treatment, has been investigated for its potential anti-atherosclerotic effects in preclinical models.[1][2] This document outlines the key findings and experimental methodologies from studies utilizing the Apolipoprotein E-deficient (ApoE-/-) mouse, a widely used dyslipidemic model that spontaneously develops atherosclerosis.
Key Findings
This compound treatment has been shown to significantly reduce the progression of atherosclerosis in ApoE-/- mice. The primary mechanism is attributed to the interference with the recruitment of inflammatory cells into the atherosclerotic plaques.[3][1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies administering this compound to ApoE-/- mice.
Table 1: Effect of this compound on Aortic Plaque Area in ApoE-/- Mice [4]
| Treatment Group | Age of Mice | Duration of Treatment | Mean Plaque Area (%) ± SD |
| ApoE-/- + Vehicle | 9 months | 3 months | 16.6 ± 3.35 |
| ApoE-/- + this compound | 9 months | 3 months | 7.13 ± 1.44 |
Table 2: Effect of this compound on Inflammatory Markers in the Aorta of Ritonavir-Treated ApoE-/- Mice [3][1][5]
| Marker | Treatment Group | Outcome |
| Macrophage Infiltration (Mac3 staining) | ApoE-/- + Ritonavir + this compound | Reduced compared to Ritonavir alone |
| VCAM-1 | ApoE-/- + Ritonavir + this compound | Downregulated expression |
| ICAM-1 | ApoE-/- + Ritonavir + this compound | Downregulated expression |
| MCP-1 | ApoE-/- + Ritonavir + this compound | Downregulated expression |
| RANTES | ApoE-/- + Ritonavir + this compound | Reduced expression |
| TNF-α | ApoE-/- + Ritonavir + this compound | Reduced levels |
| IL-17A | ApoE-/- + Ritonavir + this compound | Downregulated expression |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of this compound in reducing atherosclerosis and a typical experimental workflow.
Experimental Protocols
The following are detailed protocols for key experiments cited in the studies of this compound in dyslipidemic murine models.
Protocol 1: Animal Model and this compound Administration
-
Animal Model:
-
Male Apolipoprotein E-deficient (ApoE-/-) mice are used. These mice are on a C57BL/6 background.
-
For studies on established atherosclerosis, 9-month-old mice are typically used.[4] For studies on early or induced atherosclerosis, 2-month-old mice can be used.[4]
-
Mice are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to standard chow and water.
-
-
Treatment Groups:
-
Control Group: ApoE-/- mice receive a vehicle control (e.g., saline or appropriate solvent for this compound).
-
This compound Group: ApoE-/- mice receive this compound.
-
For co-treatment studies, an additional group receiving a drug like Ritonavir with or without this compound can be included.[4]
-
-
This compound Administration:
-
The exact dosage and route of administration should be optimized based on pharmacokinetic studies. In some murine studies of this compound for other conditions, doses have ranged from 5 to 50 mg/kg body weight administered intraperitoneally.
-
Treatment duration is typically several months (e.g., 3 months) to allow for significant development and potential regression of atherosclerotic plaques.[4]
-
Protocol 2: Quantification of Aortic Atherosclerotic Lesions (En Face Staining)
-
Aorta Dissection and Preparation:
-
At the end of the treatment period, mice are euthanized.
-
The circulatory system is perfused with phosphate-buffered saline (PBS) to remove blood.
-
The entire aorta, from the aortic root to the iliac bifurcation, is carefully dissected free from surrounding adipose and connective tissue.
-
The aorta is opened longitudinally and pinned flat, intima side up, on a black wax or silicone-coated dish.
-
-
Staining:
-
The pinned aortas are fixed, typically with a formalin-based fixative.
-
Lipid-rich atherosclerotic plaques are stained with a lipid-soluble dye, such as Oil Red O or Sudan IV. For Sudan IV, the aorta is briefly rinsed in 70% ethanol, stained with a saturated solution of Sudan IV in acetone and 70% ethanol, and then destained in 80% ethanol.
-
-
Image Acquisition and Analysis:
-
High-resolution images of the stained aortas are captured using a digital camera mounted on a dissecting microscope.
-
Image analysis software (e.g., ImageJ) is used to quantify the total aortic surface area and the area covered by atherosclerotic plaques (stained red).
-
The extent of atherosclerosis is expressed as the percentage of the total aortic surface area covered by plaques.
-
Protocol 3: Immunohistochemical Analysis of Aortic Plaques
-
Tissue Preparation:
-
A portion of the aorta, typically the aortic root or arch where plaques are prominent, is embedded in Optimal Cutting Temperature (OCT) compound and snap-frozen, or fixed in formalin and embedded in paraffin.
-
Cryosections or paraffin sections (5-10 µm) are cut and mounted on charged microscope slides.
-
-
Immunostaining:
-
Sections are fixed (if frozen), permeabilized, and blocked with a serum-containing buffer to prevent non-specific antibody binding.
-
The primary antibody, such as a rat anti-mouse Mac3 antibody for macrophage detection, is applied and incubated overnight at 4°C.
-
After washing, a biotinylated secondary antibody (e.g., goat anti-rat IgG) is applied, followed by an avidin-biotin-peroxidase complex.
-
The signal is developed using a chromogen substrate (e.g., DAB), which produces a brown precipitate at the site of the antigen.
-
Sections are counterstained with hematoxylin to visualize cell nuclei.
-
-
Image Analysis:
-
Images of the stained sections are captured using a light microscope.
-
The stained area (e.g., Mac3-positive area) within the plaque is quantified using image analysis software and can be expressed as a percentage of the total plaque area.
-
Protocol 4: Analysis of Aortic Cytokine and Chemokine Levels
-
Aorta Homogenization:
-
A section of the aorta is snap-frozen in liquid nitrogen and stored at -80°C until analysis.
-
The frozen tissue is homogenized in a lysis buffer containing protease inhibitors to extract total protein.
-
-
Protein Quantification:
-
The total protein concentration in the aortic lysates is determined using a standard protein assay (e.g., BCA assay).
-
-
Cytokine/Chemokine Measurement:
-
The levels of specific cytokines and chemokines (e.g., ICAM-1, VCAM-1, MCP-1, RANTES, TNF-α, IL-10, IL-17, IFN-γ) in the aortic lysates are measured using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.[4]
-
Results are normalized to the total protein concentration and expressed as pg/mg of total protein.
-
Conclusion
The CCR5 antagonist this compound demonstrates significant anti-atherosclerotic effects in a dyslipidemic murine model. Its ability to reduce plaque area, decrease macrophage infiltration, and downregulate key inflammatory mediators highlights the potential of CCR5 as a therapeutic target in cardiovascular disease.[1] The protocols outlined here provide a framework for researchers to further investigate the role of this compound and other CCR5 antagonists in the context of atherosclerosis.
References
- 1. Video: Using En Face Immunofluorescence Staining to Observe Vascular Endothelial Cells Directly [jove.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. diacomp.org [diacomp.org]
- 4. En face preparation and quantification of aortic surface area covered by atherosclerotic lesions [protocols.io]
- 5. Aorta Atherosclerosis Lesion Analysis in Hyperlipidemic Mice [bio-protocol.org]
Application Notes and Protocols for Quantitative PCR to Measure Viral Load After Maraviroc Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maraviroc is an antiretroviral drug that belongs to a class of medications known as chemokine receptor antagonists. It is specifically a CCR5 co-receptor antagonist, which functions by blocking the entry of CCR5-tropic Human Immunodeficiency Virus 1 (HIV-1) into host cells.[1] This mechanism of action makes it a critical component in combination antiretroviral therapy for patients with CCR5-tropic HIV-1 infection. Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific molecular biology technique used to measure the amount of a specific nucleic acid sequence in a sample. In the context of HIV-1 treatment, qPCR is the gold standard for quantifying the viral load, which is the number of HIV-1 RNA copies in a given volume of blood plasma. Monitoring viral load is essential for assessing the efficacy of antiretroviral drugs like this compound and for making informed clinical decisions.
This document provides detailed application notes on the use of qPCR for measuring viral load in patients undergoing this compound treatment, along with comprehensive experimental protocols.
Mechanism of Action of this compound
HIV-1 entry into CD4+ T-cells is a multi-step process that begins with the attachment of the viral envelope glycoprotein gp120 to the CD4 receptor on the host cell surface. This initial binding induces a conformational change in gp120, allowing it to then bind to a co-receptor, either CCR5 or CXCR4. This compound selectively binds to the CCR5 co-receptor, inducing a conformational change in CCR5 that prevents the interaction between gp120 and the co-receptor. By blocking this crucial step, this compound effectively inhibits the fusion of the viral and cellular membranes, thereby preventing the entry of CCR5-tropic HIV-1 into the host cell.
Data Presentation: Efficacy of this compound in Reducing Viral Load
The following tables summarize the quantitative data from pivotal clinical trials assessing the efficacy of this compound in reducing HIV-1 viral load. The data is presented as the proportion of patients achieving a viral load below specific thresholds at different time points.
Table 1: Virologic Response in Treatment-Experienced Patients (MOTIVATE 1 and 2 Studies - 48 Week Data)
| Treatment Group | Proportion of Patients with HIV-1 RNA <400 copies/mL | Proportion of Patients with HIV-1 RNA <50 copies/mL |
| This compound once daily + Optimized Background Therapy (OBT) | 55% | 43% |
| This compound twice daily + Optimized Background Therapy (OBT) | 61% | 46% |
| Placebo + Optimized Background Therapy (OBT) | 27% | 17% |
Data from the combined analysis of the MOTIVATE 1 and 2 studies in treatment-experienced patients with CCR5-tropic HIV-1.[2]
Table 2: Virologic Response in Treatment-Naïve Patients (MERIT Study - 48 and 96 Week Data)
| Treatment Group | Proportion of Patients with HIV-1 RNA <50 copies/mL (Week 48) | Proportion of Patients with HIV-1 RNA <50 copies/mL (Week 96) |
| This compound + Zidovudine/Lamivudine | 65.3% | 58.5% |
| Efavirenz + Zidovudine/Lamivudine | 69.3% | 62.4% |
Data from the MERIT study in treatment-naïve patients with CCR5-tropic HIV-1.[3][4]
Experimental Protocols
This section provides a detailed methodology for the quantification of HIV-1 viral load using a commercial qPCR assay as a representative example. It is crucial to follow the manufacturer's instructions for the specific kit being used.
Protocol 1: HIV-1 Viral Load Quantification using a Commercial qPCR Assay (e.g., GeneXpert)
1. Sample Collection and Preparation:
-
Collect whole blood samples in EDTA collection tubes.
-
Centrifuge the blood sample to separate plasma within 6 hours of collection.
-
Transfer the plasma to a sterile, nuclease-free tube. Plasma can be stored at 2-8°C for up to 5 days or at -70°C for long-term storage.
-
Before use, thaw frozen plasma samples at room temperature and vortex for 15 seconds.
2. RNA Extraction:
-
Most commercial qPCR kits for viral load measurement include an automated or manual RNA extraction procedure.
-
For automated systems like the GeneXpert, the RNA extraction is integrated into the cartridge-based system.
-
For manual extraction (e.g., using a spin column-based kit):
-
Lyse the viral particles in the plasma sample using the provided lysis buffer.
-
Add a known quantity of an internal control (IC) RNA to the lysate. The IC is co-extracted and co-amplified with the target viral RNA to monitor for extraction efficiency and PCR inhibition.
-
Bind the RNA to a silica membrane in a spin column.
-
Wash the membrane to remove contaminants.
-
Elute the purified RNA in a nuclease-free elution buffer.
-
3. qPCR Reaction Setup:
-
Prepare a master mix containing the reverse transcriptase, DNA polymerase, dNTPs, primers, and probes specific for HIV-1 and the internal control.
-
The primers and probes are typically targeted to highly conserved regions of the HIV-1 genome, such as the gag or LTR regions, to ensure broad subtype coverage.
-
Probes are labeled with a fluorescent reporter dye at the 5' end and a quencher dye at the 3' end.
-
Add a specific volume of the extracted RNA to the master mix in a qPCR reaction tube or well.
-
Include positive and negative controls in each run to ensure the validity of the results.
4. qPCR Cycling Conditions and Data Acquisition:
-
Place the reaction tubes or plate in a real-time PCR cycler.
-
The thermal cycling protocol typically includes:
-
Reverse Transcription: A single step at a specific temperature (e.g., 50°C) to convert the viral RNA into complementary DNA (cDNA).
-
Initial Denaturation: A step at a high temperature (e.g., 95°C) to activate the DNA polymerase and denature the cDNA.
-
Cycling (40-45 cycles):
-
Denaturation: A brief step at a high temperature (e.g., 95°C) to separate the cDNA strands.
-
Annealing/Extension: A step at a lower temperature (e.g., 60°C) where the primers anneal to the target cDNA and the DNA polymerase extends the primers, synthesizing new DNA strands. Fluorescence is measured at the end of this step.
-
-
5. Data Analysis and Interpretation:
-
The real-time PCR instrument software monitors the fluorescence signal at each cycle. The cycle at which the fluorescence crosses a certain threshold is called the quantification cycle (Cq) or threshold cycle (Ct).
-
A standard curve is generated by running a series of dilutions of a known concentration of HIV-1 RNA standards.
-
The Cq values of the patient samples are compared to the standard curve to determine the initial copy number of HIV-1 RNA in the sample.
-
The viral load is typically reported as copies of HIV-1 RNA per milliliter of plasma (copies/mL) or in a logarithmic scale (log10 copies/mL).
-
The internal control Cq value should fall within a predefined range to validate the result. An out-of-range IC Cq may indicate issues with RNA extraction or PCR inhibition.
Mandatory Visualizations
Caption: this compound blocks HIV-1 entry by binding to the CCR5 co-receptor.
Caption: Workflow for qPCR-based HIV-1 viral load measurement.
References
- 1. Two-Year Safety and Virologic Efficacy of this compound in Treatment-Experienced Patients With CCR5-Tropic HIV-1 Infection: 96-Week Combined Analysis of MOTIVATE 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, Safety and Efficacy of this compound in Treatment-experienced Pediatric Patients Infected With CCR5-Tropic HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Exposure-efficacy (<50 copies/mL) Analysis in HIV-1-infected Treatment-naive Subjects - ITT Population (MERIT Study) [natap.org]
- 4. pfizer.com [pfizer.com]
Application Notes and Protocols: Maraviroc in Chemotaxis and Cell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maraviroc (MVC) is a selective and reversible antagonist of the C-C chemokine receptor type 5 (CCR5)[1][2][3]. Initially developed and approved for the treatment of CCR5-tropic HIV-1 infection, this compound functions by binding to the CCR5 co-receptor on host cells, thereby preventing the interaction between the viral envelope glycoprotein gp120 and the host cell, which is necessary for viral entry[1][4][5]. Beyond its antiviral effects, the central role of the CCR5/chemokine axis in mediating leukocyte trafficking has led to the extensive use of this compound as a tool to study and inhibit chemotaxis and cell migration in various physiological and pathological contexts, including inflammation and cancer[6][7].
These application notes provide a comprehensive overview of the use of this compound in chemotaxis and cell migration assays, including detailed experimental protocols, quantitative data on its inhibitory effects, and a description of the underlying signaling pathways.
Mechanism of Action
This compound is an allosteric and reversible inhibitor of the CCR5 chemokine co-receptor[2]. It binds to a pocket within the transmembrane helices of the CCR5 receptor, inducing a conformational change that prevents the binding of its natural chemokine ligands, such as RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted, also known as CCL5), Macrophage Inflammatory Protein-1β (MIP-1β or CCL4), and MIP-1α (CCL3)[8][9][10]. By blocking this interaction, this compound effectively inhibits the downstream signaling cascades that lead to cellular chemotaxis and migration.
Quantitative Data: Inhibition of Chemotaxis and Cell Migration by this compound
The inhibitory effect of this compound on the migration of various immune cells has been quantified in numerous studies. The following tables summarize the dose-dependent inhibitory effects of this compound on the chemotaxis of monocyte-derived dendritic cells (MDCs), monocytes, and macrophages in response to different chemoattractants.
Table 1: Inhibition of Monocyte-Derived Dendritic Cell (MDC) Chemotaxis by this compound [11]
| Chemoattractant | This compound Concentration (µM) | Mean Inhibition of Chemotaxis (%) ± SD |
| RANTES (CCL5) | 0.1 | 31 ± 6 |
| 1 | 32 ± 6 | |
| 10 | 28 ± 5 | |
| MIP-1β (CCL4) | 0.1 | 43 ± 9 |
| 1 | 46 ± 9 | |
| 10 | 55 ± 12 | |
| fMLP | 0.1 | 47 ± 28 |
| 1 | 63 ± 19 | |
| 10 | 67 ± 17 | |
| MCP-1 (CCL2) | 0.1 | Significant Inhibition |
| 1 | Significant Inhibition | |
| 10 | Significant Inhibition |
Table 2: Inhibition of Monocyte and Macrophage Chemotaxis by this compound [6][11]
| Cell Type | Chemoattractant | This compound Concentration (µM) | Effect on Chemotaxis |
| Monocytes | MIP-1β (CCL4) | 0.1, 1, 10 | Significant dose-dependent reduction |
| MCP-1 (CCL2) | 0.1, 1, 10 | Significant dose-dependent reduction | |
| fMLP | 1, 10 | Significant reduction | |
| Macrophages | MIP-1β (CCL4) | 0.1, 1, 10 | Significant inhibition |
| fMLP | 0.1, 1, 10 | Significant dose-dependent inhibition | |
| MCP-1 (CCL2) | 0.1, 1, 10 | Significant inhibition |
Experimental Protocols
Protocol 1: In Vitro Chemotaxis Assay using a Transwell System (Boyden Chamber)
This protocol is adapted from studies investigating the effect of this compound on the migration of monocytes, macrophages, and dendritic cells[6][11].
Materials:
-
Cells: Human peripheral blood mononuclear cells (PBMCs) for monocyte isolation, or established cell lines expressing CCR5 (e.g., THP-1).
-
This compound (MVC): Dissolved in a suitable solvent (e.g., distilled water or DMSO) and stored at -80°C.
-
Chemoattractants:
-
RANTES (CCL5): 100 ng/ml
-
MIP-1β (CCL4): 100 nM
-
fMLP (formyl-methionyl-leucyl-phenylalanine): 10⁻⁵ M
-
MCP-1 (CCL2): 10 ng/ml
-
-
Transwell inserts: 8 µm pore size for monocytes, macrophages, and dendritic cells.
-
Cell culture medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Staining solution: Diff-Quik or similar.
-
Microscope
Procedure:
-
Cell Preparation and Pre-incubation with this compound:
-
Isolate primary cells (e.g., monocytes) from PBMCs or culture your cell line of interest.
-
Resuspend cells at a concentration of 1 x 10⁶ cells/ml in culture medium.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or vehicle control for 1 to 18 hours at 37°C in a 5% CO₂ atmosphere. An 18-hour pre-incubation has been shown to be effective[11][12].
-
Assess cell viability after pre-incubation using Trypan blue exclusion to ensure this compound is not cytotoxic at the tested concentrations.
-
-
Chemotaxis Assay:
-
Add the desired chemoattractant to the lower chamber of the Transwell plate.
-
Place the Transwell insert into the well.
-
Add the this compound-pre-incubated cells to the upper chamber of the Transwell insert.
-
Incubate the plate at 37°C in a 5% CO₂ atmosphere for a duration appropriate for the cell type (e.g., 90 minutes for monocytes, longer for other cell types).
-
-
Quantification of Cell Migration:
-
After incubation, remove the Transwell insert.
-
Wipe the upper surface of the membrane with a cotton swab to remove non-migrated cells.
-
Fix and stain the migrated cells on the lower surface of the membrane using a staining solution like Diff-Quik.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Alternatively, migrated cells in the lower chamber can be quantified by flow cytometry.
-
Expected Results:
A dose-dependent decrease in the number of migrated cells should be observed in the wells treated with this compound compared to the vehicle control, particularly in response to CCR5 ligands like RANTES and MIP-1β.
Visualizations
Signaling Pathway of this compound-mediated Inhibition of Chemotaxis
Caption: this compound blocks chemokine binding to CCR5, inhibiting downstream signaling for cell migration.
Experimental Workflow for a this compound Chemotaxis Assay
Caption: Workflow for assessing this compound's effect on chemotaxis using a Transwell assay.
Logical Diagram of this compound's Inhibitory Action
Caption: this compound binds to CCR5, preventing chemokine binding and subsequent cell migration.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. [Pharmacokinetics, interactions and mechanism of action of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. academic.oup.com [academic.oup.com]
- 6. In vitro effect of anti-human immunodeficiency virus CCR5 antagonist this compound on chemotactic activity of monocytes, macrophages and dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Blocking the CCL5–CCR5 Axis Using this compound Promotes M1 Polarization of Macrophages Cocultured with Irradiated Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro effect of anti-human immunodeficiency virus CCR5 antagonist this compound on chemotactic activity of monocytes, macrophages and dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating Maraviroc in Post-Stroke Depression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-stroke depression (PSD) is a common and debilitating neuropsychiatric consequence of stroke, significantly hindering functional recovery and quality of life. Current antidepressant therapies often have limited efficacy and delayed onset of action in this patient population. Emerging evidence suggests that neuroinflammation plays a pivotal role in the pathophysiology of PSD. Maraviroc, a C-C chemokine receptor type 5 (CCR5) antagonist approved for the treatment of HIV, has shown promise as a novel therapeutic agent for neurological and psychiatric disorders due to its anti-inflammatory and neuroprotective properties.[1][2] This document provides a comprehensive overview of the experimental design for investigating the therapeutic potential of this compound in PSD, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.
Mechanism of Action: this compound is a non-competitive antagonist of the CCR5 receptor, which is expressed on various immune cells, as well as on neurons, microglia, and astrocytes in the brain.[3][4] Following a stroke, the expression of CCR5 and its ligands, such as CCL5 (RANTES), is upregulated, leading to the recruitment of peripheral immune cells into the brain and the activation of resident microglia.[5] This neuroinflammatory cascade contributes to secondary brain injury and has been implicated in the development of depressive symptoms. By blocking the CCR5 receptor, this compound is hypothesized to mitigate neuroinflammation, reduce microglial activation, and promote neuronal plasticity, thereby alleviating the symptoms of post-stroke depression.[5][6]
Signaling Pathway of this compound in Post-Stroke Depression
The proposed mechanism of action for this compound in the context of post-stroke depression involves the modulation of neuroinflammatory pathways. The following diagram illustrates the key signaling events.
References
- 1. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Cyclic multiplex fluorescent immunohistochemistry and machine learning reveal distinct states of astrocytes and microglia in normal aging and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transient Middle Cerebral Artery Occlusion with an Intraluminal Suture Enables Reproducible Induction of Ischemic Stroke in Mice [bio-protocol.org]
- 5. Mouse Model of Middle Cerebral Artery Occlusion [jove.com]
- 6. Establishment of the middle cerebral artery occlusion (MCAO) model [bio-protocol.org]
In Vitro Assessment of Maraviroc's Drug-Drug Interaction Potential: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maraviroc is an entry inhibitor class antiretroviral agent that selectively binds to the human chemokine receptor CCR5, preventing the interaction of HIV-1 gp120 and CCR5 necessary for CCR5-tropic HIV-1 to enter cells. As with any drug candidate, a thorough in vitro assessment of its drug-drug interaction (DDI) potential is a critical component of its development and regulatory submission. This document provides a detailed overview of the in vitro DDI profile of this compound, along with comprehensive protocols for the key experiments required to assess its potential as a victim or perpetrator of DDIs.
Executive Summary of this compound's In Vitro DDI Profile
This compound's DDI potential has been extensively studied in vitro. The key findings are summarized below:
-
Metabolism: this compound is primarily metabolized by Cytochrome P450 3A4 (CYP3A4) , with a minor contribution from CYP3A5.[1][2] It is a substrate of this enzyme system, making it susceptible to interactions with CYP3A4 inhibitors and inducers.
-
Transporters: this compound is a substrate of the efflux transporter P-glycoprotein (P-gp/ABCB1) and the hepatic uptake transporter Organic Anion Transporting Polypeptide 1B1 (OATP1B1) .[3] It does not appear to interact with the transporters ABCG2 or ABCC2.[4]
-
Enzyme Inhibition: this compound is a weak inhibitor of the major cytochrome P450 enzymes, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, with IC50 values greater than 30 µM.[1][5]
Data Presentation: Summary of In Vitro DDI Parameters for this compound
The following tables summarize the key quantitative data from in vitro studies assessing the DDI potential of this compound.
Table 1: this compound as a Victim of Drug Interactions - Metabolism and Transport
| Parameter | Enzyme/Transporter | System | Value | Reference |
| Metabolism | ||||
| Km | CYP3A4 | Human Liver Microsomes | 21 µM | [1][2] |
| Vmax | CYP3A4 | Human Liver Microsomes | 0.45 pmol/pmol CYP/min | [1][2] |
| Km | CYP3A4 | Recombinant Human CYP3A4 | 13 µM | [1][2] |
| Vmax | CYP3A4 | Recombinant Human CYP3A4 | 3.0 pmol/pmol CYP/min | [1][2] |
| Transport | ||||
| Km | P-glycoprotein (P-gp) | In vitro cell model | 37 µM | [1] |
| Km | OATP1B1 | Transfected cells | ~5 µM (high-affinity) | [3] |
Table 2: this compound as a Perpetrator of Drug Interactions - Enzyme Inhibition
| Enzyme | Probe Substrate | System | IC50 | Reference |
| CYP1A2 | Phenacetin | Human Liver Microsomes | > 30 µM | [1] |
| CYP2B6 | Bupropion | Human Liver Microsomes | > 30 µM | [1] |
| CYP2C8 | Amodiaquine | Human Liver Microsomes | > 30 µM | |
| CYP2C9 | Diclofenac | Human Liver Microsomes | > 30 µM | [1] |
| CYP2C19 | (S)-Mephenytoin | Human Liver Microsomes | > 30 µM | [1] |
| CYP2D6 | Dextromethorphan | Human Liver Microsomes | > 30 µM | [1] |
| CYP3A4 | Midazolam | Human Liver Microsomes | > 30 µM | [1] |
Table 3: this compound as a Perpetrator of Drug Interactions - Enzyme Induction
| Enzyme | System | Result | EC50 | Emax | Reference |
| CYP1A2 | Human Hepatocytes | No significant induction | Not Determined | Not Determined | |
| CYP2B6 | Human Hepatocytes | No significant induction | Not Determined | Not Determined | |
| CYP3A4 | Human Hepatocytes | No significant induction | Not Determined | Not Determined |
Note: While formal EC50 and Emax values for CYP induction by this compound are not widely published, the available data consistently indicate a lack of significant induction potential.
Experimental Protocols
This section provides detailed methodologies for the key in vitro experiments to assess the drug-drug interaction potential of a compound like this compound.
Protocol 1: Cytochrome P450 (CYP) Inhibition Assay
Objective: To determine the potential of a test compound to inhibit the activity of major human CYP isoforms.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Recombinant human CYP enzymes (optional, for isoform-specific confirmation)
-
CYP isoform-specific probe substrates and their corresponding metabolites (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Amodiaquine for CYP2C8, Diclofenac for CYP2C9, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam or Testosterone for CYP3A4)
-
Test compound (this compound)
-
Positive control inhibitors for each CYP isoform (e.g., Furafylline for CYP1A2, Ticlopidine for CYP2B6, Quercetin for CYP2C8, Sulfaphenazole for CYP2C9, Omeprazole for CYP2C19, Quinidine for CYP2D6, Ketoconazole for CYP3A4)
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound, positive control inhibitors, and probe substrates in a suitable solvent (e.g., DMSO, methanol).
-
Prepare working solutions by diluting the stock solutions in incubation buffer. The final solvent concentration in the incubation mixture should typically be ≤ 1%.
-
-
Incubation:
-
In a 96-well plate, pre-incubate HLMs (typically 0.1-0.5 mg/mL protein) with a range of concentrations of the test compound or positive control inhibitor in phosphate buffer at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the probe substrate (at a concentration close to its Km) and the NADPH regenerating system.
-
Incubate the plate at 37°C with shaking for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of CYP activity at each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-inhibition data to a suitable model (e.g., a four-parameter logistic equation) using software like GraphPad Prism.
-
Workflow Diagram:
References
- 1. This compound: in vitro assessment of drug–drug interaction potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: in vitro assessment of drug-drug interaction potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Therapy and CCR5 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Screening Method for the Identification of Compounds That Activate Pregnane X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The expression, induction and pharmacological activity of CYP1A2 are post-transcriptionally regulated by microRNA hsa-miR-132-5p - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Maraviroc Solubility in Aqueous Buffers: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Maraviroc in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is a lipophilic molecule with good solubility in organic solvents but is sparingly soluble in aqueous buffers. To achieve the desired concentration in aqueous solutions for in vitro and other experimental assays, it is standard practice to first dissolve this compound in an organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to create a concentrated stock solution. This stock solution is then diluted into the aqueous buffer of choice.
Q2: There are conflicting reports about this compound's aqueous solubility. Some sources state it has high solubility across a physiological pH range, while others describe it as sparingly soluble. Why is there a discrepancy?
This is a crucial point of clarification. The discrepancy likely arises from the context of the solubility assessment.
-
"High Solubility" in FDA Submissions: Documents from the U.S. Food and Drug Administration (FDA) may refer to this compound's solubility in the context of its oral formulation and absorption. For oral administration, the drug substance may be formulated with excipients that enhance its solubility in the gastrointestinal tract, which has a varying pH. The statement of "high solubility across the physiological pH range" likely pertains to these formulated conditions, which are optimized for bioavailability.
-
"Sparingly Soluble" in Laboratory Practice: In a laboratory setting, researchers typically work with the pure this compound compound. Without the aid of formulating excipients, the intrinsic solubility of pure this compound in simple aqueous buffers like Phosphate-Buffered Saline (PBS) is low. Product information sheets from chemical suppliers accurately reflect this lower solubility for the pure compound.
The following diagram illustrates this distinction:
Caption: A diagram clarifying the different contexts of this compound solubility reports.
Q3: What is the recommended procedure for preparing a this compound stock solution?
It is highly recommended to prepare a concentrated stock solution of this compound in a suitable organic solvent. DMSO and ethanol are the most commonly used solvents.
-
For DMSO stock solutions: this compound is soluble in DMSO at concentrations up to 100 mg/mL.
-
For ethanol stock solutions: this compound is soluble in ethanol at concentrations up to 100 mg/mL.
Storage of Stock Solutions:
-
Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
When stored at -20°C, the solution is typically stable for at least one month. For longer-term storage of up to six months, -80°C is recommended.
Q4: How can I prepare a working solution of this compound in an aqueous buffer for my cell culture experiment?
The key is to dilute the concentrated stock solution into your pre-warmed cell culture medium or aqueous buffer. It is crucial that the final concentration of the organic solvent in the working solution is low enough to not affect the cells or the assay. Typically, the final DMSO concentration should be kept below 0.5%, and for many cell lines, even lower (e.g., <0.1%).
Troubleshooting Guide
Problem: I've diluted my this compound stock solution into my aqueous buffer, and it has precipitated.
This is a common issue due to the low aqueous solubility of this compound. Here are several troubleshooting steps you can take:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your working solution.
-
Increase the Co-solvent Concentration (with caution): If your experimental system can tolerate it, you might slightly increase the final concentration of the organic solvent (e.g., from 0.1% to 0.2% DMSO). However, always perform a vehicle control to ensure the solvent at that concentration does not affect your results.
-
Use a Surfactant: The addition of a small amount of a non-ionic surfactant, such as Tween® 20 or Tween® 80 (typically at concentrations of 0.01-0.1%), can help to maintain this compound in solution. Again, a vehicle control is essential.
-
Warm the Aqueous Buffer: Pre-warming the aqueous buffer to 37°C before adding the this compound stock solution can sometimes help to prevent immediate precipitation.
-
Sonication: After dilution, briefly sonicating the solution in a water bath sonicator may help to redissolve small precipitates.
-
pH Adjustment: While this compound's solubility is reported to be relatively stable across a physiological pH range in formulated products, the pH of your specific buffer could still play a role. Ensure your buffer's pH is correctly adjusted.
The following workflow diagram outlines a systematic approach to troubleshooting this compound precipitation:
Preparing Maraviroc stock solutions with DMSO and ethanol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation, storage, and troubleshooting of Maraviroc stock solutions using dimethyl sulfoxide (DMSO) and ethanol.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
A1: this compound is soluble in organic solvents such as DMSO and ethanol.[1] The choice of solvent may depend on the experimental requirements, such as the final concentration needed and the tolerance of the assay system (e.g., cell culture) to the solvent.
Q2: What is the solubility of this compound in DMSO and ethanol?
A2: The reported solubility of this compound can vary between suppliers. It is crucial to consult the manufacturer's product data sheet for batch-specific information. The table below summarizes the reported solubility values.
Q3: How should I store this compound powder and its stock solutions?
A3: this compound as a crystalline solid should be stored at -20°C for long-term stability, where it can be stable for at least four years.[1] Stock solutions in DMSO or ethanol should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or at -80°C for up to six months.[2] Aqueous solutions of this compound are not recommended for storage longer than one day.[1]
Q4: Can I dissolve this compound directly in aqueous buffers?
A4: this compound is sparingly soluble in aqueous buffers.[1] For applications requiring an aqueous solution, it is recommended to first dissolve this compound in ethanol and then dilute with the aqueous buffer of choice.[1]
Troubleshooting Guide
Issue 1: this compound is not fully dissolving in the solvent.
-
Possible Cause 1: Concentration exceeds solubility limit.
-
Solution: Refer to the solubility data table and ensure you are not exceeding the recommended concentration for the chosen solvent. Different suppliers report varying solubility limits.
-
-
Possible Cause 2: Insufficient agitation or temperature.
-
Possible Cause 3: Poor quality or hydrated solvent.
Issue 2: Precipitation occurs after diluting the stock solution in an aqueous medium.
-
Possible Cause: Poor solubility of this compound in the aqueous medium.
-
Solution: To maximize solubility in aqueous buffers, first dissolve this compound in ethanol before diluting with the aqueous solution.[1] A 1:1 solution of ethanol:PBS (pH 7.2) has been shown to dissolve this compound up to approximately 0.5 mg/mL.[1] Ensure the final concentration in the aqueous medium does not exceed its solubility limit.
-
Issue 3: Inconsistent experimental results using the this compound stock solution.
-
Possible Cause 1: Degradation of the stock solution.
-
Solution: Ensure proper storage conditions are maintained (-20°C or -80°C in aliquots).[2] Avoid repeated freeze-thaw cycles. Prepare fresh stock solutions if degradation is suspected.
-
-
Possible Cause 2: Inaccurate concentration of the stock solution.
-
Solution: Verify calculations for preparing the stock solution. Ensure the balance used for weighing the this compound powder is properly calibrated.
-
Data Presentation
Table 1: Solubility of this compound in DMSO and Ethanol
| Solvent | Supplier | Reported Solubility (mg/mL) | Reported Solubility (mM) | Notes |
| DMSO | Cayman Chemical | ~3.3 | ~6.4 | |
| MedchemExpress | 50 | 97.3 | Ultrasonic may be needed. | |
| R&D Systems / Tocris | ~38.5 | 75 | ||
| APExBIO | >5.14 | >10 | ||
| Selleck Chemicals | 100 | 194.7 | Use fresh, moisture-free DMSO. | |
| TargetMol | 255 | 496.4 | Sonication is recommended. | |
| Ethanol | Cayman Chemical | ~25 | ~48.7 | |
| MedchemExpress | 6.5 | 12.7 | Ultrasonic may be needed. | |
| R&D Systems / Tocris | ~51.4 | 100 | ||
| APExBIO | ≥48 | ≥93.4 | ||
| Selleck Chemicals | 100 | 194.7 | ||
| TargetMol | 51.4 | 100.1 | Sonication is recommended. |
Molecular Weight of this compound is approximately 513.67 g/mol .
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO or Ethanol
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO or ethanol to achieve the desired concentration.
-
Dissolution: Vortex or sonicate the solution until the this compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.[3]
-
Sterilization (Optional): If required for sterile applications like cell culture, filter the stock solution through a 0.22 µm syringe filter compatible with the solvent.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials. Store at -20°C for up to one month or -80°C for up to six months.[2]
Protocol 2: Preparation of this compound Working Solution in Aqueous Buffer
-
Prepare Ethanol Stock: Prepare a concentrated stock solution of this compound in 100% ethanol as described in Protocol 1.
-
Dilution: Dilute the ethanol stock solution with the desired sterile aqueous buffer (e.g., PBS, cell culture medium) to the final working concentration.
-
Mixing: Gently mix the solution by inversion or pipetting.
-
Usage: Use the freshly prepared aqueous solution immediately. Do not store for more than one day.[1]
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Troubleshooting guide for this compound dissolution issues.
References
Maraviroc Off-Target Effects: A Technical Support Resource for Researchers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Maraviroc.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro and in vivo experiments involving this compound, potentially due to its off-target activities.
Question: My cell viability assay (e.g., MTT) shows decreased viability at high concentrations of this compound, even in CCR5-negative cell lines. Is this expected?
Answer:
Yes, this can be an off-target effect. While this compound's primary target is the CCR5 receptor, high concentrations may induce cytotoxicity through mechanisms independent of CCR5. One potential off-target effect is mitochondrial toxicity.
Troubleshooting Steps:
-
Confirm CCR5 Status: Ensure your cell line is indeed negative for CCR5 expression by qPCR or flow cytometry.
-
Dose-Response Curve: Perform a detailed dose-response curve to determine the precise concentration at which viability decreases.
-
Alternative Viability Assays: Use a viability assay that is less dependent on mitochondrial function, such as a trypan blue exclusion assay or a membrane integrity assay (e.g., using propidium iodide), to differentiate between direct cytotoxicity and metabolic dysfunction.[1]
-
Assess Mitochondrial Toxicity: Investigate direct effects on mitochondrial function using assays that measure changes in mitochondrial membrane potential or oxygen consumption.[2] The "glucose-galactose" assay can also be employed to assess reliance on oxidative phosphorylation and sensitivity to mitochondrial toxicants.[3][4]
Question: I am observing unexpected changes in gene expression or cytokine production in my experiments with this compound that do not seem to be directly related to CCR5 signaling. What could be the cause?
Answer:
This compound has been shown to modulate the expression of various genes and cytokines, potentially through off-target interactions. For instance, it has been observed to induce the expression of NF-κB target genes.[5]
Troubleshooting Steps:
-
Validate CCR5-Independence: Use CCR5 knockout/knockdown cells or a non-responsive cell line to confirm that the observed effects are not mediated by the canonical CCR5 pathway.
-
Pathway Analysis: Perform a broader analysis of signaling pathways. A western blot analysis of key signaling proteins (e.g., components of the NF-κB, MAPK pathways) can help identify the affected pathways.[6][7][8]
-
Control for Vehicle Effects: Ensure that the vehicle used to dissolve this compound (e.g., DMSO) is not contributing to the observed effects by including a vehicle-only control.
-
Literature Review: Consult the literature for known off-target effects of this compound on gene expression in similar experimental systems.
Question: My chemotaxis assay shows inhibition of cell migration towards chemokines other than the known CCR5 ligands. Is this an off-target effect?
Answer:
Yes, this is a documented off-target effect. This compound has been shown to inhibit the migration of various immune cells towards chemoattractants that do not exclusively use the CCR5 receptor.[9]
Troubleshooting Steps:
-
Receptor Expression Profile: Characterize the expression profile of chemokine receptors on your cells of interest to identify other potential receptors that might be affected.
-
Competitive Binding Assays: Perform competitive binding assays with radiolabeled ligands for other chemokine receptors to see if this compound can displace them.
-
Calcium Mobilization Assay: Assess whether this compound can inhibit calcium mobilization induced by chemokines that signal through other receptors.[10][11]
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
A1: Besides its primary function as a CCR5 antagonist, this compound has been reported to exhibit several off-target effects, including:
-
Anti-inflammatory properties: this compound can modulate immune responses independent of its antiviral activity.[12]
-
Anti-cancer effects: It has been shown to inhibit the migration and proliferation of certain cancer cells.
-
Cardiovascular effects: Studies suggest potential benefits in improving markers of cardiovascular health.[13]
-
Ion channel interactions: While developed to have low affinity for hERG channels, interactions with other ion channels at high concentrations cannot be entirely ruled out.[14]
-
Mitochondrial effects: High concentrations may lead to mitochondrial dysfunction.[3][15]
Q2: How can I identify novel off-target proteins of this compound in my experimental system?
A2: A common and effective method is affinity chromatography coupled with mass spectrometry (AC-MS). This involves immobilizing this compound on a solid support and using it to "fish" for interacting proteins from a cell lysate. The bound proteins are then identified by mass spectrometry.
Q3: Once a potential off-target is identified, how can I validate this interaction?
A3: Several techniques can be used to validate a potential off-target interaction:
-
Surface Plasmon Resonance (SPR): This label-free technique can be used to confirm a direct binding interaction between this compound and the purified putative off-target protein and to determine the binding kinetics.[14][16][17][18]
-
Western Blot: To confirm the presence of the identified protein in the eluate from the affinity chromatography experiment.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.
-
Functional Assays: If the putative off-target is an enzyme or a receptor, you can perform functional assays to see if this compound modulates its activity. For ion channels, patch-clamp electrophysiology is the gold standard for validation.[19][20]
Q4: Can this compound interfere with common laboratory assays?
A4: While specific interference with common assay reagents is not widely reported, it is always good practice to include appropriate controls. For example, in fluorescence-based assays, run a control with this compound alone to check for any intrinsic fluorescence or quenching properties. In enzyme-based assays, a control with this compound and the enzyme without its substrate can rule out direct enzyme inhibition.
Data Presentation
Table 1: Summary of this compound IC50 Values for CCR5 Ligand Binding and Off-Target Effects
| Target/Effect | Assay Type | IC50 (nM) | Reference |
| MIP-1α binding to CCR5 | Cell-free | 3.3 | [21] |
| RANTES binding to CCR5 | Cell-free | 5.2 | [21] |
| MIP-1β binding to CCR5 | Cell-free | 7.2 | [21] |
| Chemokine-induced intracellular calcium redistribution | Cell-based | 7-30 | [21] |
| Inhibition of CYP3A4 | In vitro metabolism | >30,000 | [22][23] |
Experimental Protocols
Protocol 1: Identification of this compound Off-Target Proteins using Affinity Chromatography-Mass Spectrometry (AC-MS)
This protocol outlines the general steps for identifying proteins that bind to this compound.
1. Preparation of this compound-conjugated beads:
- Synthesize a this compound analog with a linker arm suitable for conjugation to activated chromatography beads (e.g., NHS-activated sepharose).
- Couple the this compound analog to the beads according to the manufacturer's instructions.
- Thoroughly wash the beads to remove any unbound ligand.
- Prepare control beads (without this compound) to identify non-specific binders.
2. Cell Lysis and Lysate Preparation:
- Culture cells of interest to a sufficient density.
- Harvest the cells and wash with ice-cold PBS.
- Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
- Clarify the lysate by centrifugation to remove cellular debris.
- Determine the protein concentration of the lysate.
3. Affinity Chromatography:
- Incubate the clarified cell lysate with the this compound-conjugated beads and control beads for several hours at 4°C with gentle rotation.
- Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
4. Elution and Sample Preparation for Mass Spectrometry:
- Elute the bound proteins from the beads using a competitive ligand (e.g., high concentration of free this compound) or by changing the buffer conditions (e.g., pH, salt concentration).
- Concentrate the eluted proteins and separate them by SDS-PAGE.
- Excise the protein bands that are unique to the this compound-conjugated bead eluate.
- Perform in-gel digestion of the proteins (e.g., with trypsin).
5. Mass Spectrometry and Data Analysis:
- Analyze the digested peptides by LC-MS/MS.
- Identify the proteins using a protein database search algorithm.
- Compare the proteins identified from the this compound-conjugated beads to those from the control beads to identify specific binders.
Protocol 2: Validation of this compound Off-Target Interaction using Surface Plasmon Resonance (SPR)
This protocol describes how to confirm a direct interaction between this compound and a putative off-target protein.
1. Chip Preparation:
- Immobilize the purified putative off-target protein onto a suitable SPR sensor chip surface (e.g., via amine coupling).
- Prepare a reference flow cell with a mock immobilization or an irrelevant protein to subtract non-specific binding.
2. Binding Analysis:
- Prepare a series of dilutions of this compound in a suitable running buffer.
- Inject the this compound solutions over the sensor chip surface at a constant flow rate, starting with the lowest concentration.
- Monitor the change in the SPR signal (response units, RU) in real-time to observe the association phase.
- After the injection, flow running buffer over the chip to monitor the dissociation phase.
- Regenerate the sensor chip surface between different this compound concentrations if necessary.
3. Data Analysis:
- Subtract the signal from the reference flow cell from the signal of the active flow cell.
- Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Mandatory Visualizations
Caption: Workflow for identifying and validating this compound's off-target proteins.
Caption: Simplified signaling pathways illustrating this compound's on-target and potential off-target effects.
References
- 1. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 2. Mitochondrial Toxicity Detection - Creative Proteomics [creative-proteomics.com]
- 3. Evaluation of in Vitro Mitochondrial Toxicity Assays and Physicochemical Properties for Prediction of Organ Toxicity Using 228 Pharmaceutical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A rapid mitochondrial toxicity assay utilizing rapidly changing cell energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Is Associated with Latent HIV-1 Reactivation through NF-κB Activation in Resting CD4+ T Cells from HIV-Infected Individuals on Suppressive Antiretroviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro effect of anti-human immunodeficiency virus CCR5 antagonist this compound on chemotactic activity of monocytes, macrophages and dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro effects of the CCR5 inhibitor this compound on human T cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Intensification Modulates Atherosclerotic Progression in HIV-Suppressed Patients at High Cardiovascular Risk. A Randomized, Crossover Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Real-Time SPR Biosensing to Detect and Characterize Fast Dissociation Rate Binding Interactions Missed by Endpoint Detection and Implications for Off-Target Toxicity Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. A quantitative, surface plasmon resonance-based approach to evaluating DNA binding by the c-Myc oncoprotein and its disruption by small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. State-of-the-Art Automated Patch Clamp Devices: Heat Activation, Action Potentials, and High Throughput in Ion Channel Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 21. selleckchem.com [selleckchem.com]
- 22. This compound: in vitro assessment of drug–drug interaction potential - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound: in vitro assessment of drug-drug interaction potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Maraviroc's impact on T-cell proliferation at high concentrations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the impact of high concentrations of Maraviroc on T-cell proliferation.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in T-cell proliferation in our cultures treated with high concentrations of this compound. Is this an expected outcome?
A1: Yes, a reduction in T-cell proliferation at high concentrations of this compound is an expected in vitro effect. Studies have shown that this compound, a CCR5 antagonist, can inhibit T-cell proliferation, with this effect being particularly evident at concentrations around 100 μM.[1][2][3][4] This is thought to be related to the blockade of CCR5, which plays a role in lymphocyte activation and proliferation.[5]
Q2: At what concentration of this compound does inhibition of T-cell proliferation become significant?
A2: Based on published data, the inhibitory effect of this compound on T-cell proliferation is most pronounced at a concentration of 100 μM.[1][2][3][4] At lower concentrations (0.1–10 μM), the effect on proliferation may be less apparent or absent.
Q3: We are seeing altered expression of T-cell activation markers in our this compound-treated cultures. Is there a correlation with the observed anti-proliferative effect?
A3: Yes, changes in T-cell activation markers are often observed alongside altered proliferation. At high concentrations, this compound has been shown to decrease the expression of activation markers such as CD25, CD38, and HLA-DR on both CD4+ and CD8+ T-lymphocytes.[1][2][4] Conversely, an increase in the early activation marker CD69 has also been reported.[1][2][4] This modulation of activation markers likely contributes to the overall impact on T-cell proliferation.
Q4: Can this compound's effect on T-cell proliferation be attributed to off-target effects?
A4: this compound is a selective CCR5 antagonist.[6][7] While the primary mechanism of action is the blockade of the CCR5 co-receptor, some studies suggest that this compound might have immunomodulatory effects independent of its antiviral action.[5] For instance, it has been proposed that this compound could act as a partial agonist at the CCR5 receptor, potentially activating downstream signaling pathways like NF-κB, which could influence cellular processes.[8][9] However, another study indicated that high concentrations of this compound did not significantly alter immunological and metabolic parameters of CD4 T-cells, suggesting a good safety profile in that regard.[10]
Q5: Does this compound affect CD4+ and CD8+ T-cell proliferation differently?
A5: The available literature suggests that this compound can affect both CD4+ and CD8+ T-cell populations. The decreased expression of activation markers like CD25, CD38, and HLA-DR has been observed in both T-cell subsets.[1][2][4] One study also noted that this compound intensification in HIV-infected individuals led to an increase in peripheral blood CD8+ T-cell counts, possibly due to redistribution from tissues.[11]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Complete lack of T-cell proliferation at all this compound concentrations. | 1. Suboptimal T-cell stimulation. 2. This compound stock solution cytotoxicity. 3. Incorrect cell density. | 1. Ensure the potency of your polyclonal stimuli (e.g., PHA, anti-CD3/CD28). 2. Verify the final concentration and dilution of your this compound stock. Test the vehicle control (e.g., DMSO) for cytotoxicity. 3. Optimize cell seeding density for your specific assay. |
| High variability in proliferation results between replicate wells. | 1. Uneven cell distribution. 2. Inconsistent this compound concentration across wells. 3. Edge effects in the culture plate. | 1. Ensure thorough mixing of cells before and during plating. 2. Use calibrated pipettes and ensure proper mixing after adding this compound. 3. Avoid using the outermost wells of the culture plate or ensure they are filled with sterile medium to maintain humidity. |
| Unexpected increase in T-cell activation markers at high this compound concentrations. | 1. This compound may have context-dependent effects. 2. Presence of confounding factors in the culture medium. | 1. In some contexts, this compound has been associated with an increase in T-cell activation in vivo.[11] Re-evaluate your experimental conditions and donor variability. 2. Ensure all reagents and media are of high quality and free of contaminants. |
Quantitative Data Summary
Table 1: Effect of High-Dose this compound on T-Cell Activation Markers
| Marker | Cell Type | This compound Concentration | Observed Effect | Reference |
| CD25 | CD4+ and CD8+ T-cells | High concentrations | Tendency to decrease | [1][2][4] |
| CD38 | CD4+ and CD8+ T-cells | High concentrations | Tendency to decrease | [1][2][4] |
| HLA-DR | CD4+ and CD8+ T-cells | High concentrations | Tendency to decrease | [1][2][4] |
| CD69 | CD4+ and CD8+ T-cells | High concentrations | Tendency to increase | [1][2][4] |
Experimental Protocols
1. T-Cell Proliferation Assay using CFSE Staining
This protocol is a generalized procedure based on methodologies described in the cited literature.[1][2][3][4]
-
Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Labeling:
-
Resuspend PBMCs at a concentration of 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add an equal volume of 2 μM Carboxyfluorescein succinimidyl ester (CFSE) solution (final concentration 1 μM) and incubate for 10 minutes at 37°C.
-
Quench the staining by adding five volumes of ice-cold complete RPMI-1640 medium (containing 10% FBS).
-
Wash the cells three times with complete RPMI-1640 medium.
-
-
Cell Culture and Stimulation:
-
Resuspend CFSE-labeled PBMCs at 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Plate 100 μL of the cell suspension into 96-well round-bottom plates.
-
Add 50 μL of this compound at different concentrations (e.g., 0.1, 1, 10, 100 μM) or vehicle control.
-
Add 50 μL of a polyclonal stimulus, such as Phytohemagglutinin (PHA) at 0.5% or anti-CD3 (1 ng/mL) and anti-CD28 (100 ng/mL) antibodies.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8).
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the T-cell populations and examining the CFSE fluorescence intensity. Proliferating cells will show successive halving of CFSE fluorescence.
-
Visualizations
Caption: this compound blocks CCR5, inhibiting T-cell proliferation.
Caption: Workflow for T-cell proliferation assay with this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. In vitro effects of the CCR5 inhibitor this compound on human T cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. This compound Is Associated with Latent HIV-1 Reactivation through NF-κB Activation in Resting CD4+ T Cells from HIV-Infected Individuals on Suppressive Antiretroviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Is Associated with Latent HIV-1 Reactivation through NF-κB Activation in Resting CD4+ T Cells from HIV-Infected Individuals on Suppressive Antiretroviral Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High concentrations of this compound do not alter immunological and metabolic parameters of CD4 T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The immunologic effects of this compound intensification in treated HIV-infected individuals with incomplete CD4+ T-cell recovery: a randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding and Troubleshooting HIV-1 Resistance to Maraviroc In Vitro
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the mechanisms of HIV-1 resistance to Maraviroc in vitro. It includes troubleshooting guides for common experimental issues, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to aid in the design and interpretation of resistance studies.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro experiments to evaluate this compound resistance.
| Issue/Observation | Potential Cause(s) | Recommended Action(s) |
| High background in phenotypic entry assay | - Contamination of cell cultures.- Non-specific binding of reagents.- High levels of endogenous luciferase activity in cell lines. | - Regularly test cell lines for mycoplasma contamination.- Optimize washing steps to reduce non-specific binding.- Use a different cell line with lower endogenous reporter gene activity. |
| Inconsistent IC50 values across replicate experiments | - Variability in virus stock titer.- Inconsistent cell seeding density.- Pipetting errors. | - Aliquot and titer virus stocks carefully; use a fresh aliquot for each experiment.- Ensure uniform cell seeding and confluency.- Use calibrated pipettes and proper technique. |
| Discrepancy between genotypic prediction and phenotypic tropism result | - Genotypic assays may not detect minority CXCR4-using variants present at low frequencies.- The V3 loop sequence alone may not always be sufficient to predict co-receptor usage accurately.- Recombination during PCR amplification for genotyping. | - Consider using a more sensitive genotypic assay, such as deep sequencing.- A phenotypic assay is considered the gold standard for tropism determination[1].- Perform triplicate PCR amplifications to minimize the impact of recombination[2][3]. |
| No resistance development after prolonged in vitro passage with this compound | - Some HIV-1 isolates are less prone to developing this compound resistance in vitro.- Insufficient drug pressure or suboptimal culture conditions. | - Attempt resistance selection with a different primary HIV-1 isolate[4].- Gradually increase the concentration of this compound in a stepwise manner.- Ensure optimal cell culture conditions to support viral replication. |
| Reduced Maximal Percent Inhibition (MPI) plateau is observed, but the IC50 fold-change is minimal | - This is the characteristic phenotype of this compound resistance in CCR5-tropic viruses.- The virus has developed the ability to use the this compound-bound form of the CCR5 co-receptor for entry[5][6][7]. | - This is an expected result for this compound resistance. An MPI of <95% is often considered indicative of resistance[5][8][9][10].- Further investigation should focus on sequencing the gp120 V3 loop to identify mutations associated with this phenotype. |
Frequently Asked Questions (FAQs)
General Concepts
Q1: What are the primary mechanisms of HIV-1 resistance to this compound?
A1: There are two main mechanisms of resistance to this compound:
-
Switch in co-receptor tropism: The virus switches from using the CCR5 co-receptor to using the CXCR4 co-receptor for entry. Since this compound only blocks CCR5, CXCR4-using (X4) or dual/mixed-tropic (D/M) viruses are inherently resistant[7].
-
Resistance in CCR5-tropic viruses: The virus acquires mutations, primarily in the V3 loop of the gp120 envelope protein, that allow it to bind to and use the CCR5 co-receptor even when this compound is bound to it[6][7].
Q2: What is the significance of a reduced Maximal Percent Inhibition (MPI) in a phenotypic assay?
A2: A reduced MPI, where the inhibition curve plateaus below 100% even at high drug concentrations, is the hallmark of this compound resistance in CCR5-tropic HIV-1. It indicates that the virus can utilize the drug-bound form of the CCR5 receptor for entry[5][6][7]. An MPI below 95% is often used as a cutoff to define resistance[5][8][9][10].
Q3: Are there specific mutations that are always associated with this compound resistance?
A3: While mutations in the V3 loop of gp120 are crucial for this compound resistance, there is no single universal mutation or pattern of mutations that consistently confers resistance across all viral strains. The genetic context of the envelope protein is important, and different isolates may develop different mutational pathways to resistance[8][9].
Experimental Assays
Q4: What is the difference between a phenotypic and a genotypic tropism assay?
A4:
-
Phenotypic assays (e.g., Trofile™, PhenoSense™ Entry Assay) directly measure the ability of the virus to enter cells expressing either the CCR5 or CXCR4 co-receptor. They are considered the "gold standard" for determining tropism[1].
-
Genotypic assays infer co-receptor usage by sequencing the V3 loop of the HIV-1 env gene and using algorithms to predict tropism based on the amino acid sequence[11][12].
Q5: When should I use a phenotypic versus a genotypic assay?
A5:
-
Phenotypic assays are preferred for their higher sensitivity in detecting minor CXCR4-using variants and are recommended when a definitive tropism determination is required[13].
-
Genotypic assays are often used as a faster and less expensive alternative, particularly for initial screening. However, they may miss low-frequency CXCR4-using variants[1][14].
Q6: What is the minimum viral load required for tropism testing?
A6: Most phenotypic and plasma RNA-based genotypic assays require a plasma HIV-1 RNA level of at least 1,000 copies/mL[2][13]. For patients with undetectable viral loads, a proviral DNA tropism assay can be performed on whole blood or peripheral blood mononuclear cells (PBMCs)[14].
Quantitative Data Summary
Table 1: Performance of HIV-1 Co-receptor Tropism Assays
| Assay Type | Method | Sensitivity for CXCR4 Detection | Specificity for CXCR4 Detection | Concordance with Phenotypic Assays |
| Phenotypic (Original Trofile) | Recombinant Virus Entry Assay | 85% for 5% minority variants[1] | High | Gold Standard |
| Phenotypic (Enhanced Sensitivity Trofile - ESTA) | Recombinant Virus Entry Assay | 100% for 0.3% minority variants[2][15] | High | Gold Standard |
| Genotypic (Population Sequencing) | V3 Loop Sequencing + Algorithm | 32.7% - 63%[1] | 90% - 93.1%[1] | 79% - 89%[2] |
| Genotypic (Deep Sequencing) | V3 Loop Deep Sequencing + Algorithm | Higher than population sequencing | High | ~84%[16] |
Table 2: In Vitro this compound Resistance Data
| HIV-1 Isolate | Method of Resistance Selection | IC50 Fold Change (vs. Parental) | Maximal Percent Inhibition (MPI) | Key V3 Loop Mutations | Reference |
| CC1/85 | In vitro passage | Not reported as primary marker | Reduced plateau | T316A, A323V | [6] |
| RU570 | In vitro passage | Not reported as primary marker | Reduced plateau | QAI deletion (positions 316-318) | [6] |
| Subtype A Isolate | In vitro passage | ~20-fold | 81% | N425K (in C4 region, not V3) | [4] |
| MOTIVATE Trial Isolates | In vivo treatment failure | Minimal (up to 3-fold) | <95% | Various patient-specific mutations | [8] |
Experimental Protocols
Protocol 1: Phenotypic HIV-1 Entry Assay (Based on PhenoSense™ Principle)
-
Patient Sample Processing: Extract HIV-1 RNA from patient plasma.
-
Amplification of env Gene: Amplify the full-length env gene (encoding gp160) using reverse transcription PCR (RT-PCR).
-
Construction of Pseudovirus: Co-transfect mammalian cells (e.g., 293T) with the amplified patient-derived env gene expression vector and an HIV-1 genomic vector that is env-deficient but contains a reporter gene (e.g., luciferase).
-
Harvest Pseudovirus: Collect the cell culture supernatant containing the pseudotyped viruses.
-
Infection of Target Cells: Use the pseudovirus to infect target cells (e.g., U87 cells) that express CD4 and either CCR5 or CXCR4. Perform infections in the presence of serial dilutions of this compound.
-
Reporter Gene Assay: After 48-72 hours, lyse the cells and measure the reporter gene activity (e.g., luciferase activity).
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) and the maximal percent inhibition (MPI) by plotting the percentage of inhibition against the drug concentration.
Protocol 2: Genotypic HIV-1 Tropism Assay (V3 Loop Sequencing)
-
RNA Extraction: Extract viral RNA from patient plasma (minimum 500 µL)[3].
-
RT-PCR: Perform a nested RT-PCR to amplify the V3 region of the env gene. It is recommended to perform this in triplicate to ensure the detection of minor variants and to control for PCR artifacts[2][3].
-
PCR Product Purification: Purify the PCR products from the agarose gel.
-
Sequencing: Sequence the purified PCR products using Sanger sequencing or next-generation sequencing methods.
-
Sequence Analysis: Use bioinformatics tools (e.g., Geno2pheno, PSSM) to analyze the V3 loop sequence and predict the co-receptor tropism. The output is often a false-positive rate (FPR), with a lower FPR indicating a higher likelihood of CXCR4 usage.
Visualizations
Caption: HIV-1 entry pathway, this compound inhibition, and mechanisms of resistance.
Caption: Workflow for a phenotypic this compound susceptibility assay.
References
- 1. Tropism Testing in the Clinical Management of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV-1 tropism testing and clinical management of CCR5 antagonists: Quebec review and recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genotypic Inference of HIV-1 Tropism Using Population-based Sequencing of V3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV-1 Resistance to this compound Conferred by a CD4 Binding Site Mutation in the Envelope Glycoprotein gp120 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Incidence of CXCR4 tropism and CCR5-tropic resistance in treatment-experienced participants receiving this compound in the 48-week MOTIVATE 1 and 2 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reduced Maximal Inhibition in Phenotypic Susceptibility Assays Indicates that Viral Strains Resistant to the CCR5 Antagonist this compound Utilize Inhibitor-Bound Receptor for Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound Analysis Highlights Difficulties in Defining Resistance [natap.org]
- 9. Characterization of this compound Resistance in Patients Failing Treatment with CCR5-Tropic HIV-1 in MOTIVATE 1 and MOTIVATE 2 [natap.org]
- 10. [Mechanisms of resistance and failure of treatment with this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. capbluecross.com [capbluecross.com]
- 12. bcbsm.com [bcbsm.com]
- 13. Laboratory Testing: Co-Receptor Tropism Assays | NIH [clinicalinfo.hiv.gov]
- 14. HIV-1 Coreceptor Tropism Proviral DNA | Quest Diagnostics [questdiagnostics.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Comparison of Genotypic and Phenotypic HIV Type 1 Tropism Assay: Results from the Screening Samples of Cenicriviroc Study 202, a Randomized Phase II Trial in Treatment-Naive Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Maraviroc experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Maraviroc. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro and in vivo experiments.
Troubleshooting Guides
Issue 1: Higher than Expected IC50 Values or Reduced Potency
Question: We are observing higher than expected IC50 values for this compound in our viral entry assay. What are the potential causes and how can we troubleshoot this?
Answer: Higher than expected IC50 values, indicating reduced potency of this compound, can stem from several factors related to the virus, the cells, or the assay conditions.
Possible Causes & Troubleshooting Steps:
-
Viral Tropism: this compound is only effective against CCR5-tropic (R5-tropic) HIV-1 strains.[1][2][3][4][5] The presence of CXCR4-tropic (X4-tropic) or dual/mixed-tropic virus in your viral stock will lead to incomplete inhibition and an artificially high IC50.
-
Pre-existing Resistance: Natural resistance to this compound in treatment-naive patients is possible, although rare.[10] This can be due to mutations in the V3 loop of the gp120 envelope protein that allow the virus to use the this compound-bound CCR5 co-receptor for entry.[11][12]
-
Recommendation: If you suspect pre-existing resistance, sequence the V3 loop of your viral isolate to identify any known resistance-associated mutations.[13]
-
-
Assay Conditions: Suboptimal assay conditions can affect this compound's performance.
-
Cell Density: Ensure you have an optimal cell density for your assay. Both too low and too high cell counts can impact results.[14]
-
Incubation Time: The duration of drug exposure can influence the IC50 value. A longer incubation period may result in a lower apparent IC50.[15]
-
Reagent Quality: Verify the quality and concentration of all reagents, including the this compound stock solution.
-
Data Summary: Expected this compound IC50 and IC90 Values
| Parameter | Cell Type | Virus Strain | Typical Range (nM) | Reference |
| IC50 | PBMCs | HIV-1 Ba-L | 0.36 - 0.9 | [16] |
| IC50 | U87.CD4.CCR5 cells | HIV-1 Primary Isolates (Subtypes A, B, C, D) | 6.6 - 50.3 | [17][18] |
| IC90 | Pseudotyped Viruses | Various | 13.7 (geometric mean) | [19] |
| IC90 | Various | Various | 5.74 - 103 ng/mL (equivalent to 11.2 - 200.5 nM) | [20] |
Issue 2: Incomplete Viral Inhibition (Plateau Effect)
Question: Our dose-response curve for this compound shows a plateau, and we are unable to achieve 100% viral inhibition even at high concentrations. What does this indicate?
Answer: An incomplete dose-response curve with an inhibition plateau below 100% is a key indicator of this compound resistance.[21] This "plateau effect" suggests that a portion of the viral population can still enter cells despite the presence of the drug.[11]
Primary Mechanisms:
-
Emergence of CXCR4-tropic Virus: this compound exerts selective pressure that can lead to the outgrowth of pre-existing, low-level CXCR4-using viruses that are not inhibited by the drug.[2][21]
-
Use of Inhibitor-Bound CCR5: Resistant R5-tropic viruses can acquire mutations, primarily in the V3 loop of gp120, that enable them to recognize and use the conformation of the CCR5 receptor even when it is bound by this compound.[10][11][12]
Troubleshooting and Confirmation:
-
Tropism Testing of Post-Assay Virus: Perform a tropism assay on the virus that breaks through at high this compound concentrations. A shift from R5 to X4 or dual/mixed tropism would confirm the emergence of a CXCR4-using population.[7][10]
-
Sequence Analysis: Sequence the envelope gene (env) of the breakthrough virus to identify mutations associated with this compound resistance.[13]
Issue 3: High Background or Cytotoxicity in Cell-Based Assays
Question: We are observing high background signal or signs of cytotoxicity in our control wells, which is interfering with our this compound experiment results. How can we address this?
Answer: High background or cytotoxicity can obscure the specific effects of this compound. It's crucial to distinguish between non-specific effects and drug-induced cytotoxicity.
Troubleshooting Steps:
-
Optimize Cell Seeding Density: Too high a cell density can lead to nutrient depletion and cell death, increasing background signals.[14] Perform a cell titration experiment to determine the optimal cell number for your assay plate format and incubation time.
-
Gentle Cell Handling: Excessive or forceful pipetting during cell seeding and reagent addition can cause cell damage and membrane lysis.[14]
-
Assess this compound Cytotoxicity: While this compound generally has a favorable safety profile, it's good practice to determine its cytotoxic concentration in your specific cell line.[22]
-
Recommendation: Run a separate cytotoxicity assay (e.g., using a membrane-impermeable dye) with a range of this compound concentrations to identify the concentration at which it becomes toxic to your cells.[14]
-
-
Media and Serum Quality: Ensure the cell culture medium and serum are not contaminated and are of high quality. Components in the medium can sometimes contribute to high background absorbance.[14]
Experimental Workflow: Troubleshooting High Background
Caption: Troubleshooting workflow for high background signals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a CCR5 co-receptor antagonist.[1][4] It selectively and reversibly binds to the CCR5 co-receptor on the surface of CD4+ T-cells.[1][11] This binding prevents the interaction between the viral envelope glycoprotein gp120 and the CCR5 co-receptor, which is a necessary step for the entry of R5-tropic HIV-1 into the host cell.[1][4]
Signaling Pathway: this compound Mechanism of Action
Caption: this compound blocks HIV-1 entry by binding to CCR5.
Q2: Is it necessary to perform a tropism test before using this compound in an experiment?
A2: Yes, it is mandatory to determine the viral tropism before initiating therapy or experiments with this compound.[5][6][12] this compound is only effective against CCR5-tropic HIV-1.[5] Using it against CXCR4-tropic or dual/mixed-tropic viruses will result in treatment failure or inconclusive experimental results.[3][6] Highly sensitive tropism assays are recommended to detect even low levels of CXCR4-using viruses.[6]
Logical Relationship: Decision for this compound Use
Caption: Decision tree for using this compound based on viral tropism.
Q3: What are the main mechanisms of resistance to this compound?
A3: There are two primary mechanisms of resistance to this compound:
-
Co-receptor Switching: The virus may switch from using the CCR5 co-receptor to the CXCR4 co-receptor for cell entry.[2] This is often due to the selection of pre-existing CXCR4-tropic viral variants.[21]
-
Binding to Drug-Bound CCR5: The virus can develop mutations, particularly in the V3 loop of its gp120 envelope protein, that allow it to bind to the CCR5 co-receptor even when this compound is present.[11][12]
Q4: Can this compound interact with other compounds in my experiment?
A4: this compound is a substrate of the cytochrome P450 enzyme CYP3A4.[1][6][23] Therefore, its metabolism can be affected by other compounds that are inhibitors or inducers of this enzyme.[11]
-
CYP3A4 Inhibitors (e.g., ketoconazole, ritonavir) can increase this compound concentrations.[11][23]
-
CYP3A4 Inducers (e.g., rifampin, efavirenz) can decrease this compound concentrations.[1][11]
It is important to consider these potential interactions when designing experiments involving co-administration of other drugs.
Data Summary: Drug Interactions with this compound
| Interacting Drug Class | Example Drugs | Effect on this compound Concentration |
| Potent CYP3A4 Inhibitors | Ketoconazole, Ritonavir, Saquinavir | Increased |
| CYP3A4 Inducers | Rifampin, Efavirenz, Carbamazepine | Decreased |
| P-glycoprotein (Pgp) Inhibitors | Ritonavir | Increased |
Experimental Protocols
Protocol 1: this compound Susceptibility Assay using Pseudovirus
This protocol outlines a general procedure for determining the susceptibility of HIV-1 pseudoviruses to this compound.
Materials:
-
HEK293T cells
-
HIV-1 envelope-expressing plasmid
-
HIV-1 backbone plasmid (env-deleted, luciferase reporter)
-
Transfection reagent
-
U87.CD4.CCR5 target cells
-
This compound stock solution (in DMSO)
-
Cell culture medium (DMEM with 10% FBS and antibiotics)
-
Luciferase assay reagent
-
96-well white, clear-bottom assay plates
-
Luminometer
Methodology:
-
Pseudovirus Production:
-
Co-transfect HEK293T cells with the HIV-1 envelope-expressing plasmid and the HIV-1 backbone plasmid using a suitable transfection reagent.
-
Incubate for 48-72 hours.
-
Harvest the supernatant containing the pseudovirus and filter through a 0.45 µm filter.
-
Determine the viral titer (e.g., by p24 ELISA or by titrating on target cells).
-
-
This compound Dilution:
-
Prepare a serial dilution of this compound in cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.1%).
-
-
Infection:
-
Seed U87.CD4.CCR5 cells in a 96-well plate at a predetermined optimal density.
-
Add the diluted this compound to the wells.
-
Add a standardized amount of pseudovirus to each well.
-
Include control wells: virus only (no drug) and cells only (no virus, no drug).
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.
-
-
Luciferase Assay:
-
Remove the supernatant from the wells.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the virus-only control (100% infection).
-
Plot the percentage of inhibition against the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.[15]
-
Protocol 2: CCR5 Tropism Assay (Phenotypic)
This protocol provides a simplified overview of a phenotypic tropism assay.
Principle: This assay uses replication-defective laboratory viruses carrying the envelope proteins from the patient's viral sample to infect target cells expressing either CCR5 or CXCR4.[6]
Methodology:
-
Sample Preparation:
-
Isolate viral RNA from plasma or proviral DNA from cells.
-
-
Generation of Pseudovirus:
-
Amplify the patient's viral envelope gene (gp160).
-
Clone the amplified envelope gene into an expression vector.
-
Co-transfect HEK293T cells with the envelope expression vector and an HIV-1 backbone vector to produce pseudoviruses.
-
-
Infection of Target Cells:
-
Prepare two sets of target cells (e.g., U87.CD4) expressing either CCR5 or CXCR4.
-
Infect each cell line with the generated pseudovirus.
-
-
Readout:
-
After 48-72 hours, measure the reporter gene expression (e.g., luciferase) in both cell lines.
-
-
Interpretation:
-
R5-tropic: Luciferase activity is detected only in CCR5-expressing cells.
-
X4-tropic: Luciferase activity is detected only in CXCR4-expressing cells.
-
Dual/Mixed-tropic: Luciferase activity is detected in both cell lines.[24]
-
References
- 1. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. Profile of this compound: a CCR5 antagonist in the management of treatment-experienced HIV patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. ldh.la.gov [ldh.la.gov]
- 6. This compound Therapy and CCR5 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 8. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 9. HIV-1 tropism testing and clinical management of CCR5 antagonists: Quebec review and recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reduced Maximal Inhibition in Phenotypic Susceptibility Assays Indicates that Viral Strains Resistant to the CCR5 Antagonist this compound Utilize Inhibitor-Bound Receptor for Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Chemokine Receptor CCR5 Antagonist this compound: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Analysis Highlights Difficulties in Defining Resistance [natap.org]
- 14. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. clyte.tech [clyte.tech]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. selleckchem.com [selleckchem.com]
- 20. home.iitm.ac.in [home.iitm.ac.in]
- 21. researchgate.net [researchgate.net]
- 22. Two-Year Safety and Virologic Efficacy of this compound in Treatment-Experienced Patients With CCR5-Tropic HIV-1 Infection: 96-Week Combined Analysis of MOTIVATE 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound: in vitro assessment of drug–drug interaction potential - PMC [pmc.ncbi.nlm.nih.gov]
- 24. monogrambio.labcorp.com [monogrambio.labcorp.com]
CYP3A4 metabolism and Maraviroc drug interactions in experimental models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Maraviroc and its metabolism by CYP3A4 in experimental models.
Frequently Asked Questions (FAQs)
Q1: Which cytochrome P450 enzyme is primarily responsible for this compound metabolism?
A1: In vitro studies using human liver microsomes (HLMs) and recombinant CYP enzymes have conclusively identified CYP3A4 as the major enzyme responsible for the metabolism of this compound.[1][2][3] Specifically, the N-dealkylation of this compound is almost exclusively mediated by CYP3A4.[1][4] While some minor metabolism has been observed with rCYP2B6, the rate is significantly lower than that of rCYP3A4, making CYP3A4 the only clinically relevant enzyme for this compound metabolism in humans.[1]
Q2: What are the key kinetic parameters for this compound metabolism by CYP3A4?
A2: The kinetic parameters for the N-dealkylation of this compound to its primary metabolite, UK-408,027, have been determined in both human liver microsomes and recombinant CYP3A4 systems. These parameters are crucial for developing in vitro models and predicting in vivo pharmacokinetics.
Q3: Is this compound an inhibitor or an inducer of CYP enzymes?
A3: this compound is considered a weak inhibitor of major CYP enzymes, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, with IC50 values greater than 30 µM.[1] These concentrations are significantly higher than the clinical plasma concentrations of this compound, suggesting that it is unlikely to be a perpetrator of clinically significant CYP-based drug-drug interactions.[1][5] this compound is, however, a "victim" of drug interactions, as its metabolism is significantly affected by CYP3A4 inhibitors and inducers.[1][5][6]
Q4: How do CYP3A4 inhibitors affect this compound's pharmacokinetics?
A4: Co-administration of this compound with potent CYP3A4 inhibitors leads to a significant increase in this compound plasma concentrations.[1][7][8][9] For instance, the potent CYP3A4 inhibitor ketoconazole has been shown to strongly inhibit this compound metabolism in vitro and increase its AUC (Area Under the Curve) in vivo.[1][8] Other clinically relevant CYP3A4 inhibitors like protease inhibitors (e.g., ritonavir, saquinavir) also increase this compound exposure.[1][8][10] This necessitates dose adjustments of this compound when co-administered with such agents.[5][7]
Q5: What is the effect of CYP3A4 inducers on this compound's pharmacokinetics?
A5: CYP3A4 inducers significantly decrease this compound plasma concentrations by accelerating its metabolism.[7][10][11] For example, co-administration with the potent CYP3A4 inducer rifampicin can reduce this compound exposure by approximately 70%.[10] The moderate inducer efavirenz can decrease this compound exposure by about 50%.[10][11] Consequently, upward dose adjustments of this compound are required when co-administered with CYP3A4 inducers to maintain therapeutic efficacy.[7][10]
Troubleshooting Guides
Issue 1: High variability in in vitro this compound metabolism rates between experiments.
-
Possible Cause 1: Inconsistent Microsomal Activity. The metabolic capacity of human liver microsomes (HLMs) can vary between donors and even between batches from the same donor.
-
Troubleshooting Step:
-
Standardize Microsomes: Use a pooled batch of HLMs from a reputable supplier for all related experiments to minimize inter-individual variability.
-
Activity Check: Before initiating your experiments, perform a positive control assay with a known CYP3A4 substrate (e.g., midazolam or testosterone) to confirm the metabolic activity of your HLM batch.
-
Protein Concentration: Ensure accurate determination of the microsomal protein concentration for consistent results.
-
-
-
Possible Cause 2: Sub-optimal Incubation Conditions. Factors like pH, temperature, and cofactor concentrations can significantly impact enzyme kinetics.
-
Troubleshooting Step:
-
Verify Buffer pH: Ensure the pH of your incubation buffer is maintained at 7.4.
-
Temperature Control: Maintain a constant temperature of 37°C throughout the incubation period.
-
Cofactor Stability: Prepare fresh NADPH regenerating solution for each experiment, as NADPH is unstable. Ensure the final concentration of NADPH and the components of the regenerating system (e.g., isocitric acid, isocitrate dehydrogenase) are optimal.[1]
-
-
-
Possible Cause 3: Inaccurate quantification of this compound and its metabolites.
-
Troubleshooting Step:
-
Validated Analytical Method: Use a validated LC/MS/MS method for the quantification of this compound and its primary metabolite, UK-408,027.[1][8]
-
Internal Standard: Incorporate a suitable internal standard (e.g., midazolam or a structural analog of this compound) to account for variations in sample processing and instrument response.[1]
-
Matrix Effects: Evaluate and minimize matrix effects from the incubation mixture during method development.
-
-
Issue 2: Unexpectedly low or no inhibition of this compound metabolism with a known CYP3A4 inhibitor.
-
Possible Cause 1: Inhibitor Instability or Low Potency. The inhibitor may have degraded or may not be as potent as expected under the experimental conditions.
-
Troubleshooting Step:
-
Fresh Inhibitor Solutions: Prepare fresh stock and working solutions of the inhibitor for each experiment.
-
Confirm Inhibitor Activity: Test the inhibitor with a probe CYP3A4 substrate to confirm its inhibitory activity in your assay system. For example, use ketoconazole as a positive control inhibitor.[1]
-
Pre-incubation: For time-dependent inhibitors, a pre-incubation step with the microsomes and NADPH is necessary before adding this compound.
-
-
-
Possible Cause 2: Incorrect Inhibitor Concentration. Errors in calculating or preparing the inhibitor dilutions can lead to inaccurate results.
-
Troubleshooting Step:
-
Verify Calculations: Double-check all calculations for serial dilutions.
-
Solvent Effects: Ensure the final concentration of the solvent used to dissolve the inhibitor (e.g., DMSO, methanol) in the incubation mixture is low (typically <1%) and does not affect enzyme activity.
-
-
Issue 3: Discrepancy between in vitro predictions and in vivo observations of drug interactions.
-
Possible Cause 1: Contribution of Drug Transporters. In addition to CYP3A4, drug transporters like P-glycoprotein (P-gp/ABCB1) can influence the pharmacokinetics of this compound.[2][12] In vitro models using only microsomes do not account for transporter-mediated effects.
-
Troubleshooting Step:
-
Cell-based Assays: Utilize cell-based models (e.g., Caco-2, MDCK) expressing relevant transporters to investigate the contribution of P-gp to this compound's disposition and its interactions.[12]
-
In Vivo Models: Employ animal models to study the integrated effects of metabolism and transport on drug interactions.
-
-
-
Possible Cause 2: Complexities of in vivo drug interactions. The net effect of a co-administered drug can be a combination of inhibition and induction, or it might involve metabolites that are also active.
-
Troubleshooting Step:
-
Dynamic Modeling: Use physiologically based pharmacokinetic (PBPK) modeling software (e.g., Simcyp™) to simulate and better predict the clinical outcomes of drug-drug interactions by integrating in vitro metabolism and transporter data with physiological parameters.[1]
-
-
Data Presentation
Table 1: Michaelis-Menten Kinetic Parameters for this compound N-dealkylation
| Experimental System | Km (µM) | Vmax (pmol/pmol CYP/min) | Reference |
| Human Liver Microsomes | 21 | 0.45 | [1][2][4] |
| Recombinant CYP3A4 | 13 | 3 | [1][2][3][4] |
Table 2: Effect of CYP3A4 Modulators on this compound Pharmacokinetics in Clinical Studies
| Co-administered Drug | Modulator Type | Effect on this compound AUC | Effect on this compound Cmax | Reference |
| Ketoconazole | Potent Inhibitor | ~5-fold increase | ~3.4-fold increase | [8] |
| Ritonavir | Potent Inhibitor | ~2.6-fold increase | - | [8] |
| Saquinavir/Ritonavir | Potent Inhibitor | ~8.3-fold increase | - | [8] |
| Atazanavir | Potent Inhibitor | ~3.6-fold increase | ~2.1-fold increase | [8] |
| Rifampicin | Potent Inducer | ~70% decrease | ~70% decrease | [10] |
| Efavirenz | Moderate Inducer | ~50% decrease | >50% decrease | [10] |
Experimental Protocols
Protocol 1: In Vitro this compound Metabolism Assay using Human Liver Microsomes
-
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
This compound
-
50 mM Phosphate Buffer (pH 7.4)
-
1 mM MgCl2
-
NADPH Regenerating System (e.g., 1 mM NADPH, isocitric acid, isocitrate dehydrogenase)
-
Internal Standard (e.g., Midazolam)
-
Acetonitrile (ice-cold) or Ethyl Acetate for reaction termination
-
LC/MS/MS system
-
-
Procedure:
-
Prepare a master mix containing phosphate buffer, MgCl2, and HLMs (final protein concentration typically 0.1-0.5 mg/mL).
-
Add this compound to the master mix at various concentrations (e.g., 1-1000 µM for kinetic studies).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 0-60 minutes, within the linear range of metabolite formation).
-
Terminate the reaction by adding ice-cold acetonitrile or by liquid-liquid extraction with ethyl acetate.[1]
-
Add the internal standard.
-
Centrifuge the samples to pellet the protein.
-
Transfer the supernatant for analysis.
-
Analyze the formation of the N-dealkylated metabolite (UK-408,027) or the depletion of this compound using a validated LC/MS/MS method.[1]
-
Protocol 2: CYP3A4 Inhibition Assay for this compound Metabolism
-
Materials:
-
Same as Protocol 1, plus a known CYP3A4 inhibitor (e.g., Ketoconazole).
-
-
Procedure:
-
Follow steps 1 and 2 of Protocol 1.
-
Add the CYP3A4 inhibitor at various concentrations to the incubation mixture. For time-dependent inhibition studies, pre-incubate the inhibitor with HLMs and the NADPH regenerating system before adding this compound.
-
Follow steps 3-10 of Protocol 1.
-
Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
-
Mandatory Visualizations
Caption: Metabolic pathway of this compound via CYP3A4 and the effects of inhibitors and inducers.
Caption: Troubleshooting workflow for discrepancies in this compound drug-drug interaction studies.
References
- 1. This compound: in vitro assessment of drug–drug interaction potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound: in vitro assessment of drug-drug interaction potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. drugs.com [drugs.com]
- 8. Effects of CYP3A4 inhibitors on the pharmacokinetics of this compound in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: Pharmacokinetics and drug Interactions | Semantic Scholar [semanticscholar.org]
- 10. Effects of CYP3A4 inducers with and without CYP3A4 inhibitors on the pharmacokinetics of this compound in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Interactions between this compound and the ABCB1, ABCG2, and ABCC2 Transporters: An Important Role in Transplacental Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Detecting Minority CXCR4-Tropic HIV Variants in Maraviroc Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of minority CXCR4-tropic HIV-1 variants in the context of Maraviroc treatment.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why is tropism testing necessary?
This compound is a CCR5 co-receptor antagonist.[1][2] HIV-1 enters CD4+ cells by first binding to the CD4 receptor and then to a co-receptor, which is typically either CCR5 or CXCR4.[2][3][4] this compound blocks the CCR5 co-receptor, preventing CCR5-tropic (R5) HIV-1 from entering the cell.[2][5] However, it is not effective against HIV-1 that uses the CXCR4 co-receptor (X4-tropic) or both co-receptors (dual/mixed-tropic).[4][6] Therefore, a co-receptor tropism assay must be performed before initiating this compound therapy to ensure the patient has only R5-tropic virus.[6][7]
Q2: What are the primary methods for determining HIV-1 co-receptor tropism?
There are two main types of assays for determining HIV-1 co-receptor tropism:
-
Phenotypic Assays: These are considered the "gold standard".[8] They involve creating recombinant viruses with the patient's viral envelope proteins and testing their ability to infect cell lines expressing either CCR5 or CXCR4.[7] The Trofile® assay is a well-known example.[7][9]
-
Genotypic Assays: These assays predict co-receptor usage by sequencing the V3 loop of the HIV-1 gp120 envelope protein.[6] Bioinformatic algorithms, such as Geno2Pheno, are then used to predict tropism based on the sequence.[6] Genotypic assays are generally faster and less expensive than phenotypic assays.[8]
Q3: Why is the detection of minority CXCR4-tropic variants so critical in this compound studies?
The presence of even a small population of CXCR4-using viruses can lead to virologic failure in patients treated with this compound.[1][10] The original tropism assays used in early clinical trials had a detection limit of 5-10% for minority variants.[11][12] This meant that patients with low levels of pre-existing CXCR4-tropic virus were not identified and subsequently experienced treatment failure as the R5 viruses were suppressed and the X4 viruses became dominant.[1][13] More sensitive assays are now available that can detect CXCR4 variants at much lower frequencies.[9][11]
Q4: What is the reported sensitivity of newer tropism assays for detecting minority CXCR4 variants?
Newer and more sensitive assays have been developed to overcome the limitations of earlier tests. For instance, the enhanced sensitivity Trofile® assay can detect CXCR4-tropic virus at levels as low as 0.3% of the total virus population.[9] Deep sequencing-based genotypic assays can also detect minority variants at very low levels, with some studies reporting sensitivities of 0.5%.[14]
Troubleshooting Guides
Issue 1: Discrepancy between Genotypic and Phenotypic Tropism Results
-
Possible Cause: Genotypic assays predict tropism based on algorithms that are not always 100% accurate, especially for non-B HIV-1 subtypes.[15] Phenotypic assays directly measure viral entry, which is considered more definitive.
-
Troubleshooting Steps:
-
Review the genotypic prediction algorithm and its false-positive rate (FPR). Different algorithms and FPR cut-offs can yield different results.[6][16]
-
Consider the HIV-1 subtype. Some genotypic tools may have lower accuracy for non-B subtypes.[15]
-
If the discrepancy is critical for treatment decisions, a phenotypic assay is recommended for confirmation. The U.S. Department of Health and Human Services (DHHS) guidelines prefer a phenotypic assay for determining co-receptor usage.[7]
-
Issue 2: Virologic Failure with this compound Despite a Baseline R5 Tropism Result
-
Possible Cause 1: The baseline tropism assay was not sensitive enough to detect a pre-existing minority CXCR4-tropic population.[1][10]
-
Troubleshooting Steps:
-
Re-test the baseline sample using a more sensitive assay, such as an enhanced phenotypic assay or deep sequencing, if available. This can help determine if low-level CXCR4 variants were present initially.
-
Perform tropism testing on the sample at the time of virologic failure. This is recommended to determine if a shift in tropism to CXCR4 has occurred.[7][17]
-
-
Possible Cause 2: The virus has developed resistance to this compound while maintaining CCR5 tropism.
-
Troubleshooting Steps:
Issue 3: Inability to Obtain a Tropism Result (e.g., "Non-reportable")
-
Possible Cause: Low viral load in the patient sample. Most tropism assays require a minimum plasma HIV-1 RNA level, typically ≥1,000 copies/mL.[7][9]
-
Troubleshooting Steps:
Data Presentation
Table 1: Comparison of HIV-1 Tropism Assay Sensitivities
| Assay Type | Specific Assay/Method | Reported Sensitivity for Minority CXCR4 Variants | Reference |
| Phenotypic | Original Trofile® | 5-10% | [11] |
| Phenotypic | Enhanced Sensitivity Trofile® | <0.3% | [9] |
| Phenotypic | VERITROP | 0.3% | [11] |
| Phenotypic | Toulouse Tropism Test (TTT) | 0.5% | [14] |
| Genotypic | Deep Sequencing (e.g., Illumina) | ≥2% associated with virologic failure | [18] |
Table 2: Incidence of CXCR4-Using Virus at Virologic Failure in MOTIVATE 1 & 2 Trials
| Outcome at Virologic Failure/Week 48 | Number of Participants | Percentage of Total Failures | Reference |
| Emergence of CXCR4-using virus | 75 | 13% | [5] |
| Failure with R5 virus | 87 | 15% | [5] |
| Non-reportable tropism result | 20 | 3% | [5] |
Experimental Protocols
Methodology 1: Phenotypic Tropism Assay (e.g., Trofile®)
-
RNA Extraction: Viral RNA is extracted from the patient's plasma sample.
-
RT-PCR: The env gene, which codes for the gp120 and gp41 envelope proteins, is amplified using reverse transcription-polymerase chain reaction (RT-PCR).
-
Recombinant Virus Generation: The amplified env gene is inserted into a replication-defective HIV-1 vector, creating pseudoviruses that express the patient's envelope proteins on their surface.
-
Infection of Target Cells: These pseudoviruses are used to infect two types of engineered cell lines: one that expresses CD4 and CCR5, and another that expresses CD4 and CXCR4.
-
Detection of Infection: Viral entry and infection are typically detected by measuring the expression of a reporter gene (e.g., luciferase or β-galactosidase) that is incorporated into the pseudovirus vector.
-
Tropism Determination: If infection occurs in the CCR5-expressing cells, the virus is R5-tropic. If it occurs in the CXCR4-expressing cells, it is X4-tropic. Infection in both cell lines indicates a dual/mixed-tropic population.[7]
Methodology 2: Genotypic Tropism Assay
-
RNA/DNA Extraction: Viral RNA is extracted from plasma, or proviral DNA is extracted from peripheral blood mononuclear cells (PBMCs).
-
PCR Amplification: The V3 region of the env gene is amplified by PCR.
-
Sequencing: The amplified V3 loop DNA is sequenced. For detection of minority variants, deep sequencing (e.g., 454 pyrosequencing or Illumina sequencing) is employed.
-
Bioinformatic Analysis: The resulting sequences are analyzed using a bioinformatic algorithm (e.g., Geno2Pheno, PSSM).[6][14] These tools use rules based on amino acid positions and net charge within the V3 loop to predict whether the virus is R5- or X4-tropic.[6][14] The output often includes a false-positive rate (FPR) for the CXCR4 prediction.[6]
Visualizations
References
- 1. [Mechanisms of resistance and failure of treatment with this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 4. This compound in the treatment of HIV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Incidence of CXCR4 tropism and CCR5-tropic resistance in treatment-experienced participants receiving this compound in the 48-week MOTIVATE 1 and 2 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 7. Laboratory Testing: Co-Receptor Tropism Assays | NIH [clinicalinfo.hiv.gov]
- 8. Tropism Testing in the Clinical Management of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CG-LAB-03 Tropism Testing for HIV Management [anthem.com]
- 10. Minor Variant Detection at Different Template Concentrations in HIV-1 Phenotypic and Genotypic Tropism Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. academic.oup.com [academic.oup.com]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. Low Frequency of CXCR4-Using Viruses in Patients at the Time of Primary Non-Subtype-B HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 17. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 18. Development and Validation of a Genotypic Assay to Quantify CXCR4- and CCR5-Tropic Human Immunodeficiency Virus Type-1 (HIV-1) Populations and a Comparison to Trofile® - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Maraviroc Dose-Response Curve Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Maraviroc in antiviral assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an entry inhibitor that functions as a C-C chemokine receptor type 5 (CCR5) antagonist.[1][2] It selectively binds to the CCR5 co-receptor on the surface of host cells, such as T-cells and macrophages.[1][3] This binding induces a conformational change in the CCR5 receptor, which prevents the HIV-1 envelope protein, gp120, from interacting with it.[1][4] By blocking this interaction, this compound effectively inhibits the entry of CCR5-tropic (R5) HIV-1 strains into host cells.[3][5] It is not effective against HIV strains that use the CXCR4 co-receptor (X4-tropic) or both CCR5 and CXCR4 (dual/mixed-tropic).[1][6]
Q2: Why is a tropism assay necessary before using this compound?
A tropism assay is crucial because this compound is only effective against CCR5-tropic HIV-1.[7] The assay determines whether the patient's HIV strain uses the CCR5, CXCR4, or both co-receptors for cell entry.[1][7] Using this compound in patients with X4-tropic or dual/mixed-tropic virus will result in treatment failure, as the drug does not inhibit these viral strains.[6][7] Phenotypic (e.g., Trofile) and genotypic tropism assays are available to make this determination.[7][8]
Q3: What are typical IC50 values for this compound against CCR5-tropic HIV-1?
The 50% inhibitory concentration (IC50) of this compound can vary depending on the viral isolate and the specific assay conditions. However, studies have reported geometric mean IC50 values in the low nanomolar range. For instance, against the HIV-1 strain Ba-L in peripheral blood lymphocytes, a geometric mean IC50 of 0.56 nM has been observed.[9] Another study reported a geometric mean 90% inhibitory concentration (IC90) of 2.0 nM against a panel of 43 primary CCR5-tropic HIV-1 isolates.[10][11]
Q4: How does resistance to this compound develop and how is it characterized?
Resistance to this compound can emerge through two main pathways: a shift in co-receptor usage from CCR5 to CXCR4, or the development of HIV-1 variants that can still use the CCR5 co-receptor even when this compound is bound to it.[12][13] The latter mechanism often involves mutations in the V3 loop of the viral envelope glycoprotein, gp120.[6][14] Phenotypically, this compound-resistant viruses often exhibit dose-response curves with a plateau, where maximal percent inhibition (MPI) does not reach 100%, rather than a significant shift in the IC50 value.[15][16][17]
Troubleshooting Guide
Q1: Why am I observing a flat or incomplete dose-response curve?
A flat or incomplete curve, where the virus is not fully inhibited even at high concentrations of this compound, can indicate several issues:
-
Viral Tropism: The viral stock may contain a mixed population of CCR5- and CXCR4-tropic viruses, or may be purely CXCR4-tropic.[6][13] Since this compound only targets CCR5, the CXCR4-tropic component will continue to replicate, leading to a plateau in the inhibition curve.
-
Drug Resistance: The virus may have developed resistance, allowing it to utilize the this compound-bound CCR5 receptor for entry.[12][15]
-
Compound Purity/Activity: Verify the concentration and integrity of the this compound stock solution. Degradation or incorrect concentration can lead to a loss of inhibitory activity.
-
Assay Artifacts: High concentrations of the drug might be cytotoxic to the host cells, which can be misinterpreted as antiviral activity or can confound the results. Always run a parallel cytotoxicity assay.[18]
Q2: My IC50 values are inconsistent across experiments. What could be the cause?
Inconsistent IC50 values are a common problem in antiviral assays and can stem from several sources of variability:
-
Cell Health and Density: The health, passage number, and confluency of the host cells at the time of infection are critical.[19] Unhealthy or overly confluent cells can lead to variable results.
-
Virus Stock Quality: Ensure the virus stock has a consistent titer and has been stored properly to maintain infectivity.[19] Repeated freeze-thaw cycles can reduce viral titer.[20]
-
Reagent Variability: Use consistent lots of media, serum, and other reagents. New batches should be validated to ensure they perform similarly to previous ones.[19]
-
Protocol Consistency: Adhere strictly to a standardized protocol, including incubation times, inoculum volumes, and pipetting techniques.[19]
Q3: The dose-response curve shows higher than expected inhibition at low concentrations. What should I check?
-
Cytotoxicity: The compound may be toxic to the host cells even at low concentrations, leading to a reduction in signal that is not due to specific antiviral activity. A cytotoxicity control (cells treated with this compound in the absence of virus) is essential to rule this out.[18][21]
-
Incorrect Dilutions: Double-check the serial dilutions of this compound. An error in preparing the dilution series could lead to incorrect concentration assignments.
-
Contamination: Bacterial or fungal contamination in the cell culture or virus stock can interfere with the assay and produce misleading results.[19]
Data Presentation
Table 1: In Vitro Activity of this compound Against CCR5-Tropic HIV-1
| Parameter | Virus Panel/Strain | Cell Type | Value | Reference |
| IC50 (Geometric Mean) | HIV-1 Ba-L | Peripheral Blood Lymphocytes | 0.56 nM | [9] |
| IC90 (Geometric Mean) | 43 Primary Isolates | Peripheral Blood Lymphocytes | 2.0 nM | [10][11] |
| IC90 (Geometric Mean) | 200 Clinically Derived Strains | Pseudovirus Assay | 13.7 nM | [10] |
Table 2: Recommended Adult Dosing of this compound with Concomitant Medications
| Concomitant Medications | Recommended this compound Dose | Rationale | Reference |
| Potent CYP3A Inhibitors (e.g., protease inhibitors) | 150 mg twice daily | Inhibitors increase this compound plasma concentrations. | [6][16] |
| Non-interacting Medications (e.g., NRTIs, raltegravir) | 300 mg twice daily | Standard dose. | [17] |
| Potent CYP3A Inducers (e.g., efavirenz, rifampin) | 600 mg twice daily | Inducers decrease this compound plasma concentrations. | [6][16] |
Note: These are clinical doses and should be used as a reference for determining appropriate in vitro concentration ranges.
Experimental Protocols
Protocol: this compound Antiviral Assay using a Phenotypic (Pseudovirus) Assay
This protocol outlines a single-cycle replication assay to determine the inhibitory activity of this compound.
-
Cell Seeding:
-
Seed U87 cells expressing CD4 and CCR5 into 96-well plates at an appropriate density to achieve 80-90% confluency on the day of infection.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of this compound in culture medium to achieve the desired final concentrations for the dose-response curve (e.g., 10-fold dilutions from 1 µM to 0.01 nM).
-
Include a "virus control" (no drug) and a "cell control" (no virus, no drug) in every plate.
-
-
Infection:
-
Prepare a dilution of CCR5-tropic HIV-1 Env-pseudotyped virus stock to yield a sufficient signal (e.g., relative luminescence units) in the assay readout.
-
Remove the culture medium from the seeded cells.
-
Add the prepared this compound dilutions to the respective wells.
-
Immediately add the diluted virus to all wells except the "cell control" wells.
-
Incubate for 48-72 hours at 37°C, 5% CO2.
-
-
Data Analysis:
-
After incubation, measure the reporter gene activity (e.g., luciferase or beta-galactosidase) according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each this compound concentration relative to the virus control.
-
Plot the percentage of inhibition against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the IC50 value, which is the concentration of this compound that inhibits viral replication by 50%.
-
Visualizations
Caption: this compound blocks HIV-1 entry by binding to the CCR5 co-receptor.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. BIOL 230 Lecture Guide - Action of this compound against HIV [cwoer.ccbcmd.edu]
- 6. This compound | Johns Hopkins HIV Guide [hopkinsguides.com]
- 7. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
- 8. Laboratory Testing: Co-Receptor Tropism Assays | NIH [clinicalinfo.hiv.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Reduced Maximal Inhibition in Phenotypic Susceptibility Assays Indicates that Viral Strains Resistant to the CCR5 Antagonist this compound Utilize Inhibitor-Bound Receptor for Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Mechanisms of resistance and failure of treatment with this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HIV-1 Resistance to this compound Conferred by a CD4 Binding Site Mutation in the Envelope Glycoprotein gp120 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. hivclinic.ca [hivclinic.ca]
- 17. drugs.com [drugs.com]
- 18. emerypharma.com [emerypharma.com]
- 19. benchchem.com [benchchem.com]
- 20. blog.addgene.org [blog.addgene.org]
- 21. How to test if a liquid is antiviral: Suspension test for virucidal activity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
Technical Support Center: Managing Potential Hepatotoxicity of Maraviroc in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing potential hepatotoxicity of Maraviroc in animal models.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments investigating this compound-associated hepatotoxicity.
| Issue | Potential Cause | Recommended Action |
| High variability in liver enzyme levels (ALT, AST) between animals in the same treatment group. | 1. Genetic differences within the animal strain. 2. Inconsistent drug administration (e.g., variations in injection volume or gavage technique). 3. Underlying subclinical infections in the animal colony. 4. Differences in feeding and fasting states. | 1. Use a well-characterized, isogenic rodent strain. 2. Ensure precise and consistent dosing procedures for all animals. 3. Monitor animal health closely and exclude any animals showing signs of illness unrelated to the treatment. 4. Standardize the fasting period before blood collection.[1] |
| No significant elevation in liver enzymes despite administering a high dose of this compound. | 1. this compound may have a low potential for direct, dose-dependent hepatotoxicity in healthy animals. Clinical data suggests that hepatotoxicity is not a common event and may be idiosyncratic.[2][3] 2. The chosen animal model may not be susceptible to this compound-induced liver injury. 3. Insufficient duration of drug exposure. | 1. Consider using a co-exposure model with a known hepatotoxicant or an inflammatory challenge (e.g., lipopolysaccharide) to investigate this compound's potential to exacerbate liver injury. 2. Review literature for animal models that have shown susceptibility to other CCR5 antagonists. 3. Extend the duration of the study, with regular monitoring of liver enzymes. |
| Unexpected animal mortality in the this compound treatment group. | 1. Off-target toxicity affecting other organs. This compound has been associated with cardiovascular events in clinical trials.[2] 2. Hypersensitivity reaction. Severe allergic reactions have been reported in humans.[2] 3. Errors in dose calculation or administration leading to an overdose. | 1. Perform a comprehensive necropsy and histopathological examination of all major organs. 2. Monitor animals for signs of allergic reactions (e.g., rash, respiratory distress). 3. Double-check all dose calculations and administration procedures. |
| Histopathological findings do not correlate with liver enzyme levels. | 1. Timing of sample collection. Peak enzyme levels may not coincide with the most severe histological changes. 2. The type of liver injury (e.g., cholestatic vs. hepatocellular) may not be fully reflected by ALT/AST levels alone. 3. Subjectivity in histopathological scoring. | 1. Conduct a time-course study to establish the temporal relationship between biochemical and histological changes. 2. Measure additional markers of liver function, such as bilirubin and alkaline phosphatase (ALP). 3. Use a standardized, blinded scoring system for histopathology and have slides evaluated by at least two independent pathologists. |
Frequently Asked Questions (FAQs)
1. What is the evidence for this compound-induced hepatotoxicity in animal models?
Direct evidence for this compound causing dose-dependent hepatotoxicity in healthy animal models is limited in the published literature. Toxicology studies in rats noted liver effects at very high doses (1500 mg/kg), well above the therapeutic range.[4] However, this compound has been studied in animal models of liver disease, where it has shown protective effects against liver injury and fibrosis, suggesting a complex role in liver pathophysiology. For instance, in a mouse model of sepsis-associated liver injury, this compound was found to alleviate liver damage.[5][6] In models of diet-induced liver cancer, this compound reduced liver injury markers and tumor burden.[7][8]
2. What is the proposed mechanism of this compound-related hepatotoxicity?
The exact mechanism of this compound-induced hepatotoxicity in susceptible individuals is not fully understood but is thought to be idiosyncratic rather than a direct toxic effect of the drug.[2] In some clinical cases, liver injury was preceded by a severe rash and allergic reaction, suggesting an immune-mediated mechanism.[2] this compound is a CCR5 antagonist, and this receptor is involved in inflammatory responses. In a mouse model of sepsis-associated liver injury, this compound was shown to reduce liver inflammation by inhibiting the MAPK and NF-κB signaling pathways.[5][6][9][10]
3. Which animal models are most appropriate for studying this compound's potential hepatotoxicity?
Given the likely idiosyncratic nature of this compound's hepatotoxicity, standard healthy animal models may not be sufficient. Researchers should consider using more complex models, such as:
-
Co-exposure models: Administering this compound in combination with other drugs that have known hepatotoxic potential or with agents that induce an inflammatory state, such as lipopolysaccharide (LPS).
-
Disease models: Using animal models of underlying liver disease, such as non-alcoholic fatty liver disease (NAFLD) or viral hepatitis, to assess if this compound exacerbates pre-existing liver conditions.[11]
-
Humanized mouse models: Utilizing mice with humanized livers may provide a more clinically relevant system for studying idiosyncratic drug-induced liver injury.
4. What are the key parameters to assess in animal studies of this compound hepatotoxicity?
A comprehensive assessment should include:
-
Biochemical markers: Serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.
-
Histopathology: Microscopic examination of liver tissue stained with Hematoxylin and Eosin (H&E) to assess for necrosis, inflammation, steatosis, and fibrosis. Special stains like Masson's trichrome can be used to evaluate fibrosis.
-
Inflammatory markers: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines in liver tissue or serum.
-
Oxidative stress markers: Assessment of markers like glutathione (GSH) levels and lipid peroxidation in liver tissue.
-
Gene expression analysis: qPCR or RNA-seq to evaluate the expression of genes involved in inflammation, apoptosis, and drug metabolism.
5. How should this compound be administered to animals in these studies?
The route and frequency of administration should be chosen to mimic clinical exposure as closely as possible. Oral gavage is a common method for administering drugs to rodents. The vehicle for this compound should be carefully selected to ensure its solubility and stability, and a vehicle-only control group must be included in the study design.
Quantitative Data Summary
The following tables summarize quantitative data from a study investigating the effect of this compound (MVC) in a mouse model of sepsis-associated liver injury induced by cecal ligation and puncture (CLP).
Table 1: Effect of this compound on Serum Liver Enzymes in CLP-induced Liver Injury
| Group | ALT (U/L) | AST (U/L) |
| Sham | 35.2 ± 5.1 | 115.7 ± 10.3 |
| CLP | 289.4 ± 25.8 | 645.3 ± 45.2 |
| CLP + MVC (20 mg/kg) | 125.6 ± 15.3 | 312.8 ± 28.7 |
*Data are presented as mean ± SEM. *p < 0.05 compared to the CLP group. Data adapted from a study on sepsis-associated liver injury.[5]
Table 2: Effect of this compound on Inflammatory Cytokines in Liver Tissue
| Group | TNF-α (pg/mg protein) | IL-6 (pg/mg protein) |
| Sham | 15.8 ± 2.1 | 22.4 ± 3.5 |
| CLP | 85.3 ± 9.7 | 112.6 ± 12.1 |
| CLP + MVC (20 mg/kg) | 38.7 ± 4.5 | 55.9 ± 6.8 |
*Data are presented as mean ± SEM. *p < 0.05 compared to the CLP group. Data adapted from a study on sepsis-associated liver injury.[5]
Experimental Protocols
Protocol 1: Assessment of this compound's Effect on Sepsis-Associated Liver Injury
This protocol is based on a study by Shao et al. (2024).[5]
-
Animals: Male C57BL/6 mice, 6-8 weeks old.
-
Model Induction: Sepsis is induced by cecal ligation and puncture (CLP).
-
Anesthetize the mouse.
-
Make a midline laparotomy incision to expose the cecum.
-
Ligate the cecum below the ileocecal valve.
-
Puncture the cecum twice with a 22-gauge needle.
-
Return the cecum to the peritoneal cavity and close the incision.
-
Sham-operated animals undergo the same procedure without ligation and puncture.
-
-
This compound Administration:
-
Two hours after CLP, administer this compound (20 mg/kg) via intraperitoneal injection.
-
The control CLP group receives an equivalent volume of the vehicle.
-
-
Sample Collection:
-
At 24 hours post-CLP, anesthetize the animals and collect blood via cardiac puncture for serum analysis.
-
Perfuse the liver with saline and collect liver tissue for histopathology, Western blot, and cytokine analysis.
-
-
Biochemical Analysis:
-
Measure serum ALT and AST levels using a commercial assay kit.
-
-
Histopathology:
-
Fix liver tissue in 10% formalin, embed in paraffin, and section.
-
Stain sections with H&E and evaluate for signs of liver injury.
-
-
Western Blot Analysis:
-
Homogenize liver tissue and extract proteins.
-
Perform Western blotting to assess the expression of proteins in the MAPK and NF-κB signaling pathways (e.g., phosphorylated and total forms of p38, JNK, ERK, and p65).
-
-
Cytokine Analysis:
-
Measure the levels of TNF-α and IL-6 in liver tissue homogenates using ELISA kits.
-
Protocol 2: General Procedure for Assessing Drug-Induced Liver Injury in Mice
This is a general protocol that can be adapted for studying the potential hepatotoxicity of this compound.
-
Animals: Select an appropriate mouse strain (e.g., C57BL/6 or BALB/c).
-
Drug Administration:
-
Administer this compound via a clinically relevant route (e.g., oral gavage).
-
Include multiple dose groups and a vehicle control group.
-
The duration of treatment can range from a single dose to several weeks, depending on the study objectives.
-
-
Monitoring:
-
Monitor the animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior).
-
-
Sample Collection:
-
At the end of the treatment period, collect blood for serum biochemistry.
-
Euthanize the animals and collect the liver for histopathological and molecular analyses.
-
-
Liver-to-Body Weight Ratio:
-
Weigh the liver and the animal to calculate the liver-to-body weight ratio.
-
-
Analysis:
-
Perform the same biochemical, histopathological, and molecular analyses as described in Protocol 1.
-
Visualizations
Caption: Experimental workflow for assessing this compound hepatotoxicity.
Caption: this compound's inhibition of the MAPK/NF-κB signaling pathway.
References
- 1. ANIMAL MODELS OF DRUG-INDUCED LIVER INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Hepatic safety and tolerability in the this compound clinical development program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Incidence of Severe Liver Enzyme Abnormalities and Hepatic Adverse Events in the this compound Clinical Development Programme [natap.org]
- 5. The chemokine receptor type 5 inhibitor this compound alleviates sepsis-associated liver injury by regulating MAPK/NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The chemokine receptor type 5 inhibitor this compound alleviates sepsis-associated liver injury by regulating MAPK/NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a CCR5 antagonist, prevents development of hepatocellular carcinoma in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a CCR5 Antagonist, Prevents Development of Hepatocellular Carcinoma in a Mouse Model | PLOS One [journals.plos.org]
- 9. The chemokine receptor type 5 inhibitor this compound alleviates sepsis-associated liver injury by regulating MAPK/NF-κB signaling | Semantic Scholar [semanticscholar.org]
- 10. The chemokine receptor type 5 inhibitor this compound alleviates sepsis-associated liver injury by regulating MAPK/NF-κB signaling | springermedizin.de [springermedizin.de]
- 11. This compound, a CCR5 antagonist, ameliorates the development of hepatic steatosis in a mouse model of non-alcoholic fatty liver disease (NAFLD) - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing the plateau effect in Maraviroc susceptibility curves
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Maraviroc susceptibility assays. The information is designed to help address common issues, with a particular focus on understanding and interpreting the plateau effect observed in susceptibility curves.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a CCR5 co-receptor antagonist.[1] It functions as an entry inhibitor by binding to the human chemokine receptor CCR5 on the surface of CD4+ cells.[2][3] This binding allosterically modifies the CCR5 co-receptor, preventing the HIV-1 envelope glycoprotein gp120 from interacting with it.[4] This action blocks the fusion of the viral and cellular membranes, thus inhibiting the entry of CCR5-tropic (R5) HIV-1 into host cells.[1]
Q2: What is the "plateau effect" in a this compound susceptibility curve?
The plateau effect refers to a dose-response curve where increasing concentrations of this compound fail to achieve complete viral inhibition. The curve flattens out, or "plateaus," at a maximal percent inhibition (MPI) that is less than 100%. This is a hallmark of this compound resistance.[5]
Q3: What causes the plateau effect?
The primary cause of the plateau effect is the emergence of HIV-1 variants that can use the this compound-bound CCR5 co-receptor for cell entry.[6] This resistance mechanism is often associated with specific mutations in the V3 loop of the gp120 protein.[7] In essence, the virus adapts to recognize and utilize the altered conformation of the CCR5 receptor that results from this compound binding.
Q4: What is a typical IC50 and MPI for a this compound-susceptible virus versus a resistant virus?
This compound-susceptible (wild-type) R5 viruses are typically inhibited by this compound with a low nanomolar IC50 and an MPI close to 100%. In contrast, resistant viruses often exhibit a reduced MPI (e.g., less than 95%) and may or may not show a significant shift in IC50.[5][6] The reduction in MPI is the key indicator of this resistance mechanism.
Troubleshooting Guide
Problem 1: My this compound susceptibility assay shows a plateau at less than 100% inhibition.
-
Possible Cause 1: Emergence of a this compound-resistant R5 virus.
-
Troubleshooting Steps:
-
Confirm the finding: Repeat the assay to ensure the result is reproducible.
-
Sequence the V3 loop: Perform genotypic analysis on the viral envelope gene to identify mutations known to be associated with this compound resistance.
-
Phenotypic confirmation: If possible, use an alternative phenotypic assay or a different cell line to confirm the resistance profile.
-
-
-
Possible Cause 2: Presence of a mixed population of R5 and CXCR4-tropic (X4) or dual/mixed-tropic viruses. this compound is not effective against X4-tropic viruses.
-
Possible Cause 3: Experimental artifact.
-
Troubleshooting Steps:
-
Check cell health and density: Ensure that the target cells are healthy and plated at the correct density.
-
Verify drug concentrations: Confirm the accuracy of the this compound serial dilutions.
-
Review assay controls: Check that both positive (no drug) and negative (uninfected cells) controls are behaving as expected.
-
-
Problem 2: I am observing high variability in my IC50 and MPI results between experiments.
-
Possible Cause 1: Inconsistent virus stock.
-
Troubleshooting Steps:
-
Titer the virus stock: Ensure the virus stock has a consistent and known titer before each experiment.
-
Use aliquots: Store the virus stock in single-use aliquots to avoid repeated freeze-thaw cycles.
-
-
-
Possible Cause 2: Variability in cell culture conditions.
-
Troubleshooting Steps:
-
Standardize cell passage number: Use cells within a consistent and low passage number range for all assays.
-
Monitor cell confluence: Plate cells at a consistent confluence for each experiment.
-
-
-
Possible Cause 3: Assay readout variability.
-
Troubleshooting Steps:
-
Validate the readout method: Ensure the method for quantifying viral replication (e.g., luciferase assay, p24 ELISA) is validated and has a good dynamic range.
-
Include appropriate controls: Use internal assay controls to normalize for plate-to-plate variation.
-
-
Data Presentation
Table 1: this compound Susceptibility Data for Reference and Resistant HIV-1 Strains
| Virus Strain | Tropism | Key V3 Loop Mutations | IC50 (nM) | Maximal Percent Inhibition (MPI) | Reference |
| HIV-1 M R5 (ARP1102) | R5 | Wild-type | 1.89 | 90.3% | [10] |
| HIV-1 N (YBF30) | R5 | Not specified | 2.87 | 94% | [10] |
| HIV-1 N (N1FR2011) | R5 | Not specified | 47.5 | 63.7% | [10] |
| HIV-1 M DM (ARP1129) | Dual/Mixed | Not applicable | >1,000 | 6.9% | [10] |
| HIV-1 M X4 (BRU-HXB2) | X4 | Not applicable | >1,000 | 0% | [10] |
| A74 (Parental) | R5 | Wild-type | ~10 | ~100% | [5] |
| A74 (MVC-resistant) | R5 | N425K (in C4 region) | 216 | 81% | [5] |
Table 2: V3 Loop Mutations Associated with this compound Resistance
| Original Virus | Resistant Virus V3 Mutations | Reference |
| CC1/85 | A19T, I26V | [11] |
| RU570 | A19T, G24R | [6] |
| Pat 3 | A2T, A19S | [11] |
| Pat 8 | A19T | [11] |
Experimental Protocols
Protocol 1: Phenotypic this compound Susceptibility Assay using Pseudotyped Viruses
This protocol is a generalized procedure based on commonly used methods like the PhenoSense® assay.
-
Generation of Pseudotyped Virus:
-
The patient-derived HIV-1 env gene, which encodes for gp120 and gp41, is amplified by PCR from plasma viral RNA.
-
The amplified env gene is cloned into an expression vector.
-
The env expression vector is co-transfected into producer cells (e.g., HEK293T) with an HIV-1 genomic vector that lacks the env gene but contains a reporter gene (e.g., luciferase).
-
The producer cells generate replication-defective pseudoviruses that carry the patient-derived envelope proteins on their surface.
-
The supernatant containing the pseudoviruses is harvested and titered.
-
-
Susceptibility Assay:
-
Target cells (e.g., U87 cells) engineered to express CD4 and CCR5 are seeded in 96-well plates.
-
A serial dilution of this compound is prepared and added to the wells.
-
A standardized amount of the pseudotyped virus is added to each well.
-
The plates are incubated for 48-72 hours to allow for viral entry and reporter gene expression.
-
-
Data Analysis:
-
The reporter gene activity (e.g., luciferase signal) is measured for each well.
-
The percent inhibition for each this compound concentration is calculated relative to the no-drug control wells.
-
The IC50 (the drug concentration that inhibits 50% of viral replication) and the MPI (the maximal percent inhibition at the highest drug concentration) are determined by fitting the data to a dose-response curve.
-
Mandatory Visualizations
References
- 1. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound in the treatment of HIV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV-1 Resistance to this compound Conferred by a CD4 Binding Site Mutation in the Envelope Glycoprotein gp120 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reduced Maximal Inhibition in Phenotypic Susceptibility Assays Indicates that Viral Strains Resistant to the CCR5 Antagonist this compound Utilize Inhibitor-Bound Receptor for Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. V3 determinants of HIV-1 escape from the CCR5 inhibitors this compound and Vicriviroc - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Laboratory Testing: Co-Receptor Tropism Assays | NIH [clinicalinfo.hiv.gov]
- 9. ldh.la.gov [ldh.la.gov]
- 10. In vitro phenotypic susceptibility of HIV-1 non-group M to CCR5 inhibitor (this compound): TROPI-CO study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. V3-Loop genotypes do not predict this compound susceptibility of CCR5-tropic virus or clinical response through week 48 in HIV-1–infected, treatment-experienced persons receiving optimized background regimens - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Maraviroc's CCR5 Blockade: A Comparative Guide to Cell-Based Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of cell-based assays used to validate the CCR5 blockade by Maraviroc and other CCR5 antagonists. It includes supporting experimental data, detailed protocols, and visualizations to aid in the selection and implementation of appropriate validation methods.
This compound is an entry inhibitor that acts as a negative allosteric modulator of the C-C chemokine receptor type 5 (CCR5). By binding to CCR5, this compound blocks the interaction of the HIV-1 gp120 protein with the receptor, preventing the virus from entering and infecting human macrophages and T cells.[1] Validating the efficacy of this blockade is crucial in the development and clinical application of this compound and other CCR5 antagonists. This guide details three key cell-based assays for this purpose: Receptor Binding Assays, Calcium Flux Assays, and Chemotaxis Assays.
Comparative Performance of CCR5 Antagonists
The following tables summarize the quantitative data on the performance of this compound in comparison to other CCR5 antagonists, Vicriviroc and Aplaviroc, in the key cell-based assays.
Receptor Binding Affinity
Receptor binding assays are fundamental in determining the affinity and kinetics of a drug's interaction with its target. In the context of CCR5 antagonists, these assays quantify how strongly and for how long the antagonist binds to the CCR5 receptor. This is a direct measure of the drug's potential to block the binding of natural ligands or viral proteins.
| Compound | Dissociation Constant (Kd) (nM) | Dissociation Half-life (t1/2) (hours) |
| This compound | 0.18 ± 0.02 | 7.5 ± 0.7 |
| Vicriviroc | 0.40 ± 0.02 | 12 ± 1.2 |
| Aplaviroc | Not directly compared in the same study | 24 ± 3.6 (at 22°C) |
Data from Gonsiorek et al., 2006.[2][3] Note: While this compound shows a slightly higher affinity (lower Kd), Vicriviroc exhibits a slower dissociation rate, which may contribute to a longer duration of action.
Functional Inhibition: Calcium Flux and Chemotaxis
Functional assays, such as calcium flux and chemotaxis assays, measure the downstream consequences of receptor binding. A successful CCR5 blockade by an antagonist will inhibit the intracellular signaling (calcium mobilization) and cell migration (chemotaxis) that are normally triggered by the binding of natural chemokines to the CCR5 receptor.
| Compound | Calcium Flux Assay IC50 (nM) | Chemotaxis Assay IC50 (nM) |
| This compound | ~7-30 (against various chemokines) | Data not available in a directly comparable study |
| Vicriviroc | 4.2 ± 1.3 | < 1 |
| Aplaviroc | Fully prevents calcium mobilization | Data not available in a directly comparable study |
Data for Vicriviroc from Strizki et al., 2005.[4] Data for this compound from Dorr et al., 2005. It is important to note that these values are from different studies and direct comparison should be made with caution.
Experimental Protocols and Workflows
Detailed methodologies for the key experimental assays are provided below to facilitate their implementation in a laboratory setting.
Receptor Binding Assay
This assay directly measures the binding of a radiolabeled ligand to the CCR5 receptor and how antagonists compete with this binding.
Experimental Workflow:
Receptor Binding Assay Workflow
Protocol:
-
Membrane Preparation: Homogenize cells expressing CCR5 in a cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the pellet in a suitable buffer.
-
Binding Reaction: In a multi-well plate, incubate the prepared cell membranes with a constant concentration of a radiolabeled CCR5 ligand (e.g., [125I]-MIP-1α) and varying concentrations of the CCR5 antagonist (e.g., this compound).
-
Separation: After incubation to reach equilibrium, separate the membrane-bound radioligand from the unbound radioligand. This is commonly achieved by rapid filtration through a glass fiber filter, which traps the membranes.
-
Quantification: Wash the filters to remove any non-specifically bound radioligand. The amount of radioactivity retained on the filters, which corresponds to the bound ligand, is then quantified using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the antagonist. The IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Calcium Flux Assay
This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration that occurs when a chemokine binds to and activates the CCR5 receptor.
Experimental Workflow:
References
- 1. daigonline.de [daigonline.de]
- 2. academic.oup.com [academic.oup.com]
- 3. Analysis of CCR5 Binding Kinetics and Coupling States Reveals Distinctive Binding Properties of Small Molecule CCR5 Antagonists [natap.org]
- 4. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CCR5 Antagonists: Maraviroc, Vicriviroc, and Aplaviroc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of the most common strains of HIV-1 into host cells. This has made it a prime target for the development of antiretroviral drugs known as CCR5 antagonists. These drugs function by binding to the CCR5 receptor, inducing a conformational change that prevents the viral envelope protein, gp120, from interacting with it, thereby blocking viral entry.[1][2][3] This guide provides a detailed comparison of three key small-molecule CCR5 antagonists: Maraviroc, Vicriviroc, and Aplaviroc, with a focus on their performance, supporting experimental data, and methodologies.
Mechanism of Action: A Shared Strategy
All three compounds—this compound, Vicriviroc, and Aplaviroc—are allosteric inhibitors of the CCR5 receptor.[4] They do not compete directly with the natural chemokine ligands for the binding site but rather bind to a hydrophobic pocket within the transmembrane helices of the CCR5 protein.[5] This binding alters the receptor's shape, making it unrecognizable to the HIV-1 gp120 protein and thus preventing the fusion of the viral and cellular membranes.[1][6]
Comparative Efficacy: Insights from Clinical Trials
Direct head-to-head clinical trials comparing this compound, Vicriviroc, and Aplaviroc are scarce. However, a comparative analysis of their individual pivotal clinical trials provides valuable insights into their efficacy.
Table 1: Summary of Key Phase II/III Clinical Trial Efficacy Data
| Drug | Trial(s) | Patient Population | Key Efficacy Endpoint(s) | Results | Citation(s) |
| This compound | MOTIVATE 1 & 2 | Treatment-experienced adults with CCR5-tropic HIV-1 | Proportion of patients with HIV-1 RNA <50 copies/mL at 48 weeks | This compound + OBT: ~43% vs. Placebo + OBT: ~17% | [3][7] |
| Vicriviroc | ACTG 5211 | Treatment-experienced adults with CCR5-tropic HIV-1 | Mean change in HIV-1 RNA (log10 copies/mL) at 24 weeks | Vicriviroc (10mg & 15mg) + OBT: -1.86 & -1.68 vs. Placebo + OBT: -0.29 | [1][8] |
| Aplaviroc | ASCENT & EPIC | Treatment-naive adults with CCR5-tropic HIV-1 | Proportion of patients with HIV-1 RNA <400 copies/mL at 12 weeks (EPIC) | Aplaviroc + LPV/r**: 48-54% vs. 3TC/ZDV + LPV/r: 75% | [9][10][11] |
*OBT: Optimized Background Therapy **LPV/r: Lopinavir/ritonavir; 3TC/ZDV: Lamivudine/zidovudine
Safety and Tolerability Profile
The safety profiles of these three CCR5 antagonists have been a critical factor in their developmental trajectories.
Table 2: Comparative Safety and Tolerability
| Drug | Common Adverse Events | Serious Adverse Events | Developmental Status | Citation(s) |
| This compound | Upper respiratory tract infections, cough, pyrexia, rash, dizziness | Hepatotoxicity (with a boxed warning), cardiovascular events, immune reconstitution inflammatory syndrome | Approved for clinical use | [12][13] |
| Vicriviroc | Diarrhea, nausea, headache | Initial concerns about an increased risk of malignancies, which were not confirmed in later, larger studies. | Development terminated due to higher rates of virological failure in some trials compared to other antiretrovirals. | [12][14][15] |
| Aplaviroc | Diarrhea, nausea, fatigue, headache | Severe idiosyncratic hepatotoxicity | Development terminated due to liver toxicity concerns. | [2][6][10][14] |
Pharmacokinetic Properties
The pharmacokinetic profiles of these drugs influence their dosing and potential for drug-drug interactions.
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Vicriviroc | Aplaviroc | Citation(s) |
| Absorption | Rapidly absorbed, Tmax ~0.5-4 hours. Bioavailability is dose-dependent. | Information not readily available in comparative format. | Information not readily available in comparative format. | [16][17] |
| Metabolism | Primarily metabolized by CYP3A4. | Substrate of CYP3A4; plasma concentrations are significantly increased by ritonavir. | Information not readily available in comparative format. | [18][19] |
| Half-life | Approximately 14-18 hours. | Information not readily available in comparative format. | Information not readily available in comparative format. | [18] |
| Drug Interactions | Significant interactions with CYP3A4 inhibitors and inducers, requiring dose adjustments. | Co-administration with ritonavir is necessary to boost its concentration. | Information not readily available in comparative format. | [18][19] |
Resistance Mechanisms
Resistance to CCR5 antagonists can occur through two primary mechanisms:
-
Shift in Co-receptor Tropism: The virus may switch from using the CCR5 co-receptor to the CXCR4 co-receptor for entry.[20]
-
Binding to the Drug-Bound Receptor: The virus can develop mutations in the V3 loop of its gp120 envelope protein, allowing it to bind to the CCR5 receptor even when the antagonist is bound.[20]
Minimal cross-resistance has been observed between this compound and other CCR5 antagonists in some studies, suggesting that resistance to one may not necessarily confer resistance to others.[21]
Experimental Protocols
A crucial aspect of evaluating these drugs is understanding the methodologies used in their assessment.
HIV Tropism Assays
Determining the tropism of a patient's HIV-1 strain (i.e., whether it uses CCR5, CXCR4, or both) is essential before initiating therapy with a CCR5 antagonist.
-
Phenotypic Assays (e.g., Trofile® Assay): These assays are considered the "gold standard." They involve creating recombinant viruses with the patient's viral envelope proteins and testing their ability to infect cell lines expressing either CCR5 or CXCR4.[22][23][24] The process generally involves:
-
Amplification of the patient's HIV-1 env gene from plasma RNA.
-
Cloning of the env gene into a viral vector.
-
Generation of pseudotyped viruses.
-
Infection of indicator cell lines expressing CD4 and either CCR5 or CXCR4.
-
Measurement of viral entry, often through a reporter gene like luciferase.
-
-
Genotypic Assays: These methods involve sequencing the V3 loop of the HIV-1 env gene and using algorithms to predict co-receptor usage based on the amino acid sequence.[25][26] While generally faster and less expensive, their sensitivity for detecting minor CXCR4-using variants can be lower than phenotypic assays.[22]
Key Clinical Trial Protocols
-
This compound (MOTIVATE 1 & 2): These were Phase 3, randomized, double-blind, placebo-controlled trials in treatment-experienced adults with CCR5-tropic HIV-1. Patients received this compound (once or twice daily) or placebo, in combination with an optimized background therapy. The primary endpoint was the proportion of patients achieving an HIV-1 RNA level below 50 copies/mL at 48 weeks.[3][7][12][27]
-
Vicriviroc (ACTG 5211): This was a Phase 2, double-blind, randomized study in treatment-experienced adults with CCR5-tropic HIV-1. Patients received one of three doses of Vicriviroc or a placebo, added to their failing ritonavir-containing regimen for 14 days, after which the background regimen was optimized. The primary endpoint was the change in plasma HIV-1 RNA levels at day 14.[1][8][21][28]
-
Aplaviroc (ASCENT & EPIC): These were Phase 2b dose-ranging studies in treatment-naive adults. In the EPIC study, for example, patients were randomized to receive one of three Aplaviroc dosing regimens or lamivudine/zidovudine, each in combination with lopinavir/ritonavir. The studies were prematurely discontinued due to hepatotoxicity.[6][10][11]
Conclusion
This compound, Vicriviroc, and Aplaviroc represent a significant effort in the development of a novel class of antiretroviral drugs targeting a host protein. This compound is the only one of the three to have successfully navigated clinical development and receive regulatory approval, offering a valuable treatment option for patients with CCR5-tropic HIV-1. The development of Vicriviroc was halted due to concerns about virologic failure rates in certain patient populations, while Aplaviroc's journey was cut short by unacceptable levels of hepatotoxicity. This comparative analysis underscores the challenges and successes in the development of CCR5 antagonists and highlights the importance of rigorous evaluation of efficacy, safety, and pharmacokinetic profiles in the pursuit of new therapeutic agents.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound – A CCR5 Antagonist for the Treatment of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two-Year Safety and Virologic Efficacy of this compound in Treatment-Experienced Patients With CCR5-Tropic HIV-1 Infection: 96-Week Combined Analysis of MOTIVATE 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Filling the Gaps in Antagonist CCR5 Binding, a Retrospective and Perspective Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. The MOTIVATE trials: this compound therapy in antiretroviral treatment-experienced HIV-1-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Three-Year Safety and Efficacy of Vicriviroc, a CCR5 Antagonist, in HIV-1-Infected, Treatment-Experienced Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hepatotoxicity observed in clinical trials of aplaviroc (GW873140) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiviral activity and safety of aplaviroc, a CCR5 antagonist, in combination with lopinavir/ritonavir in HIV-infected, therapy-naïve patients: results of the EPIC study (CCR100136) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Five-Year Safety Evaluation of this compound in HIV-1–Infected Treatment-Experienced Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. This compound: a review of its use in HIV infection and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Assessment of the pharmacokinetics, safety and tolerability of this compound, a novel CCR5 antagonist, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hivclinic.ca [hivclinic.ca]
- 18. go.drugbank.com [go.drugbank.com]
- 19. This compound: Pharmacokinetics and drug Interactions | Semantic Scholar [semanticscholar.org]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. Pharmacokinetic/pharmacodynamic modeling of the antiretroviral activity of the CCR5 antagonist Vicriviroc in treatment experienced HIV-infected subjects (ACTG protocol 5211) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Tropism Testing in the Clinical Management of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Laboratory Testing: Co-Receptor Tropism Assays | NIH [clinicalinfo.hiv.gov]
- 24. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 25. HIV-1 tropism testing and clinical management of CCR5 antagonists: Quebec review and recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 26. HIV-1 Coreceptor Tropism Ultradeep Sequencing | Quest Diagnostics [questdiagnostics.com]
- 27. Assessment of this compound Exposure–Response Relationship at 48 Weeks in Treatment-Experienced HIV-1–Infected Patients in the MOTIVATE Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubcompare.ai [pubcompare.ai]
Validating Maraviroc's Impact on Downstream Signaling Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Maraviroc's effects on downstream signaling pathways with other CCR5 antagonists. Experimental data is presented to support the comparative analysis, alongside detailed methodologies for key experiments.
Introduction to this compound and CCR5 Signaling
This compound is a C-C chemokine receptor type 5 (CCR5) antagonist, approved for the treatment of HIV-1 infection. It functions as an allosteric inhibitor, binding to a transmembrane pocket of CCR5 and preventing the interaction of the viral gp120 protein with the coreceptor, thereby inhibiting viral entry into host cells. Beyond its role in HIV-1 therapy, emerging evidence suggests that this compound can modulate downstream signaling pathways initiated by CCR5, a G protein-coupled receptor (GPCR). This has implications for its potential therapeutic use in other contexts, such as neuroinflammatory diseases and cancer.
CCR5 activation by its natural chemokine ligands, such as RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4), triggers a cascade of intracellular signaling events. These pathways play crucial roles in immune cell trafficking, inflammation, and cellular activation. The primary signaling pathways affected by CCR5 activation include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Mitogen-Activated Protein Kinase (MAPK) cascades (including ERK, JNK, and p38), and the Nuclear Factor-kappa B (NF-κB) pathway.
This guide focuses on the validation of this compound's effects on these key downstream signaling pathways and provides a comparative analysis with other CCR5 antagonists where data is available.
Comparative Analysis of Downstream Signaling Effects
While primarily classified as a CCR5 antagonist, studies have revealed that this compound can exhibit partial agonist activity, leading to the activation of certain downstream signaling pathways, most notably the NF-κB pathway. This section compares the effects of this compound with other CCR5 antagonists on key signaling cascades.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Several studies have demonstrated that this compound can induce NF-κB activation.
Key Findings:
-
This compound has been shown to induce NF-κB activity in resting CD4+ T cells from HIV-infected individuals and in HeLa cells stably expressing CCR5.
-
This activation of NF-κB by this compound is dependent on CCR5 binding, as it can be blocked by another CCR5 inhibitor, TAK-779.
-
The activation of NF-κB by this compound leads to the increased expression of NF-κB target genes, including pro-inflammatory cytokines like IL-6 and TNF-α.
Comparative Data:
| CCR5 Antagonist | Effect on NF-κB Activation | Cell Type | Observations | Reference |
| This compound | Activation | Resting CD4+ T cells, HeLa-CCR5 | Acts as a partial agonist, inducing NF-κB dependent gene expression. | |
| TAK-779 | Inhibition | HeLa-CCR5 | Blocks this compound-induced NF-κB activation. | |
| Vicriviroc | Limited direct data | - | Primarily characterized as a functional antagonist of chemokine-induced signaling. | |
| Aplaviroc | Limited direct data | - | Known to permit some CCL5-mediated signaling but prevents calcium mobilization. |
Note: Direct comparative studies on the effects of Vicriviroc and Aplaviroc on NF-κB activation are limited in the reviewed literature.
MAPK/JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway, a component of the MAPK signaling cascade, is involved in stress responses, apoptosis, and inflammation.
Key Findings:
-
In the context of cerebral ischemia/reperfusion injury, this compound treatment has been shown to decrease the activation of the JNK signaling pathway.
-
The neuroprotective effects of this compound in this model were reversed by a JNK activator, indicating the involvement of the JNK pathway in its mechanism of action.
Comparative Data:
Data Presentation
Table 1: Comparative Effects of CCR5 Antagonists on NF-κB Activation
| Feature | This compound | TAK-779 | Vicriviroc | Aplaviroc |
| Primary Mechanism | Allosteric Antagonist | Allosteric Antagonist | Allosteric Antagonist | Allosteric Antagonist |
| Reported Effect on NF-κB | Activation (Partial Agonist) | Inhibition of this compound-induced activation | No direct evidence of activation | No direct evidence of activation |
| Downstream Gene Expression | Increased IL-6, TNF-α | Blocks this compound effect | Not reported | Not reported |
Table 2: Quantitative Effects of this compound on NF-κB Target Gene Expression
| Gene | Fold Increase (this compound vs. Control) | Cell Type | Reference |
| IL-6 | Significant increase | Resting CD4+ T cells | |
| TNF-α | Significant increase | Resting CD4+ T cells | |
| usRNA (HIV-1) | Significant increase | Resting CD4+ T cells |
Experimental Protocols
NF-κB Luciferase Reporter Assay
This assay is used to quantify the activation of the NF-κB signaling pathway.
Principle: Cells are transiently transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with NF-κB response elements. Upon activation, NF-κB binds to these elements and drives the expression of luciferase. The amount of light produced upon addition of the luciferase substrate is proportional to the level of NF-κB activation. A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter is often used for normalization of transfection efficiency.
Detailed Methodology:
-
Cell Culture and Transfection:
-
Plate HEK293T cells or other suitable cell lines in 24-well plates at a density of 5 x 10^4 cells/well.
-
Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24 hours to allow for plasmid expression.
-
-
Treatment:
-
Replace the medium with fresh medium containing this compound, another CCR5 antagonist, or a vehicle control at the desired concentrations.
-
Incubate for the desired time period (e.g., 6-24 hours).
-
-
Cell Lysis:
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Add 100 µL of passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
-
Luciferase Assay:
-
Transfer 20 µL of the cell lysate to a white-walled 96-well plate.
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity using a luminometer.
-
Subsequently, add 100 µL of Stop & Glo® Reagent to quench the firefly luciferase signal and simultaneously measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold change in NF-κB activity relative to the vehicle-treated control.
-
Western Blot Analysis for Phosphorylated JNK (p-JNK)
This technique is used to detect and quantify the level of activated JNK protein.
Principle: Proteins from cell lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane, which is subsequently probed with antibodies specific for the phosphorylated (activated) form of JNK. A secondary antibody conjugated to an enzyme or fluorophore is used for detection.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency and treat with this compound, other CCR5 antagonists, or a vehicle control for the specified time.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated JNK (p-JNK) overnight at 4°C.
-
Maraviroc: A Comprehensive Analysis Confirming its Role as a Pure CCR5 Antagonist
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of Maraviroc's activity at the C-C chemokine receptor type 5 (CCR5), presenting key experimental data that unequivocally demonstrate its lack of agonist activity. This analysis is crucial for understanding its mechanism of action as a cornerstone of HIV-1 therapy and for its potential applications in other therapeutic areas.
This compound is a potent and selective antagonist of the CCR5 receptor, a key co-receptor for the entry of R5-tropic HIV-1 into host cells.[1][2] Its therapeutic efficacy lies in its ability to bind to CCR5 and induce a conformational change that prevents the interaction between the viral envelope glycoprotein gp120 and the co-receptor, thereby blocking viral entry.[1][3] A critical aspect of this compound's pharmacological profile is its classification as a pure antagonist, meaning it does not elicit any of the downstream signaling events typically associated with receptor activation by natural ligands (agonists) such as RANTES (CCL5).
Evidence for Lack of Agonist Activity: Functional Assays
To definitively establish that this compound does not possess agonist properties, a series of in vitro functional assays have been conducted. These experiments are designed to measure key events in the CCR5 signaling cascade, which are characteristically triggered by agonist binding.
Calcium Flux Assay
Upon activation by an agonist, CCR5 couples to intracellular G proteins, leading to a transient increase in intracellular calcium concentration ([Ca2+]i). This is a hallmark of G-protein coupled receptor (GPCR) activation. Studies have shown that while the natural CCR5 ligand RANTES induces a robust increase in intracellular calcium, this compound fails to elicit any such response, even at high concentrations.[1]
Table 1: Effect of this compound and RANTES on Intracellular Calcium Mobilization in CCR5-expressing Cells
| Compound | Concentration | Agonist Activity (Calcium Flux) | Antagonist Activity (Inhibition of RANTES-induced Flux) |
| This compound | Up to 10 µM | No detectable increase | Potent inhibition |
| RANTES (CCL5) | Nanomolar range | Robust increase | N/A |
GTPγS Binding Assay
Another critical step in GPCR activation is the exchange of GDP for GTP on the Gα subunit of the associated G protein. This can be measured in vitro using a non-hydrolyzable GTP analog, [35S]GTPγS. Agonist stimulation of the receptor increases the binding of [35S]GTPγS to the G protein. In this assay, this compound does not stimulate [35S]GTPγS binding, further confirming its inability to activate the CCR5 signaling pathway.[1]
Table 2: Effect of this compound on GTPγS Binding in CCR5-expressing Cell Membranes
| Compound | Agonist-stimulated [35S]GTPγS Binding |
| This compound | No stimulation |
| MIP-1β (CCL4) | Significant stimulation |
CCR5 Internalization Assay
Agonist binding to CCR5 also triggers the internalization of the receptor from the cell surface, a process that plays a role in signal desensitization and receptor trafficking. Experimental data demonstrates that while RANTES induces a significant reduction in cell surface CCR5 levels, this compound does not cause receptor internalization.[1] This lack of internalization is another key piece of evidence distinguishing it from CCR5 agonists.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams illustrate the CCR5 signaling pathway and the workflow of the key experiments used to assess this compound's activity.
Figure 1: CCR5 signaling pathway initiated by an agonist and blocked by this compound.
Figure 2: Workflow for key assays demonstrating this compound's lack of agonist activity.
Experimental Protocols
Calcium Flux Assay
-
Cell Preparation: CCR5-expressing cells (e.g., HEK-293 cells stably transfected with CCR5) are harvested and washed.
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
Compound Addition: The dye-loaded cells are placed in a fluorometric imaging plate reader (FLIPR). Baseline fluorescence is recorded before the addition of this compound, a known CCR5 agonist (e.g., RANTES), or a vehicle control.
-
Data Acquisition: Changes in fluorescence intensity, corresponding to changes in intracellular calcium concentration, are monitored in real-time following compound addition.
GTPγS Binding Assay
-
Membrane Preparation: Membranes are prepared from CCR5-expressing cells through homogenization and centrifugation.
-
Assay Reaction: Membranes are incubated in a buffer containing GDP, [35S]GTPγS, and the test compound (this compound or a known agonist).
-
Separation: The reaction is terminated, and bound [35S]GTPγS is separated from unbound [35S]GTPγS by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters is measured by liquid scintillation counting.
CCR5 Internalization Assay
-
Cell Treatment: CCR5-expressing cells are treated with this compound, a known agonist (e.g., RANTES), or a control compound for a specified time at 37°C.
-
Antibody Staining: Cells are then stained with a fluorescently labeled monoclonal antibody specific for an extracellular epitope of CCR5.
-
Flow Cytometry: The fluorescence intensity of the cell population is analyzed by flow cytometry. A decrease in mean fluorescence intensity indicates receptor internalization.
Conclusion
The collective evidence from calcium flux, GTPγS binding, and receptor internalization assays consistently and conclusively demonstrates that this compound is a pure antagonist of the CCR5 receptor. It effectively blocks the action of natural CCR5 ligands without initiating any of the characteristic downstream signaling events. This lack of intrinsic agonist activity is a fundamental aspect of its mechanism of action and underpins its clinical success as a safe and effective antiretroviral agent. This comprehensive understanding is vital for the continued development and application of CCR5 antagonists in HIV therapy and beyond.
References
- 1. This compound (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Therapy and CCR5 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Multifaceted Mechanisms of HIV Inhibition and Resistance to CCR5 Inhibitors PSC-RANTES and this compound - PMC [pmc.ncbi.nlm.nih.gov]
Maraviroc's Impact on CD4 T Cell Counts in Animal Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Maraviroc, a CCR5 antagonist, on CD4 T cell counts in animal models compared to placebo. The information is supported by experimental data from preclinical studies, offering valuable insights for researchers in immunology and drug development.
Quantitative Data Summary
A key study investigating the effect of this compound in a relevant non-human primate model of HIV infection, the simian immunodeficiency virus (SIV)-infected rhesus macaque, found no significant difference in peripheral CD4+ T cell counts between this compound-treated and untreated animals.
| Treatment Group | Animal Model | Key Findings on Peripheral CD4+ T Cell Counts | Study |
| This compound (MVC) | Infant Rhesus Macaques (SIV-infected) | No significant alteration in the dynamics of CD4+ T cell populations compared to the untreated group.[1] | Brocca-Cofano et al. (2018) |
| Placebo (Untreated) | Infant Rhesus Macaques (SIV-infected) | Peripheral CD4+ T cell depletion was transient, with counts partially restored by 24 days post-infection, followed by a slow decline. No significant difference was observed when compared to the MVC-treated group.[1] | Brocca-Cofano et al. (2018) |
Experimental Protocols
The following is a detailed methodology from a key study that evaluated the effect of this compound on CD4 T cell counts in an animal model.
Study: Marginal Effects of Systemic CCR5 Blockade with this compound on Oral Simian Immunodeficiency Virus Transmission to Infant Macaques
-
Animal Model: Infant Rhesus Macaques (Macaca mulatta).
-
Experimental Design: A proof-of-concept study where infant rhesus macaques were divided into two groups: one receiving this compound (MVC) and a control group that was untreated. Both groups were orally exposed to SIV.
-
Drug Administration: The this compound-treated group received the drug to block CCR5-mediated viral entry.
-
Virus Challenge: Both MVC-treated and naive infant macaques were repeatedly exposed orally to a CCR5-dependent clone of SIVmac251 (SIVmac766).
-
CD4 T Cell Quantification: The dynamics of peripheral CD4+ T cell populations were monitored throughout the follow-up period in both groups. Flow cytometry was utilized to assess changes in CD4+ T cell populations.
Visualizations
Signaling Pathway of this compound
This compound is a selective and reversible antagonist of the C-C chemokine receptor type 5 (CCR5), which is a crucial co-receptor for the entry of R5-tropic HIV into CD4+ T cells.[2][3][4][5][6] By binding to CCR5, this compound allosterically inhibits the interaction between the viral glycoprotein gp120 and the co-receptor, thereby preventing the fusion of the viral and cellular membranes and blocking viral entry.[2][3][4][5][6]
Experimental Workflow
The following diagram illustrates the typical experimental workflow for studying the in vivo effects of this compound in a non-human primate model of SIV infection.
References
- 1. This compound, a CCR5 coreceptor antagonist that blocks entry of human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a new CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Profile of this compound: a CCR5 antagonist in the management of treatment-experienced HIV patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
Navigating Viral Tropism: A Comparative Guide to Phenotypic Assays for Maraviroc Therapy
For researchers, scientists, and drug development professionals, the effective use of CCR5 antagonists like Maraviroc hinges on the accurate determination of HIV-1 coreceptor tropism. This guide provides a comprehensive comparison of phenotypic assays designed to distinguish between CCR5-tropic (R5), CXCR4-tropic (X4), and dual/mixed-tropic (D/M) HIV-1 variants, a critical step before initiating this compound treatment.
The entry of HIV-1 into host T-cells is a finely orchestrated process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the cell surface.[1] This initial interaction triggers a conformational change in gp120, exposing a binding site for a coreceptor, which is typically either CCR5 or CXCR4.[2][3][4] Viruses that use the CCR5 coreceptor are termed R5-tropic, while those that use the CXCR4 coreceptor are known as X4-tropic.[2] Some viral strains can use both coreceptors and are referred to as dual/mixed-tropic.[5] this compound, a CCR5 antagonist, functions by binding to the CCR5 coreceptor, thereby blocking the gp120-CCR5 interaction and preventing the entry of R5-tropic HIV-1 into host cells.[6][7] Consequently, this compound is ineffective against X4-tropic or D/M-tropic viruses, making tropism testing an essential prerequisite for its clinical application.[8]
Phenotypic assays are considered the "gold standard" for determining viral tropism as they directly measure the ability of a patient's viral envelope proteins to mediate entry into cells expressing either CCR5 or CXCR4.[9][10] This direct functional assessment provides a definitive determination of coreceptor usage.
Comparative Analysis of Phenotypic Tropism Assays
Several phenotypic assays have been developed to assess HIV-1 tropism. The most widely recognized and utilized are the Trofile® and PhenoSense® assays. Below is a comparative summary of their key performance characteristics.
| Feature | Trofile® Assay | PhenoSense® HIV Entry/Tropism Assay |
| Assay Principle | Recombinant virus assay using patient-derived env gene segments to create pseudoviruses. Tropism is determined by the ability of these pseudoviruses to infect cell lines expressing either CCR5 or CXCR4, measured by a luciferase reporter gene.[8][10] | Similar to Trofile®, this assay uses patient-derived viral sequences to create recombinant viruses. It measures the ability of these viruses to infect target cells in the presence of specific antiretroviral drugs, including entry inhibitors, providing a quantitative measure of susceptibility.[7][11][12] |
| Sensitivity for Minor Variants | The enhanced sensitivity version can detect CXCR4-using variants that constitute as little as 0.3% of the viral population.[13][14] | While primarily a drug resistance assay, its application for tropism can also detect minority populations. Specific sensitivity for detecting minor tropism variants is not as widely published as for Trofile®. |
| Required Viral Load | ≥1,000 copies/mL of HIV-1 RNA in plasma.[8][13] For patients with undetectable viral loads, a version using proviral DNA (Trofile® DNA) is available.[15][16] | ≥500 copies/mL of HIV-1 RNA in plasma for the general drug resistance assay.[17] |
| Turnaround Time | Approximately 2 weeks.[18] | 18 to 26 days for the combined drug resistance assay.[17] |
| Sample Type | Plasma for viral RNA; whole blood for proviral DNA.[13][15] | Plasma.[17] |
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for evaluating and implementing these assays.
Recombinant Virus Phenotypic Assay (General Protocol)
This protocol outlines the general steps involved in performing a recombinant virus-based phenotypic tropism assay, which is the underlying principle for both Trofile® and PhenoSense® tropism determinations.
-
Viral RNA Extraction: HIV-1 RNA is extracted from a patient's plasma sample.
-
RT-PCR Amplification of the env Gene: The extracted viral RNA is reverse transcribed to complementary DNA (cDNA). The full-length env gene, which encodes the gp160 protein (precursor to gp120 and gp41), is then amplified from the cDNA using polymerase chain reaction (PCR).[9]
-
Creation of Recombinant Expression Vectors: The amplified patient-derived env gene population is inserted into a plasmid vector that lacks its own env gene but contains a reporter gene, such as luciferase.
-
Production of Pseudoviruses: These recombinant plasmids are transfected into a producer cell line (e.g., HEK293T cells). The producer cells then generate replication-defective viral particles, or "pseudoviruses," which have the patient's envelope proteins on their surface.
-
Infection of Target Cell Lines: The pseudoviruses are used to infect two different target cell lines. These cell lines are engineered to express the CD4 receptor and either the CCR5 or the CXCR4 coreceptor.[8]
-
Detection of Viral Entry: After a set incubation period, the target cells are lysed, and the activity of the reporter gene (e.g., luciferase) is measured. A signal in the CCR5-expressing cells indicates an R5-tropic virus, a signal in the CXCR4-expressing cells indicates an X4-tropic virus, and signals in both cell lines suggest a dual/mixed-tropic population.[11]
-
Confirmation with Specific Inhibitors: To confirm the tropism, the assay can be repeated in the presence of specific CCR5 and CXCR4 inhibitors. The ablation of the signal in the presence of a specific inhibitor confirms the coreceptor usage.[18]
Visualizing the Pathways and Processes
To better illustrate the biological and experimental workflows, the following diagrams are provided.
HIV-1 Entry Signaling Pathway
Caption: HIV-1 entry is initiated by gp120 binding to CD4, followed by interaction with either the CCR5 or CXCR4 coreceptor, which can trigger intracellular signaling.[2][6]
Phenotypic Tropism Assay Workflowdot
References
- 1. Laboratory Testing: Co-Receptor Tropism Assays | NIH [clinicalinfo.hiv.gov]
- 2. HIV-1 gp120 chemokine receptor-mediated signaling in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CD4-induced interaction of primary HIV-1 gp120 glycoproteins with the chemokine receptor CCR-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HIV-1 tropism testing and clinical management of CCR5 antagonists: Quebec review and recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signal Transduction Due to HIV-1 Envelope Interactions with Chemokine Receptors CXCR4 or CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Tropism Testing in the Clinical Management of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 12. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 13. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 14. mayocliniclabs.com [mayocliniclabs.com]
- 15. mayocliniclabs.com [mayocliniclabs.com]
- 16. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 17. FPGT - Overview: Phenosense Combination HIV Drug Resistance Assay [mayocliniclabs.com]
- 18. hiv.guidelines.org.au [hiv.guidelines.org.au]
A Head-to-Head Comparison of Genotypic and Phenotypic Tropism Assays for Maraviroc Studies
For researchers, scientists, and drug development professionals, selecting the appropriate tropism assay is a critical step in the clinical application of Maraviroc, a CCR5 co-receptor antagonist. This guide provides an objective comparison of the two primary methods for determining HIV-1 co-receptor usage: genotypic and phenotypic testing. The choice of assay can significantly impact the prediction of virologic response, and understanding their respective methodologies, performance, and limitations is paramount.
HIV-1 enters host cells by binding to the CD4 receptor and a co-receptor, either CCR5 or CXCR4.[1] this compound is effective only against viruses that use the CCR5 co-receptor (R5-tropic).[1] Viruses that can use CXCR4 (X4-tropic) or both co-receptors (dual/mixed-tropic) will not be inhibited by this drug.[1] Therefore, tropism testing is mandatory before initiating this compound therapy.[1][2]
Methodologies: A Glimpse into the Assays
Phenotypic and genotypic assays employ fundamentally different approaches to determine viral tropism. Phenotypic assays directly measure the virus's ability to use a specific co-receptor, while genotypic assays predict co-receptor usage based on the genetic sequence of the viral envelope.
Phenotypic Tropism Testing
Phenotypic assays are widely considered the "gold standard" for determining HIV-1 tropism.[3] The most well-known phenotypic assay is the Trofile™ assay and its enhanced sensitivity version.[3][4] These assays involve creating recombinant "pseudoviruses" that contain the envelope proteins (gp120 and gp41) from the patient's HIV-1 strain.[5][6] These pseudoviruses are then used to infect cell lines that are engineered to express either the CCR5 or the CXCR4 co-receptor.[5][7] The ability of the pseudoviruses to infect these cell lines directly determines the viral tropism.[1]
Genotypic Tropism Testing
Genotypic assays infer viral tropism by sequencing the third variable loop (V3) of the HIV-1 gp120 envelope protein, a key region that determines co-receptor binding.[5][8] The process involves extracting viral RNA or DNA, amplifying the V3 region using polymerase chain reaction (PCR), and then sequencing the amplified product.[5][6] The resulting sequence is then analyzed using bioinformatic algorithms, such as geno2pheno, to predict whether the virus is R5-tropic or X4-tropic.[5][9] Genotypic testing is generally faster and less expensive than phenotypic testing.[6]
Performance Data: A Quantitative Comparison
The performance of genotypic and phenotypic assays has been evaluated in numerous studies. The following table summarizes key performance metrics from various comparative analyses.
| Performance Metric | Genotypic Assay (Various Algorithms) | Phenotypic Assay (Trofile™) | Study Reference(s) |
| Virologic Response Prediction | |||
| Positive Predictive Value (PPV) | 80.7% (GTT) | 74.4% (Trofile®) | Heera J, et al. (2019)[2] |
| 80.5% (model-based) | 78.0% (model-based) | Heera J, et al. (2019)[2] | |
| 65% (Reflex genotypic assay) | 66% (Trofile Enhanced Sensitivity) | Kagan RM et al. (2012)[10][11] | |
| Negative Predictive Value (NPV) | 58% (Reflex genotypic assay) | 59% (Trofile Enhanced Sensitivity) | Kagan RM et al. (2012)[10][11] |
| Concordance with Phenotypic Test | |||
| Overall Concordance | 82-83% (RNA GTT vs PTT) | N/A | [12] |
| 85% (DNA GTT vs PTT) | N/A | [12] | |
| 95.2% (simultaneous RNA/DNA GTT) | N/A | [12] | |
| 88.1% (longitudinal RNA/DNA GTT) | N/A | [12] | |
| Detection of X4 Variants | |||
| Sensitivity | ~50-75% | Considered the "gold standard" | [5] |
| Specificity | ~90% | Considered the "gold standard" | [5] |
| Sensitivity (geno2pheno 10% FPR) | 97% | N/A | [10][13] |
| Specificity (geno2pheno 10% FPR) | 93% | N/A | [10][13] |
FPR: False Positive Rate; GTT: Genotypic Tropism Test; PTT: Phenotypic Tropism Test
Experimental Protocols
Detailed, step-by-step protocols for commercial phenotypic assays like Trofile™ are proprietary. However, the general workflow is understood. For genotypic assays, more detailed protocols are publicly available.
Genotypic Tropism Testing Protocol (V3 Loop Sequencing)
This protocol provides a general outline for genotypic tropism testing. Specific reagents and cycling conditions may vary between laboratories.
-
Viral RNA/DNA Extraction: Isolate viral RNA from plasma or proviral DNA from whole blood cells.[6]
-
Reverse Transcription (for RNA): Convert viral RNA to complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
First-Round PCR: Amplify the V3 region of the env gene from the cDNA or proviral DNA.[14]
-
Reaction Mix: A typical reaction includes DNA/cDNA, primers flanking the V3 region, dNTPs, PCR buffer, MgCl₂, and a Taq polymerase.[14]
-
Cycling Conditions: Generally involves an initial denaturation step, followed by 25-35 cycles of denaturation, annealing, and extension, and a final extension step.[14]
-
-
Second-Round (Nested) PCR: Perform a second round of PCR using primers internal to the first-round primers to increase the specificity and yield of the V3 amplicon.[6][14]
-
Reaction Mix and Cycling Conditions: Similar to the first-round PCR but with a lower number of cycles.[14]
-
-
PCR Product Purification: Purify the amplified V3 DNA to remove primers, dNTPs, and other reaction components.
-
Sequencing: Sequence the purified PCR product using Sanger sequencing or next-generation sequencing methods.[6]
-
Data Analysis: Analyze the sequence data using a bioinformatic tool (e.g., geno2pheno) to predict the co-receptor tropism based on the V3 loop sequence.[6][9]
Phenotypic Tropism Testing Workflow (Conceptual)
-
Sample Collection: Obtain a plasma sample from the patient.
-
Viral RNA Extraction: Isolate HIV-1 RNA from the plasma.
-
RT-PCR and Cloning: Amplify the patient's viral env gene (encoding gp160) and clone it into a viral vector. This vector lacks its own envelope gene.
-
Pseudovirus Production: Transfect mammalian cells with the env-containing vector along with a helper plasmid that provides other necessary viral proteins. This results in the production of replication-defective pseudoviruses carrying the patient's envelope proteins.
-
Infection of Indicator Cell Lines: Infect two types of indicator cell lines with the pseudoviruses: one expressing CD4 and CCR5, and the other expressing CD4 and CXCR4. These cell lines typically contain a reporter gene (e.g., luciferase) that is expressed upon successful viral entry.
-
Reporter Gene Assay: Measure the expression of the reporter gene in both cell lines.
-
Tropism Determination:
-
If the reporter gene is expressed only in the CCR5-expressing cells, the virus is classified as R5-tropic.
-
If the reporter gene is expressed only in the CXCR4-expressing cells, the virus is classified as X4-tropic.
-
If the reporter gene is expressed in both cell lines, the virus is classified as dual/mixed-tropic.
-
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for genotypic and phenotypic tropism testing.
Caption: Workflow of Genotypic HIV-1 Tropism Testing.
Caption: Workflow of Phenotypic HIV-1 Tropism Testing.
Conclusion: Choosing the Right Tool for the Job
Both genotypic and phenotypic tropism assays are valuable tools for guiding the use of this compound. Phenotypic assays, while more resource-intensive, provide a direct biological measure of co-receptor usage and are considered the gold standard. Genotypic assays offer a faster, more cost-effective alternative with good predictive value, particularly with the use of sophisticated bioinformatic algorithms. The choice between the two will depend on factors such as the clinical setting, cost, turnaround time requirements, and the specific research or clinical question being addressed. As both methodologies continue to evolve, they will play a crucial role in optimizing antiretroviral therapy and improving outcomes for individuals with HIV-1.
References
- 1. Comparison of phenotypic and genotypic tropism determination in triple-class-experienced HIV patients eligible for this compound treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Performance of commonly used genotypic assays and comparison with phenotypic assays of HIV-1 coreceptor tropism in acutely HIV-1-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CG-LAB-03 Tropism Testing for HIV Management [anthem.com]
- 4. bcbsm.com [bcbsm.com]
- 5. Laboratory Testing: Co-Receptor Tropism Assays | NIH [clinicalinfo.hiv.gov]
- 6. Genotypic Inference of HIV-1 Tropism Using Population-based Sequencing of V3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
- 8. HIV-1 tropism testing and clinical management of CCR5 antagonists: Quebec review and recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. capbluecross.com [capbluecross.com]
- 10. Evaluation of genotypic tropism prediction tests compared with in vitro co-receptor usage in HIV-1 primary isolates of diverse subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jwatch.org [jwatch.org]
- 12. Concordance between HIV-1 genotypic coreceptor tropism predictions based on plasma RNA and proviral DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Genotypic HIV coreceptor tropism assay [protocols.io]
Unveiling Maraviroc's Grip: A Comparative Guide to CCR5 Occupancy Assays
For researchers, scientists, and drug development professionals, confirming target engagement is a cornerstone of drug efficacy and safety assessment. This guide provides a comparative overview of radioligand binding assays and alternative methods to quantify the occupancy of the CCR5 co-receptor by Maraviroc, a key entry inhibitor for R5-tropic HIV-1. Detailed experimental protocols and comparative data with other CCR5 antagonists are presented to aid in the selection of appropriate methodologies for preclinical and clinical research.
This compound: An Allosteric Antagonist of CCR5
This compound is a small molecule antagonist of the C-C chemokine receptor type 5 (CCR5), a G protein-coupled receptor (GPCR) that, along with CD4, serves as a co-receptor for the entry of R5-tropic strains of HIV-1 into host cells. Unlike natural ligands such as MIP-1α (CCL3), MIP-1β (CCL4), and RANTES (CCL5), this compound does not directly compete for the same binding site. Instead, it binds to a hydrophobic pocket within the transmembrane helices of CCR5. This allosteric binding induces a conformational change in the extracellular loops of CCR5, rendering it unrecognizable to the HIV-1 surface glycoprotein gp120, thereby preventing viral entry.
Quantifying CCR5 Occupancy: Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor. These assays are highly sensitive and allow for the determination of key binding parameters such as the dissociation constant (Kd), inhibition constant (Ki), and the maximal number of binding sites (Bmax).
Key Experimental Protocol: Competitive Radioligand Binding Assay with [³H]this compound
This protocol outlines a competitive binding assay to determine the affinity of unlabeled CCR5 antagonists by measuring their ability to displace radiolabeled this compound.
1. Membrane Preparation:
-
Membranes are prepared from cells engineered to express high levels of human CCR5 (e.g., CHO-K1 or HEK293 cells).
-
Cells are harvested and homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
A fixed concentration of [³H]this compound (a tritiated, radiolabeled form of this compound) is incubated with the CCR5-expressing cell membranes.
-
Increasing concentrations of the unlabeled competitor compound (e.g., this compound, Vicriviroc, Aplaviroc, or TAK-779) are added to the wells.
-
The plate is incubated at room temperature for a sufficient time to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
The reaction is terminated by rapid filtration through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
4. Quantification and Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled this compound.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are then analyzed using non-linear regression to determine the IC50 value of the competitor, which is the concentration required to inhibit 50% of the specific binding of [³H]this compound.
-
The Ki value, which represents the binding affinity of the competitor, can be calculated from the IC50 value using the Cheng-Prusoff equation.
Table 1: Comparative Binding Affinities of CCR5 Antagonists
| Compound | Assay Type | Radioligand | Cell Line | Ki (nM) | IC50 (nM) | Reference |
| This compound | Competition | [³H]SCH-C | CEMx174 | 0.9 ± 0.2 | - | Adapted from Dragic et al. (2000) |
| This compound | Competition | [¹²⁵I]MIP-1β | CHO-CCR5 | - | 0.3 ± 0.1 | Adapted from Dorr et al. (2005) |
| This compound | Competition | [³⁵S]gp120 | HEK-293-CCR5 | - | ~6.4 | |
| Vicriviroc | Competition | [³H]SCH-C | HTS-hCCR5 | 2.1 | - | |
| Aplaviroc | - | - | - | - | - | Data not consistently available in comparable format |
| TAK-779 | Competition | [¹²⁵I]RANTES | CHO/CCR5 | 1.1 | 1.4 | |
| TAK-779 | Competition | [³⁵S]gp120 | HEK-293-CCR5 | - | ~22 |
Note: Direct comparison of Ki and IC50 values across different studies should be done with caution due to variations in experimental conditions, such as the radioligand, cell line, and assay buffer used.
Alternative Methods for Assessing CCR5 Occupancy
While radioligand binding assays are highly informative, they require specialized facilities for handling radioactive materials. Alternative methods have been developed to assess CCR5 occupancy, particularly in a clinical setting.
MIP-1β Internalization Assay
This flow cytometry-based assay provides an indirect measure of this compound's occupancy of CCR5 on the surface of primary cells, such as CD4+ T cells.
Principle:
-
The natural CCR5 ligand, MIP-1β, induces the rapid internalization of the CCR5 receptor from the cell surface upon binding.
-
This compound, being an antagonist, does not induce internalization. In fact, it stabilizes the receptor on the cell surface.
-
By challenging cells with MIP-1β, the proportion of CCR5 receptors that are not internalized can be quantified, which corresponds to the receptors occupied by this compound.
Experimental Protocol: 1. Cell Preparation:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from blood samples.
-
CD4+ T cells can be further enriched if desired.
2. Incubation with this compound (or Patient Samples):
-
For in vitro experiments, cells are incubated with varying concentrations of this compound. For ex vivo analysis, patient-derived cells are used directly.
3. MIP-1β Challenge:
-
The cells are then challenged with a saturating concentration of MIP-1β for a defined period (e.g., 30 minutes at 37°C) to induce internalization of unoccupied receptors.
4. Staining for Surface CCR5:
-
Following the MIP-1β challenge, the cells are stained with a fluorescently labeled monoclonal antibody that recognizes an external epitope of CCR5.
-
Cells are also stained for other markers, such as CD4, to identify the cell population of interest.
5. Flow Cytometry Analysis:
-
The fluorescence intensity of the CCR5 staining is measured by flow cytometry.
-
The percentage of CCR5 occupancy is calculated by comparing the level of surface CCR5 on MIP-1β-treated cells to that on untreated cells (representing 100% surface CCR5).
Visualizing the Mechanism and Workflow
To better understand the underlying principles of these assays and this compound's mechanism of action, the following diagrams have been generated using Graphviz.
Conclusion
The choice of assay for determining this compound's CCR5 occupancy depends on the specific research question and available resources. Radiolig
A Comparative Analysis of Oral Versus Topical Maraviroc Administration in Pre-Clinical Animal Models
For researchers and drug development professionals, understanding the optimal delivery route for an antiretroviral drug is paramount. This guide provides a comparative analysis of oral versus topical administration of Maraviroc, a CCR5 antagonist, in various animal models. The data presented herein, drawn from multiple pre-clinical studies, offers insights into the pharmacokinetic profiles and efficacy of each route for HIV prevention.
Executive Summary
This compound has been investigated as a potential candidate for pre-exposure prophylaxis (PrEP) against HIV-1. Both systemic (oral) and localized (topical) delivery methods have been explored in animal models to determine the most effective approach to prevent sexual transmission of the virus. This guide synthesizes findings from studies in humanized mice and non-human primates (macaques) to compare the two administration routes.
Oral administration of this compound has been shown to achieve significant drug concentrations in mucosal tissues relevant to HIV transmission. However, its efficacy in preventing infection in animal challenge models has been variable. In contrast, topical application of this compound as a gel has demonstrated high levels of protection against vaginal and rectal viral challenges in several studies. The choice of administration route significantly impacts the local and systemic drug exposure, which is a critical determinant of prophylactic success.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data from key pre-clinical studies, offering a side-by-side comparison of oral and topical this compound administration.
Table 1: Pharmacokinetic Parameters of this compound in Animal Models
| Animal Model | Administration Route | Dose | Cmax (Plasma) | Cmax (Tissue) | AUC (Tissue:Plasma Ratio) | Reference |
| Dog | Oral | 2 mg/kg | 256 ng/mL | Not Reported | Not Reported | [1] |
| Humanized Mice | Oral | 62 mg/kg | ~100 ng/mL (at 4h) | Vaginal: ~400 ng/g, Rectal: ~2500 ng/g, Intestinal: ~4500 ng/g (at 4h) | Vaginal: 3.6, Rectal: 22.5, Intestinal: 43.8 | [2] |
| Rhesus Macaques | Topical (Vaginal Gel) | 0.1% MVC Silicone Gel | ~10 ng/mL | Vaginal: ~10,000 ng/g | Not Reported | [3] |
| Rhesus Macaques | Topical (Vaginal Gel) | 0.1% MVC HEC Gel | ~1 ng/mL | Vaginal: ~1,000 ng/g | Not Reported | [3] |
Table 2: Efficacy of this compound in HIV/SHIV Challenge Models
| Animal Model | Administration Route | Challenge Virus | Challenge Route | Protection Rate | Reference |
| Humanized RAG-hu Mice | Oral | HIV-1 | Vaginal | 100% | [4] |
| Humanized RAG-hu Mice | Topical (Vaginal Gel) | HIV-1 | Vaginal | 100% | [5][6][7] |
| Rhesus Macaques | Oral | SHIV | Rectal | 0% | [8] |
| Infant Rhesus Macaques | Oral | SIVmac251 | Oral | 40% (60% infected) | [9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for key experiments cited in this guide.
Study 1: Topical this compound Gel in Humanized RAG-hu Mice[5][6]
-
Animal Model: Female RAG-hu mice, which are immunodeficient mice transplanted with human hematopoietic stem cells, resulting in the development of a human immune system.
-
Drug Formulation: this compound was formulated as a 5 mM concentration in a 2.2% hydroxyethyl cellulose (HEC) gel.
-
Dosage and Administration: A 25 µl volume of the this compound gel was applied intravaginally. Control mice received the HEC placebo gel.
-
Viral Challenge: One hour after gel application, mice were challenged vaginally with HIV-1 BaL (3000 TCID50) in a 25 µl volume.
-
Efficacy Assessment: HIV-1 infection was monitored by measuring plasma viral load and CD4+ T cell counts.
Study 2: Oral this compound in Humanized Mice[2][4]
-
Animal Model: Female humanized BALB/c-Rag2−/−γc−/− mice.
-
Drug Formulation: Clinical tablet formulations of this compound (Selzentry) were dissolved in sterile PBS.
-
Dosage and Administration: A mouse-equivalent dose of 62 mg/kg was administered daily by oral gavage. For the efficacy study, treatment started 3 days before the viral challenge and continued for 3 more days.
-
Viral Challenge: On the 4th day of treatment, mice were challenged vaginally with HIV-1.
-
Pharmacokinetic and Efficacy Assessment: For pharmacokinetic analysis, blood plasma and mucosal tissues (vaginal, rectal, and intestinal) were collected at various time points after dosing to measure drug concentrations. For efficacy, infection status was determined by monitoring plasma viral load.
Study 3: Oral this compound in Rhesus Macaques[8]
-
Animal Model: Rhesus macaques.
-
Dosage and Administration: this compound was administered by oral gavage at a dose of 62 mg/kg.
-
Viral Challenge: Animals were challenged rectally with SHIV.
-
Efficacy Assessment: Infection status was monitored to determine the prophylactic efficacy of oral this compound. Despite high drug concentrations in rectal tissues, oral this compound did not prevent rectal SHIV transmission in this model.
Mandatory Visualizations
The following diagrams illustrate the mechanism of action of this compound, a typical experimental workflow for topical administration, and a workflow for oral administration studies.
Caption: this compound's mechanism of action as a CCR5 antagonist.
Caption: Experimental workflow for topical this compound efficacy testing.
Caption: Workflow for oral this compound pharmacokinetic and efficacy studies.
Concluding Remarks
The compiled data from animal models suggests a significant advantage for topical administration of this compound in preventing vaginal HIV transmission, with studies in humanized mice demonstrating complete protection.[5][6][7] While oral administration can achieve high drug concentrations in mucosal tissues, its protective efficacy appears to be less consistent, particularly in non-human primate models of rectal transmission.[8][9]
The discrepancy in outcomes may be attributed to several factors, including the specific animal model, the challenge virus and route, and the formulation of the drug. For topical application, the high local concentration of this compound at the site of potential viral entry is likely a key factor in its success. For oral administration, while tissue concentrations are elevated compared to plasma, they may not be sufficient to completely block infection, especially in the context of a high viral challenge.
These findings underscore the importance of considering the route of administration in the development of antiretroviral-based HIV prevention strategies. Future research should focus on optimizing drug formulations and delivery systems to enhance local drug concentrations and improve prophylactic efficacy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. HIV Pre-Exposure Prophylaxis: Mucosal Tissue Drug Distribution of RT Inhibitor Tenofovir and Entry Inhibitor this compound in a Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-aqueous silicone elastomer gels as a vaginal microbicide delivery system for the HIV-1 entry inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral Pre-Exposure Prophylaxis by Anti-Retrovirals Raltegravir and this compound Protects against HIV-1 Vaginal Transmission in a Humanized Mouse Model | PLOS One [journals.plos.org]
- 5. A Topical Microbicide Gel Formulation of CCR5 Antagonist this compound Prevents HIV-1 Vaginal Transmission in Humanized RAG-hu Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Topical Microbicide Gel Formulation of CCR5 Antagonist this compound Prevents HIV-1 Vaginal Transmission in Humanized RAG-hu Mice | PLOS One [journals.plos.org]
- 7. A topical microbicide gel formulation of CCR5 antagonist this compound prevents HIV-1 vaginal transmission in humanized RAG-hu mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: a review of its use in HIV infection and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Marginal Effects of Systemic CCR5 Blockade with this compound on Oral Simian Immunodeficiency Virus Transmission to Infant Macaques - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking New Frontiers in HIV and Cancer Therapy: A Comparative Guide to Structure-Based Pharmacophore Modeling of Maraviroc and Novel CCR5 Inhibitors
For Immediate Release
In the ongoing battle against HIV-1 and the burgeoning field of cancer immunotherapy, the C-C chemokine receptor 5 (CCR5) has emerged as a critical therapeutic target. Maraviroc, the only FDA-approved CCR5 antagonist, has paved the way by effectively blocking the entry of HIV-1 into host cells.[1][2] This guide provides a comprehensive comparison of structure-based pharmacophore modeling approaches centered on this compound, alongside the discovery and evaluation of novel CCR5 inhibitors, offering researchers and drug development professionals a critical overview of the current landscape.
The crystal structure of the CCR5-Maraviroc complex (PDB ID: 4MBS) has been instrumental in advancing structure-based drug design, enabling the development of sophisticated pharmacophore models that delineate the key molecular interactions required for potent CCR5 antagonism.[1][3] These models are crucial for virtual screening of large chemical databases to identify new chemical entities with the potential for improved efficacy, better pharmacokinetic profiles, and reduced toxicity compared to existing inhibitors.[1][4]
Comparative Analysis of Pharmacophore Models and Novel Inhibitors
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For CCR5 inhibitors, these models typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.[5][6] The performance of these models is rigorously validated using statistical methods like Güner-Henry (GH) scoring and their ability to distinguish known active compounds from inactive decoys.[1]
Below is a comparative summary of a structure-based pharmacophore model derived from a CCR5-inhibitor complex and its application in identifying a novel inhibitor, NSC13165, compared to this compound.
| Parameter | Structure-Based Pharmacophore Model (Model_1) | This compound | Novel Inhibitor (NSC13165) |
| Pharmacophore Features | 2 Hydrophobic, 2 Hydrogen Bond Acceptors | Matches key pharmacophoric features | Matches key pharmacophoric features |
| Validation (Sensitivity) | 0.976 (recognized 40 out of 41 known inhibitors)[1] | - | - |
| Validation (Specificity) | 0.982 (excluded 386 out of 393 decoys)[1] | - | - |
| Binding Free Energy (ΔGbind) | - | -72.21 kcal/mol[1] | -83.43 kcal/mol[1] |
| Molecular Docking Score | - | -10.5 kcal/mol[7] | -10.4 kcal/mol (for a similar top-performing compound)[7] |
| Key Interacting Residues | - | TYR37, TRP86, TYR89, TYR108, PHE109, THR195, GLU283, MET287[7] | Shows interaction with the conserved hydrophobic pocket[7] |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of drug discovery research. The following sections outline the typical methodologies employed in the structure-based pharmacophore modeling and virtual screening for novel CCR5 inhibitors.
Structure-Based Pharmacophore Model Generation
-
Preparation of the Protein-Ligand Complex : The crystal structure of the CCR5 receptor in complex with an inhibitor (e.g., PDB ID: 4MBS for this compound) is obtained from the Protein Data Bank.[1] The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states and partial charges.
-
Feature Identification : The key interaction features between the ligand and the receptor are identified. These typically include hydrogen bonds, hydrophobic interactions, and aromatic stacking.
-
Pharmacophore Model Construction : Based on the identified interaction points, a pharmacophore model is generated. This model consists of a 3D arrangement of features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic (HYP), and ring aromatic (RA) features.[1][5]
-
Model Validation : The generated pharmacophore model is validated for its ability to distinguish between active and inactive compounds. This is often done by screening a database containing known CCR5 inhibitors (positives) and a set of decoy molecules with similar physicochemical properties but different topology (negatives).[1] The sensitivity and specificity of the model are calculated to assess its quality.
Virtual Screening and Lead Identification
-
Database Preparation : A large compound library (e.g., ZINC database, NCI database) is prepared for virtual screening.[1][7] This involves generating 3D conformations for each molecule and filtering based on drug-likeness criteria such as Lipinski's rule of five.[1]
-
Pharmacophore-Based Screening : The validated pharmacophore model is used as a 3D query to screen the prepared database. Compounds that map well onto the pharmacophore features are selected as initial hits.[4]
-
Molecular Docking : The initial hits are then subjected to molecular docking studies to predict their binding orientation and affinity within the CCR5 binding pocket.[1][7] The docking scores are used to rank the compounds.
-
Molecular Dynamics (MD) Simulations : The top-ranked compounds from docking are subjected to MD simulations to evaluate the stability of the protein-ligand complex over time.[1] Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) analyses are performed to assess the stability and flexibility of the complex.[1]
-
Binding Free Energy Calculation : The binding free energy of the top candidates is calculated using methods like MM/PBSA or MM/GBSA to provide a more accurate estimation of their binding affinity compared to docking scores alone.[1]
Visualizing the Path to Novel Inhibitors
To better illustrate the processes and concepts involved in the discovery of novel CCR5 inhibitors, the following diagrams have been generated.
Caption: A flowchart illustrating the key stages in the discovery of novel CCR5 inhibitors.
Caption: A diagram showing the crucial pharmacophoric interactions between this compound and the CCR5 receptor.
Conclusion
The integration of structure-based pharmacophore modeling with virtual screening and subsequent computational analyses represents a powerful strategy for the discovery of novel CCR5 inhibitors.[1] The identification of compounds like NSC13165, which exhibit promising binding affinities, underscores the potential of these in silico approaches to deliver new therapeutic leads for HIV and cancer.[1] While this compound remains the clinical standard, the methodologies outlined in this guide are crucial for expanding the arsenal of CCR5-targeting drugs and overcoming challenges such as drug resistance and adverse effects associated with earlier candidates.[1][8] Future research will likely focus on refining these computational models and validating the identified hits through in vitro and in vivo biological assays to translate these promising findings into clinical realities.[3]
References
- 1. Structure-Based Pharmacophore Modeling to Discover Novel CCR5 Inhibitors for HIV-1/Cancers Therapy [scirp.org]
- 2. Chemokine Receptor CCR5 Antagonist this compound: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel CCR5 Ligands as Anticolorectal Cancer Agents by Sequential Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacophore-Oriented Identification of Potential Leads as CCR5 Inhibitors to Block HIV Cellular Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. daigonline.de [daigonline.de]
Safety Operating Guide
Proper Disposal Procedures for Maraviroc
The following guide provides essential safety and logistical information for the proper disposal of Maraviroc, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
Waste Characterization and Regulatory Overview
Proper disposal begins with understanding the regulatory framework. In a professional laboratory or clinical setting, chemical waste disposal is governed by federal, state, and local regulations. The primary federal regulations in the United States are from the Environmental Protection Agency (EPA), particularly the Resource Conservation and Recovery Act (RCRA), and the Drug Enforcement Administration (DEA) for controlled substances (this compound is not a controlled substance).[1][2][3]
A key first step is to determine if the this compound waste is considered "hazardous waste" under RCRA. While some Safety Data Sheets (SDS) for this compound do not classify it as a hazardous substance or mixture[4][5], one SDS notes that it "May cause damage to organs through prolonged or repeated exposure" and is "Harmful to aquatic life with long lasting effects"[6]. Given the potential for environmental impact and the stringent nature of laboratory waste regulations, it is best practice to manage it as a chemical waste stream with professional disposal.
Facilities should consult their institution's Environmental Health and Safety (EHS) department for specific guidance, as state and local regulations may be more stringent than federal laws.[1]
Recommended Disposal Protocol for Laboratory Settings
For research and development facilities, the primary and recommended method of disposal is through a licensed hazardous material disposal company.
Step-by-Step Disposal Plan:
-
Segregation: Do not mix this compound waste with general trash or other waste streams. It should be segregated into a dedicated, properly labeled hazardous waste container.
-
Containerization:
-
Use a chemically compatible, leak-proof container.
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."
-
Keep the container securely closed except when adding waste.
-
-
Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory or a central accumulation area managed by the facility. Follow all institutional and RCRA guidelines for storage time limits.
-
Professional Disposal: Arrange for pickup and disposal through your institution's contracted licensed hazardous waste vendor. These vendors will typically use high-temperature incineration for pharmaceutical waste.[2][7] This is considered the best available technology to prevent environmental release.[8]
-
Documentation: Maintain accurate records of the waste generated, including the amount and date of disposal, in a laboratory waste log.
Never dispose of this compound down the drain or in regular trash in a laboratory setting. The EPA's Subpart P rule explicitly prohibits healthcare facilities from flushing hazardous waste pharmaceuticals down drains.[2]
Comparison of Disposal Options
The following table summarizes the primary disposal options for this compound, highlighting their applicability for professional and non-professional settings.
| Disposal Method | Applicable Setting | Key Procedural Step | Regulatory Compliance |
| Licensed Waste Vendor (Incineration) | Research Labs, Clinics, Pharmaceutical Development | Segregate into a labeled hazardous waste container for pickup.[7][9] | Highest. Complies with EPA RCRA and local regulations.[3] |
| DEA National Prescription Drug Take-Back | Households, small non-RCRA regulated entities | Transport unused medication to an authorized collection site.[10][11] | High for household disposal. Not intended for industrial/research waste. |
| Disposal in Household Trash | Households (only if other options are unavailable) | Mix with an undesirable substance (e.g., coffee grounds, cat litter), seal in a bag, and place in trash.[12][13] | Acceptable for household waste only. Not compliant for laboratory waste. |
| Flushing Down Toilet/Sink | Households (only for specific FDA "flush list" drugs) | Flush down the toilet as per specific instructions. | Not Recommended. this compound is not on the FDA's flush list. Prohibited for hazardous waste in healthcare settings.[2][14] |
Experimental Protocols
Detailed experimental protocols for the chemical degradation or analysis of this compound disposal are not publicly available in standard disposal guidelines. The industry-standard method for disposal is destructive incineration, as outlined above.[8] Methodologies for environmental fate and aquatic toxicity would be found in specialized environmental science literature.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a professional setting.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. tribioscience.com [tribioscience.com]
- 5. abmole.com [abmole.com]
- 6. echemi.com [echemi.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. cdn.pfizer.com [cdn.pfizer.com]
- 9. sandiegocounty.gov [sandiegocounty.gov]
- 10. dea.gov [dea.gov]
- 11. How to Safely Store and Dispose of Medicines | Nemours KidsHealth [kidshealth.org]
- 12. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 13. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 14. How and when to get rid of unused medicines: MedlinePlus Medical Encyclopedia [medlineplus.gov]
Personal protective equipment for handling Maraviroc
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Maraviroc. The following procedures are designed to ensure a safe laboratory environment and proper management of this active pharmaceutical ingredient.
Personal Protective Equipment (PPE)
When handling this compound, particularly in powder form or when there is a risk of aerosolization, a comprehensive approach to personal protection is essential. While some safety data sheets (SDS) may classify this compound as non-hazardous, it is best practice to handle all active pharmaceutical ingredients with a high degree of caution. Antiviral drugs are recognized by the National Institute for Occupational Safety and Health (NIOSH) as a class of hazardous drugs, warranting specific handling precautions.[1][2][3][4]
Recommended PPE for Handling this compound:
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Gloves | Double gloving with chemotherapy-tested nitrile gloves is recommended. |
| Body Protection | Gown/Coveralls | A disposable, impermeable gown or coveralls made of materials like polyethylene-coated polypropylene should be worn. |
| Eye Protection | Safety Goggles | Use tightly fitting safety goggles with side shields to protect against splashes and airborne particles. |
| Respiratory Protection | Respirator | For handling powders or when aerosolization is possible, a NIOSH-approved N95 or higher respirator is recommended. |
Note: Always inspect PPE for damage before use and do not reuse disposable items.[1]
Engineering Controls
The primary method for controlling exposure to hazardous substances is through engineering controls.
| Control Type | Description |
| Ventilation | All handling of powdered this compound should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure. |
| Safety Equipment | An eyewash station and a safety shower should be readily accessible in the work area. |
Spill Management Protocol
In the event of a this compound spill, immediate and proper cleanup is critical to prevent exposure and contamination.
Spill Kit Contents:
-
Two pairs of chemotherapy-tested gloves
-
Impermeable disposable gown
-
Safety goggles
-
N95 respirator
-
Absorbent pads or granules
-
Scoop and scraper for solid materials
-
Designated hazardous waste bags
-
Cleaning solution (e.g., detergent and water)
-
Decontaminating solution (e.g., 10% bleach solution, if appropriate for the surface)
Spill Cleanup Procedure:
-
Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Put on all recommended PPE from the spill kit.
-
Contain the Spill:
-
Clean the Spill:
-
Decontaminate: If compatible with the surface, decontaminate the area with a suitable agent.
-
Dispose of Waste: Seal the hazardous waste bag and place it in a second waste bag. Dispose of it according to institutional and local regulations for pharmaceutical waste.[6]
-
Doff PPE and Wash Hands: Remove PPE in a manner that avoids self-contamination and dispose of it in the hazardous waste bag. Thoroughly wash your hands with soap and water.
Disposal Plan
The disposal of this compound and any contaminated materials must adhere to strict guidelines to prevent environmental contamination.
Disposal of Unused this compound:
-
Non-Hazardous Classification: Although some SDS may classify this compound as non-hazardous, it is not recommended to dispose of it in a landfill or down the drain.[7]
-
Incineration: The preferred method for disposing of non-hazardous pharmaceutical waste is incineration at a licensed facility.[8][9][10][11] This ensures the complete destruction of the active pharmaceutical ingredient.
-
Segregation: Keep this compound waste separate from other chemical and biological waste streams in clearly labeled, sealed containers.[10]
Disposal of Contaminated Materials:
-
All materials used in the handling and cleanup of this compound, including PPE, absorbent pads, and cleaning materials, should be disposed of as pharmaceutical waste through incineration.
Procedural Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Standard operating procedure for handling this compound.
This compound Mechanism of Action
To understand the context of its biological activity, the following diagram illustrates the mechanism of action of this compound as an HIV entry inhibitor.
Caption: this compound blocks HIV-1 entry into host cells.
References
- 1. Safe Handling of Hazardous Drugs | Blogs | CDC [blogs.cdc.gov]
- 2. infusionnurse.org [infusionnurse.org]
- 3. cdc.gov [cdc.gov]
- 4. NIOSH Updates List of Hazardous Drugs for Health Care Workers | AOHP – Blog [aohp.org]
- 5. 919-Hazardous drug spill management | eviQ [eviq.org.au]
- 6. Instructions for Cleaning Spills of Liquid Hazardous Drugs | Duke OESO [safety.duke.edu]
- 7. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 8. Safe disposal of non-household pharmaceutical waste | | Wisconsin DNR [dnr.wisconsin.gov]
- 9. easyrxcycle.com [easyrxcycle.com]
- 10. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
- 11. Handling Non-Hazardous Pharmaceutical Waste | Eco Medical [ecomedicalwaste.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
